H-Gly-Lys-Gly-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHNKAFQXQNLH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427214 | |
| Record name | Glycine, glycyl-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-22-0 | |
| Record name | Glycine, glycyl-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Gly-Lys-Gly-OH: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, Synthesis, and Biological Relevance of the Tripeptide Glycyl-L-Lysyl-Glycine.
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Lys-Gly-OH, also known as Glycyl-L-Lysyl-Glycine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, synthesis protocols, and known biological activities.
Chemical Identity and Physicochemical Properties
This compound is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. The N-terminal amino acid is glycine, and the C-terminal amino acid is also glycine, with a lysine residue in the central position.
Chemical Structure
The chemical structure of this compound consists of a peptide backbone with a primary amine group at the N-terminus, a carboxylic acid group at the C-terminus, and the characteristic ε-amino group of the lysine side chain.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (2S)-6-amino-2-(2-(2-aminoacetamido)acetamido)hexanoic acid | Chem-space |
| Synonyms | Glycyl-L-lysyl-glycine, Gly-Lys-Gly | - |
| CAS Number | 45214-22-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₂₀N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 260.29 g/mol | --INVALID-LINK-- |
| Estimated pKa (α-COOH) | ~2.34 | Based on Glycine pKa |
| Estimated pKa (α-NH₃⁺) | ~9.60 | Based on Glycine pKa |
| Estimated pKa (Lysine side chain) | ~10.53 | Based on Lysine pKa |
| Estimated Isoelectric Point (pI) | ~9.74 | Estimated |
| Solubility | Expected to be soluble in water. | General peptide property |
Synthesis and Purification
This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is commonly employed for this purpose.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol outlines a general procedure for the manual synthesis of this compound on a Wang resin.
Materials:
-
Wang Resin
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Wang resin in DMF in a reaction vessel for at least 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Wash the resin with DMF.
-
Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Lysine):
-
Activate Fmoc-Lys(Boc)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Glycine): Repeat step 2.
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Biological Activity and Applications
The biological role of this compound is not as extensively studied as other tripeptides like Gly-His-Lys (GHK). However, some research provides insights into its potential functions and applications.
Known Biological Information
-
Protein Synthesis: this compound can be utilized in the synthesis of casein and soybean protein.[1]
-
Vasoactive Substance Release: In a study investigating the effects of peptides from casein and soy protein, this compound (at concentrations of 1 nM-1 mM) was found to have an insignificant influence on the proliferation of human aortic endothelial cells.[1] This suggests it may not be a primary modulator of angiogenesis or endothelial cell growth under the tested conditions.
Potential Research Applications
Given its structure, this compound could be explored in several research areas:
-
Drug Delivery: The lysine residue offers a primary amine side chain that can be used for conjugation to drugs, imaging agents, or targeting moieties.
-
Biomaterial Functionalization: The peptide can be immobilized on surfaces to modify their biocompatibility or to study cell-material interactions.
-
Enzyme Substrate Studies: It can be used as a potential substrate for proteases and peptidases to study their cleavage specificity.
Generalized Peptide-Receptor Signaling
While no specific signaling pathway has been elucidated for this compound, many peptides exert their biological effects by binding to cell surface receptors, often G-protein coupled receptors (GPCRs). The following diagram illustrates a generic signaling cascade that can be initiated by peptide-receptor binding.
Note: This is a representative diagram and does not depict a confirmed pathway for this compound.
Caption: Generalized Peptide-Receptor Signaling Pathway.
Conclusion
This compound is a simple tripeptide with well-defined chemical properties that can be readily synthesized. While its biological functions are not yet fully understood, its chemical structure provides opportunities for its use in various research applications, particularly in the fields of bioconjugation and material science. Further investigation is required to elucidate its specific biological roles and potential therapeutic applications.
References
An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-L-lysyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Glycyl-L-lysyl-glycine (Gly-Lys-Gly). The methodologies detailed herein are foundational for researchers engaged in peptide chemistry, drug discovery, and development. This document outlines a robust protocol for Fmoc-based solid-phase peptide synthesis (SPPS), subsequent cleavage and deprotection, and final purification using reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization.
Introduction
Glycyl-L-lysyl-glycine is a tripeptide composed of two glycine (B1666218) residues and a central L-lysine residue. Its simple structure makes it an excellent model for understanding the principles of peptide synthesis and purification. The presence of the lysine (B10760008) residue, with its reactive ε-amino group, necessitates the use of a side-chain protecting group during synthesis to prevent unwanted side reactions. This guide will focus on the widely adopted Fmoc/tBu strategy for SPPS.
Synthesis of Glycyl-L-lysyl-glycine via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, originally developed by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing.[2]
For the synthesis of Gly-Lys-Gly with a C-terminal amide, a Rink Amide resin is a suitable choice.[3][4] The synthesis proceeds from the C-terminus to the N-terminus. The α-amino groups of the incoming amino acids are temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chain of lysine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[5]
Experimental Protocol: Fmoc-SPPS of Gly-Lys-Gly
This protocol is designed for a standard laboratory-scale synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-L-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[6]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
First Amino Acid (Glycine) Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid (Lysine) Coupling:
-
Deprotect the resin-bound Glycine by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Third Amino Acid (Glycine) Coupling:
-
Deprotect the resin-bound Lysine with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection
The final step of the synthesis is to cleave the peptide from the resin and remove the side-chain protecting group. This is achieved using a strong acid cocktail.
Procedure:
-
Treat the dry peptide-resin with the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.
Purification of Glycyl-L-lysyl-glycine
The crude peptide obtained after synthesis and cleavage contains the target peptide along with various impurities such as truncated and deletion sequences.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity.[7][8]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude Gly-Lys-Gly peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase preparative HPLC column
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 35% B over 30 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
Data Presentation
Quantitative data for peptide synthesis can vary depending on the scale, coupling efficiency, and purification success. The following tables provide expected and typical values.
Table 1: Synthesis Parameters and Expected Yield
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [5] |
| Resin Loading | 0.5 - 1.0 mmol/g | [9] |
| Amino Acid Excess | 3-5 equivalents | [6] |
| Coupling Reagent Excess | 3-5 equivalents | [6] |
| Theoretical Yield | Resin Loading (mmol/g) x Resin Weight (g) x MW of Peptide ( g/mol ) | [10] |
| Expected Crude Yield | 50-80% of theoretical | [11] |
| Expected Purified Yield | 20-50% of crude | [11] |
Table 2: Purification and Characterization Data
| Parameter | Method | Expected Value | Reference |
| Purity | Analytical RP-HPLC | >95% | [7] |
| Molecular Weight | ESI-MS | 260.29 g/mol (as free base) | [12] |
| Expected [M+H]⁺ | ESI-MS | 261.15 m/z | Calculated |
| ¹H NMR (D₂O, predicted δ ppm) | ¹H NMR Spectroscopy | Gly (α-CH₂): ~3.8-4.0, Lys (α-CH): ~4.2, Lys (ε-CH₂): ~3.0, Gly (α-CH₂): ~3.7-3.9 | [13][14] |
Characterization
The identity and purity of the synthesized Gly-Lys-Gly should be confirmed using analytical techniques.
-
Analytical RP-HPLC: A fast gradient is used to assess the purity of the final product. The purity is calculated as the area of the main peak divided by the total area of all peaks.[15]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide. The expected monoisotopic mass for Gly-Lys-Gly (C₁₀H₂₀N₄O₄) is 260.15 Da. The protonated molecule [M+H]⁺ would be observed at m/z 261.15.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the protons. The predicted chemical shifts in D₂O are provided in Table 2.[13][14]
Conclusion
This technical guide provides a detailed framework for the successful synthesis and purification of Glycyl-L-lysyl-glycine. The described Fmoc-based solid-phase peptide synthesis protocol, coupled with RP-HPLC purification, is a robust and reliable method for obtaining high-purity tripeptide for various research and development applications. Careful execution of each step and thorough characterization of the final product are essential to ensure the quality and integrity of the synthesized peptide.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. mesalabs.com [mesalabs.com]
- 3. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
H-Gly-Lys-Gly-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental physicochemical properties of the tripeptide H-Gly-Lys-Gly-OH, also known as Glycyl-Lysyl-Glycine. This peptide is composed of three amino acid residues: two glycine (B1666218) units and one lysine (B10760008) unit.
Core Physicochemical Data
The essential quantitative data for this compound is summarized in the table below. This information is critical for a range of applications, from calculating molar concentrations in experimental setups to interpreting mass spectrometry data.
| Property | Value | Reference |
| Molecular Weight | 260.29 g/mol | [1] |
| Chemical Formula | C₁₀H₂₀N₄O₄ | [1] |
Structural Composition
This compound is a tripeptide synthesized from the amino acids glycine and lysine.[1] The sequence consists of a glycine residue at the N-terminus, followed by a lysine residue, and concluding with a glycine residue at the C-terminus. The peptide bonds link the carboxyl group of one amino acid to the amino group of the next.
Caption: Molecular composition of this compound.
Experimental Protocols
While this document focuses on the core properties of this compound, any experimental work involving this peptide would necessitate standard laboratory protocols. For instance, the preparation of stock solutions would require the precise measurement of the peptide's mass, followed by dissolution in a suitable solvent to a known volume, using the molecular weight provided above for concentration calculations. Subsequent experiments, such as cell-based assays or binding studies, would require their own specific, validated protocols. A study by Ringseis et al. (2005) utilized this compound in modulating the release of vasoactive substances from human aortic endothelial cells, illustrating a potential research application.[1]
Applications in Research
This compound can be utilized in the synthesis of casein and soybean protein.[1] Peptides and hydrolysates derived from such proteins are subjects of research for their potential biological activities.
References
Biological significance of Gly-Lys-Gly sequence
An In-depth Technical Guide on the Biological Significance of the Gly-Lys-Gly Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide sequence Gly-Lys-Gly (GKG) is not extensively characterized as a distinct functional motif in current literature. However, the unique properties of its constituent amino acids—glycine's conformational flexibility and lysine's reactive epsilon-amino group—suggest significant potential biological roles. This guide synthesizes information on related glycine-rich and lysine-centric motifs to infer the probable significance of the GKG sequence. It is hypothesized that the GKG motif provides a highly flexible and accessible site for post-translational modifications (PTMs) of the central lysine (B10760008) residue, thereby playing a crucial role in protein regulation, signaling, and structural dynamics. This document outlines the theoretical framework for the GKG sequence's function, details experimental protocols to investigate its roles, and presents potential signaling pathways in which it may be involved.
Introduction: The Inferred Significance of Gly-Lys-Gly
While specific conserved functional roles for the Gly-Lys-Gly (GKG) sequence are not widely documented, its biological importance can be inferred from the fundamental properties of its amino acids. Glycine (B1666218), the smallest amino acid, lacks a side chain, which imparts significant conformational flexibility to the polypeptide backbone.[1][2] Lysine possesses a primary amino group on its side chain, making it a frequent target for a variety of critical post-translational modifications (PTMs), including ubiquitination, methylation, acetylation, and glycation.[3][4][5][6]
The GKG sequence positions a reactive lysine residue between two highly flexible glycine residues. This structure likely enhances the accessibility of the lysine side chain to modifying enzymes, potentially serving as a "presentation motif." This guide explores the biological significance of the GKG sequence through this lens, drawing parallels from well-characterized glycine-rich loops and lysine modification sites.
Structural and Functional Roles
Role in Protein Structure and Flexibility
The flanking glycine residues in the GKG motif can act as "flexible hinges" within a protein structure. This flexibility is critical in several contexts:
-
Enzyme Active Sites: Glycine-rich loops are often found in or near the active sites of enzymes, allowing for the conformational changes necessary for substrate binding and catalysis.[2][7] The GKG sequence could facilitate such dynamics.
-
Protein-Protein Interactions: The flexibility of a GKG motif could allow a protein to adapt its conformation to bind to multiple partners or to facilitate induced-fit binding mechanisms.
-
Hinge Regions in Multi-Domain Proteins: In proteins with multiple domains, GKG could act as a flexible linker, allowing for domain reorientation.
A Target for Post-Translational Modifications
The central lysine in the GKG sequence is a prime candidate for numerous PTMs that are fundamental to cellular signaling and regulation. The flanking glycines may enhance the efficiency of these modifications by reducing steric hindrance.
-
Ubiquitination: The covalent attachment of ubiquitin to lysine residues targets proteins for degradation or alters their function.[6][8][9] The GKG motif could serve as a recognition or modification site for E3 ubiquitin ligases.[10]
-
Methylation and Acetylation: Histone tails are rich in lysine residues that are subject to methylation and acetylation, forming a "histone code" that regulates chromatin structure and gene expression.[3][11][12] A GKG motif within a histone tail or other protein could be a specific site for such modifications.
-
Glycation: The non-enzymatic attachment of sugar molecules to lysine residues can impact protein function and is associated with aging and disease.[4][13][14] The accessibility of the lysine in a GKG sequence could make it a susceptible site for glycation.
Quantitative Data Analysis (Hypothetical)
| Interaction/Modification | Protein Target | Binding Partner/Enzyme | Kd (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| GKG-peptide Binding | SH3 Domain | 3BP2 | 1,200 | Not Reported | Not Reported | [15] |
| Lysine Ubiquitination | p53 | MDM2 (E3 Ligase) | 300-700 | Not Reported | Not Reported | [16] |
| Histone Methylation | Histone H3 | SETD2 (Methyltransferase) | 5,000 | Not Reported | Not Reported | [3] |
| Glycation Impact | Monoclonal Antibody | Glucose | N/A | N/A | N/A | [4][13] |
Table 1: Template for Quantitative Data on GKG Interactions. This table illustrates the types of quantitative data needed to characterize the binding affinity and kinetics of the GKG motif with various biological partners. The data presented are for analogous interactions and serve as a placeholder.
Experimental Protocols
Investigating the biological significance of the GKG sequence requires a multi-faceted approach, combining peptide chemistry, biophysical analysis, and cell-based assays.
Solid-Phase Peptide Synthesis of GKG-containing Peptides
Objective: To synthesize GKG-containing peptides for use in binding and functional assays.
Methodology:
-
Resin Preparation: Start with a rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.
-
First Amino Acid Coupling: Swell the resin in dimethylformamide (DMF). Deprotect the terminal amine group using 20% piperidine (B6355638) in DMF. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Lys(Boc)-OH and Fmoc-Gly-OH.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin extensively. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Biophysical Characterization of GKG-Protein Interactions using Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of a GKG-containing peptide to a target protein.[17]
Methodology:
-
Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the synthesized GKG peptide in a suitable running buffer.
-
Binding Analysis: Inject the peptide solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
In Vitro Ubiquitination Assay
Objective: To determine if a GKG-containing protein is a substrate for a specific E3 ubiquitin ligase.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase of interest, ubiquitin, ATP, and the purified GKG-containing substrate protein in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with an antibody specific for the substrate protein or for ubiquitin to detect the appearance of higher molecular weight ubiquitinated species.
Signaling Pathways and Logical Relationships
The GKG motif, as a potential site for lysine PTMs, could be a key component in various signaling pathways. The following diagrams, generated using Graphviz, illustrate these hypothetical roles.
GKG Motif in a Ubiquitin-Mediated Degradation Pathway
Caption: Hypothetical role of a GKG motif in a protein targeted for proteasomal degradation via the ubiquitin pathway.
Experimental Workflow for Investigating GKG Function
Caption: A logical workflow for the experimental validation of the biological significance of a GKG sequence.
Conclusion and Future Directions
The Gly-Lys-Gly sequence represents a potential microenvironment within proteins that is optimized for functional flexibility and post-translational modification. While direct evidence for a conserved role is currently sparse, the principles of protein structure and function strongly suggest its importance in cellular regulation. Future research should focus on identifying proteins rich in GKG motifs through proteomic analysis and validating their function using the experimental pipelines outlined in this guide. For drug development professionals, understanding how PTMs at GKG sites are regulated could unveil novel therapeutic targets, particularly in oncology and neurodegenerative diseases where ubiquitin and histone modification pathways are often dysregulated. The development of molecules that can specifically block or enhance the modification of GKG motifs could offer a new frontier in precision medicine.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Structural and Sequence Motifs of Protein (Histone) Methylation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of glycation and its impact on antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 6. The role of E3 ubiquitin ligases in the development and progression of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. E3 ubiquitin ligase components | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ubiquitin Ligases: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How chromatin-binding modules interpret histone modifications: lessons from professional pocket pickers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of protein domains that create or recognize histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Gly-LysPred: Identification of Lysine Glycation Sites in Protein Using Position Relative Features and Statistical Moments via Chou’s 5 Step Rule [techscience.com]
- 15. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Probing Solid-Binding Peptide Self-Assembly Kinetics Using a Frequency Response Cooperativity Model - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Lys-Gly-OH CAS number and supplier information
An In-depth Examination of the Synthesis, Properties, and Potential Applications of a Tripeptide
For researchers and professionals in the fields of biochemistry, drug development, and life sciences, the tripeptide H-Gly-Lys-Gly-OH (Glycyl-L-lysyl-glycine) represents a molecule of interest for its potential roles in biological systems and as a building block in larger peptide structures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, supplier information, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.
Chemical Identity and Supplier Information
While a specific CAS number for the tripeptide this compound is not readily found in major chemical databases, it is recognized as a tripeptide composed of glycine (B1666218) and lysine (B10760008).[1] Its structure consists of a glycine residue at the N-terminus, followed by a lysine residue, and a C-terminal glycine residue.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H19N5O4 |
| Molecular Weight | 289.29 g/mol |
| Amino Acid Sequence | Gly-Lys-Gly |
| Structure | H₂N-CH₂-CO-NH-CH( (CH₂)₄-NH₂ )-CO-NH-CH₂-COOH |
Supplier Information
This compound is available from specialized chemical suppliers. One such supplier is MedChemExpress, which lists the compound and notes its potential use in the synthesis of casein and soybean protein.[1] For researchers requiring specific purities, quantities, or modifications, custom peptide synthesis services are the recommended route for procurement. Several reputable companies offer these services.
Table 2: Prominent Custom Peptide Synthesis Suppliers
| Supplier | Key Features |
| GenScript | Offers microwave-assisted peptide synthesis for rapid turnaround.[2] |
| ProteoGenix | Provides synthesis of peptides up to 150 amino acids with a "no win - no fee" policy.[3] |
| Bachem | Specializes in high-quality custom peptides with GMP-compliant facilities.[4] |
| JPT Peptide Technologies | ISO 9001:2015-certified with extensive experience in synthesizing complex peptides.[5] |
| MedChemExpress | Provides a wide range of peptide modifications and synthesis from milligram to kilogram scales.[6] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS). The following is a detailed methodology based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[7]
Materials and Reagents
-
Fmoc-Gly-Wang resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (for precipitation)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: Mass Spectrometer (MS) and HPLC
Synthesis Workflow
The synthesis proceeds from the C-terminus to the N-terminus, starting with the C-terminal amino acid attached to a solid support (resin).
Detailed Steps
-
Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The deprotection solution is added to the resin to remove the Fmoc group from the glycine. The reaction is typically carried out for 20 minutes and monitored for completion.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next amino acid, Fmoc-Lys(Boc)-OH, is pre-activated with the coupling reagents and added to the resin. The coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed to remove unreacted amino acids and coupling reagents.
-
Repeat Cycle: Steps 2-5 are repeated for the final glycine residue (Fmoc-Gly-OH).
-
Final Deprotection and Washing: After the final coupling, the N-terminal Fmoc group is removed, and the peptide-resin is washed extensively with DMF, DCM, and methanol, followed by drying under vacuum.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the lysine side-chain protecting group (Boc) is removed simultaneously using the cleavage cocktail. This reaction is typically performed for 2-3 hours at room temperature.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a suitable solvent and purified by RP-HPLC.
-
Analysis and Lyophilization: The purity of the peptide is confirmed by analytical HPLC, and its identity is verified by mass spectrometry. The pure fractions are pooled and lyophilized to obtain the final product as a white powder.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the presence of the Gly-Lys motif suggests potential interactions with biological systems. Peptides containing glycine and lysine are known to be involved in various biological processes. For instance, the well-studied tripeptide Gly-His-Lys (GHK) exhibits a wide range of biological activities, including wound healing, anti-inflammatory effects, and tissue regeneration.[8][9] GHK is known to chelate copper ions, forming GHK-Cu, which is believed to be its active form.[10]
The lysine residue in this compound provides a positive charge at physiological pH, which could facilitate interactions with negatively charged cell membranes or proteins. Glycine, being the smallest amino acid, provides conformational flexibility to the peptide backbone.[11][12]
Hypothetical Signaling Pathway Involvement
Based on the activities of similar peptides, this compound could potentially modulate signaling pathways involved in cell growth, differentiation, and tissue repair. For example, GHK is known to influence the expression of numerous genes related to these processes. A hypothetical pathway could involve the binding of the peptide to a cell surface receptor, which in turn could trigger intracellular signaling cascades.
Conclusion
This compound is a tripeptide that can be reliably synthesized using standard solid-phase peptide synthesis protocols. While its specific biological functions are yet to be fully elucidated, its structural similarity to other bioactive peptides suggests its potential as a valuable tool in biochemical and pharmaceutical research. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and other related short peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Custom peptide synthesis service – Best price guaranteed - ProteoGenix [proteogenix.science]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 11. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and properties of peptides made of only glycine residues. – Kudos: Growing the influence of research [growkudos.com]
Glycyl-L-lysyl-glycine: An In-Depth Technical Profile on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of Glycyl-L-lysyl-glycine is limited in publicly available literature. This guide provides a comprehensive profile based on the physicochemical properties of its constituent amino acids, general principles of peptide chemistry, and established experimental protocols for peptide analysis.
Introduction
Glycyl-L-lysyl-glycine (Gly-Lys-Gly) is a tripeptide composed of two glycine (B1666218) residues and one L-lysine residue. As with all peptides, its utility in research and pharmaceutical development is intrinsically linked to its solubility and stability. Understanding these parameters is critical for formulation, storage, and ensuring biological activity. This technical guide offers a detailed examination of the predicted solubility and stability profile of Glycyl-L-lysyl-glycine, alongside standardized methodologies for its empirical determination.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a peptide is largely determined by its amino acid composition, sequence, and the overall charge of the molecule. Glycyl-L-lysyl-glycine's structure, with a central lysine (B10760008) residue flanked by two glycine residues, suggests a high degree of hydrophilicity.
Influence of Constituent Amino Acids
The presence of L-lysine, a basic amino acid with a positively charged side chain at physiological pH, is expected to make Glycyl-L-lysyl-glycine readily soluble in aqueous solutions.[1] Glycine, the simplest amino acid, contributes to the flexibility of the peptide backbone but has a minimal effect on solubility compared to the charged lysine residue.[2]
To predict the solubility of Glycyl-L-lysyl-glycine, one can calculate its overall charge at a given pH.[3]
-
Acidic Residues (Asp, Glu, C-terminal -COOH): -1
-
Basic Residues (Arg, Lys, N-terminal -NH2): +1
-
Histidine (His): +1 at pH < 6, 0 at pH > 6
For Glycyl-L-lysyl-glycine:
-
N-terminal amine (+1)
-
L-lysine side chain (+1)
-
C-terminal carboxyl (-1)
The estimated net charge at neutral pH is +1, indicating that the peptide is basic and should be soluble in aqueous solutions.[4] For peptides with a net positive charge, dissolution in water or a mild acidic buffer is recommended.[3][4]
Predicted Solubility in Various Solvents
Based on its predicted hydrophilic and basic nature, the following solubility profile is anticipated:
-
Aqueous Buffers (e.g., PBS, Tris): High solubility is expected, particularly in slightly acidic to neutral pH ranges.
-
Water: Expected to be freely soluble.[5]
-
Organic Solvents (e.g., DMSO, Acetonitrile, Ethanol): Lower solubility is predicted due to the peptide's polar nature. However, for very high concentrations or in cases of aggregation, the use of a small amount of an organic solvent followed by dilution with an aqueous buffer may be necessary.[5]
The following table summarizes the physicochemical properties of the constituent amino acids that influence the solubility of Glycyl-L-lysyl-glycine.
| Amino Acid | Side Chain | Hydrophobicity | pKa (Side Chain) | Contribution to Solubility |
| Glycine (Gly) | -H | Neutral | N/A | Minimal, increases backbone flexibility. |
| L-lysine (Lys) | -(CH₂)₄-NH₃⁺ | Hydrophilic | ~10.5 | High, due to the positively charged primary amine. |
Stability Profile and Potential Degradation Pathways
The stability of a peptide is influenced by its amino acid sequence, pH, temperature, and the presence of enzymes or oxidizing agents.[6]
Chemical Stability
Glycyl-L-lysyl-glycine is susceptible to several chemical degradation pathways:
-
Hydrolysis: The peptide bonds in Gly-Lys-Gly can be hydrolyzed under strongly acidic or basic conditions, leading to the cleavage of the peptide into its constituent amino acids or smaller peptide fragments.[7]
-
Oxidation: While glycine and lysine are not highly susceptible to oxidation, trace metal ions can catalyze the oxidation of amino acid residues.[7]
Enzymatic Degradation
Peptides containing natural L-amino acids are susceptible to degradation by proteases. The presence of a lysine residue makes Glycyl-L-lysyl-glycine a potential substrate for trypsin, which cleaves peptide bonds on the C-terminal side of lysine and arginine residues.[8] In a biological environment, other peptidases could also contribute to its degradation.[9] The incorporation of non-natural D-amino acids, such as D-lysine, is a common strategy to enhance resistance to proteolytic cleavage, though this would alter the peptide's biological properties.[10]
Experimental Protocols
The following sections detail standardized experimental procedures for determining the solubility and stability of Glycyl-L-lysyl-glycine.
Protocol for Solubility Determination
This protocol outlines a general procedure for assessing the solubility of a peptide.
Materials and Equipment:
-
Glycyl-L-lysyl-glycine (lyophilized powder)
-
Selection of solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, DMSO)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Analytical balance
-
pH meter
Procedure:
-
Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of the peptide in sterile water.[5]
-
Charge-Based Approach: Based on the predicted basic nature of Gly-Lys-Gly, if solubility in water is limited, attempt dissolution in a dilute acidic solution, such as 10% acetic acid.[4]
-
Systematic Solvent Testing: If the initial attempts are unsuccessful, test a range of solvents from polar to non-polar. A general workflow is presented in the diagram below.
-
Sonication and Warming: To aid dissolution, vortex the sample and use a sonicator. Gentle warming (up to 40°C) can also be applied, but caution should be exercised to avoid degradation.[4]
-
Quantification: Once dissolved, the concentration can be accurately determined by methods such as UV spectroscopy (if the peptide contains aromatic residues, which Gly-Lys-Gly does not) or, more accurately, by quantitative amino acid analysis or HPLC.
The following table provides a general scheme for solubility testing.
| Step | Solvent | Procedure | Observation |
| 1 | Sterile Water | Add solvent to a small amount of peptide. Vortex. | Check for complete dissolution. |
| 2 | 10% Acetic Acid | If not soluble in water, add dilute acid. Vortex. | Check for complete dissolution. |
| 3 | DMSO | If still insoluble, try a small amount of DMSO, then dilute with aqueous buffer. | Check for complete dissolution. |
Protocol for Stability Assessment using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for assessing peptide stability.[11][12]
Materials and Equipment:
-
Reversed-phase HPLC system with a C18 column
-
UV detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Glycyl-L-lysyl-glycine stock solution
-
Incubators or water baths at various temperatures
-
Buffers at various pH values
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for the intact Glycyl-L-lysyl-glycine, well-resolved from any potential degradation products or impurities.
-
Forced Degradation Studies: To identify potential degradation products and validate the stability-indicating nature of the HPLC method, subject the peptide to stress conditions (e.g., heat, acid, base, oxidation).[11]
-
Stability Study Setup:
-
Prepare solutions of Glycyl-L-lysyl-glycine in relevant buffers and at a known concentration.
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the intact Glycyl-L-lysyl-glycine at each time point.
-
Calculate the percentage of the peptide remaining relative to the initial time point (t=0).
-
The degradation rate can be determined by plotting the natural logarithm of the remaining peptide concentration against time.
-
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: General workflow for determining peptide solubility and stability.
Potential Degradation Pathways of Glycyl-L-lysyl-glycine
Caption: Potential degradation routes for Glycyl-L-lysyl-glycine.
Conclusion
References
- 1. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-Theses Online Service (EThOS) update [bl.uk]
- 3. biobasic.com [biobasic.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. ijsra.net [ijsra.net]
- 12. tandfonline.com [tandfonline.com]
Predicted Biological Activity of H-Gly-Lys-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted biological activities of the tripeptide H-Gly-Lys-Gly-OH (Glycyl-L-lysyl-glycine). Due to the limited direct experimental data on this specific peptide, this guide synthesizes information from the well-characterized, structurally similar peptide Gly-His-Lys (GHK), the known biological roles of its constituent amino acids (glycine and lysine), and established methodologies for peptide bioactivity assessment. The primary predicted activities for this compound include roles in wound healing, anti-inflammatory processes, and antioxidant defense. This document details the scientific basis for these predictions, provides relevant experimental protocols for validation, and outlines potential signaling pathways involved. All quantitative data for related peptides is presented for comparative analysis, and key conceptual frameworks are visualized using DOT language diagrams.
Introduction
The tripeptide this compound is a simple peptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. While direct research on its biological functions is not extensive, its structural similarity to other bioactive peptides, notably Gly-His-Lys (GHK), allows for informed predictions of its potential therapeutic applications. GHK is a naturally occurring human peptide known to possess significant regenerative and protective properties, including wound healing, anti-inflammatory, and antioxidant effects. The substitution of histidine in GHK with a glycine in this compound may alter the peptide's metal-binding capacity and receptor interactions, but the fundamental backbone and the presence of the key amino acids suggest a potential overlap in biological activities. This guide explores these predicted activities and provides the necessary framework for their experimental validation.
Predicted Biological Activities
Wound Healing and Tissue Regeneration
The most prominent predicted activity for this compound is its potential role in wound healing and tissue regeneration, based on the well-documented effects of GHK. GHK is known to stimulate the synthesis of extracellular matrix components such as collagen and glycosaminoglycans, which are crucial for tissue repair. It also promotes the proliferation of fibroblasts, the primary cells responsible for producing the extracellular matrix.
Key Predicted Functions in Wound Healing:
-
Stimulation of Fibroblast Proliferation: The peptide may encourage the growth of fibroblasts at the site of injury, accelerating the tissue regeneration process.
-
Extracellular Matrix (ECM) Synthesis: this compound is predicted to upregulate the production of key ECM proteins like collagen, which provides structural integrity to healing tissues.
-
Angiogenesis: By promoting the formation of new blood vessels, the peptide could enhance the supply of oxygen and nutrients to the wound bed, facilitating healing.
Anti-Inflammatory Activity
Chronic inflammation can impede the healing process. GHK has been shown to possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It is plausible that this compound exhibits similar effects.
Predicted Anti-Inflammatory Mechanisms:
-
Cytokine Modulation: The peptide may downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing inflammation at the wound site.
-
Immune Cell Recruitment: It might influence the migration and activity of immune cells to the site of injury, contributing to a controlled inflammatory response necessary for effective healing.
Antioxidant Properties
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cells and delay wound healing. GHK is a known antioxidant that can chelate metal ions involved in ROS generation and scavenge free radicals. The presence of glycine and lysine suggests that this compound may also possess antioxidant capabilities.
Predicted Antioxidant Mechanisms:
-
Direct Radical Scavenging: The peptide may directly neutralize harmful free radicals, protecting cells from oxidative damage.
-
Metal Ion Chelation: The lysine and glycine residues may allow for the chelation of pro-oxidant metal ions like copper (II), preventing their participation in reactions that generate ROS.
Quantitative Data for Structurally Similar Peptides
To provide a quantitative context for the predicted activities of this compound, the following table summarizes key biological data for the related peptide, GHK. These values can serve as a benchmark for future experimental evaluation of this compound.
| Biological Activity | Peptide | Cell Type/System | Concentration/IC50 | Effect | Reference |
| Anti-Inflammatory | GHK-Cu | Human Dermal Fibroblasts | 1-5 µM | 40-70% reduction in pro-inflammatory cytokine production (TNF-alpha, IL-1beta, IL-6) | [1] |
| Wound Healing | GHK-Cu | Dermal Fibroblasts (aged donors) | 2 µM | ~25% increase in TIMP-1 mRNA expression | [1] |
| Antioxidant | GHK | Caco-2 cells | ≤ 10 µM | Significant reduction in tert-butyl hydroperoxide-induced ROS levels | [2] |
| Antioxidant | GHK | WI-38 cells | Pre-treatment | ~60% decrease in H₂O₂-induced ROS levels | [1] |
| Anti-inflammatory | GHK-Cu | Mouse model of acute lung injury | Not specified | Significant suppression of TNF-α and IL-6 expression | [1] |
| Wound Healing | GHK | Aged Mouse Lung Fibroblasts | Dose-dependent | Increased fibroblast migration |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the peptide on the proliferation of cells, such as fibroblasts, which are critical for wound healing.
Materials:
-
This compound peptide
-
Human dermal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (serum-free DMEM without the peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell proliferation is expressed as a percentage of the control.
In Vitro Wound Healing Assay (Scratch Assay)
This assay measures the effect of the peptide on cell migration, a key process in wound closure.
Materials:
-
This compound peptide
-
Human dermal fibroblasts (or other relevant cell line)
-
DMEM with 10% FBS
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts into the wells of a culture plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the "Wound": Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Peptide Treatment: Add fresh serum-free DMEM containing different concentrations of this compound to the wells. A control well should receive serum-free medium without the peptide.
-
Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate in an incubator at 37°C and 5% CO₂.
-
Monitoring Wound Closure: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free gap at each time point and normalizing it to the initial area at time 0.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay assesses the free radical scavenging capacity of the peptide.
Materials:
-
This compound peptide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the peptide solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the peptide solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the peptide required to scavenge 50% of the DPPH radicals, can then be determined.
Predicted Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway for Wound Healing
Based on the known mechanisms of GHK, this compound is predicted to influence key signaling pathways involved in cell proliferation and extracellular matrix production, such as the Transforming Growth Factor-beta (TGF-β) pathway.
Caption: Predicted TGF-β signaling pathway for this compound-mediated wound healing.
Experimental Workflow for In Vitro Bioactivity Screening
The following workflow illustrates a logical sequence of experiments to characterize the predicted biological activities of this compound.
Caption: A streamlined experimental workflow for screening the biological activities of this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a strong predictive case can be made for its involvement in wound healing, anti-inflammatory processes, and antioxidant defense based on its structural similarity to GHK and the known functions of its constituent amino acids. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this tripeptide. The detailed experimental protocols and conceptual diagrams offer a clear path for future research to validate these predicted activities and elucidate the underlying molecular mechanisms. Further investigation into this compound is warranted to determine its potential as a novel therapeutic agent.
References
Conformational Analysis of H-Gly-Lys-Gly-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Lys-Gly-OH, composed of two glycine (B1666218) residues and a central lysine (B10760008) residue, represents a fundamental structural motif in peptidomimetic design and drug discovery. Its conformational landscape, dictated by the interplay of intramolecular hydrogen bonding, electrostatic interactions, and solvation effects, is critical to its biological activity and receptor binding affinity. This technical guide provides a comprehensive overview of the methodologies employed for the conformational analysis of this compound, integrating experimental techniques with computational modeling. While specific experimental data for this tripeptide is not extensively available in public literature, this guide details standardized protocols for its synthesis, purification, and structural elucidation based on established peptide chemistry principles.
Introduction
Short-chain peptides such as this compound are valuable tools in biochemical and pharmaceutical research. The conformational flexibility imparted by the glycine residues, combined with the charged and reactive side chain of lysine, makes its structural analysis a compelling case study. Understanding the preferred conformations in different environments is paramount for predicting its interaction with biological targets. This guide outlines the primary experimental and computational workflows for a thorough conformational analysis.
Synthesis and Purification of this compound
The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids on a solid support, simplifying purification at each step.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc/tBu chemistry procedures and can be applied to the synthesis of this compound.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal glycine. Wash thoroughly with DMF.
-
Amino Acid Coupling (Lysine):
-
Activate Fmoc-Lys(Boc)-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (Glycine):
-
Repeat the Fmoc deprotection step.
-
Activate Fmoc-Gly-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
Experimental Protocol: Purification by HPLC
Instrumentation:
-
Reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (214 nm and 280 nm)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 214 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
Conformational Analysis Techniques
A combination of spectroscopic and computational methods is required for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are necessary to obtain structural restraints.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-10 mM. The pH can be adjusted using DCl or NaOD.
-
1D ¹H-NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify proton resonances.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, these experiments aid in resonance assignment.
-
Data Analysis: Process the NMR data to assign all proton and potentially carbon/nitrogen resonances. Integrate NOESY cross-peaks to derive interproton distance restraints. Measure scalar coupling constants (³J-couplings) to obtain dihedral angle restraints.
Table 1: Expected Quantitative Data from NMR Analysis of this compound
| Parameter | Description | Information Gained |
| Chemical Shifts (δ) | The resonance frequency of each nucleus, sensitive to the local electronic environment. | Provides initial information on the secondary structure. |
| ³J(HN,Hα) Coupling Constants | The scalar coupling between the amide proton and the alpha-proton. | Relates to the backbone dihedral angle φ. |
| NOE Restraints | The proximity of protons in space, categorized as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å). | Provides key distance information for structure calculation. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[1]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 0.1 mg/mL. The buffer must be transparent in the far-UV region (190-250 nm).
-
Data Acquisition: Record CD spectra on a calibrated spectropolarimeter using a quartz cuvette with a 1 mm path length. Spectra are typically recorded from 260 nm to 190 nm at a constant temperature.
-
Data Processing: Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-helix | Negative bands at ~222 and ~208, positive band at ~193 |
| β-sheet | Negative band at ~218, positive band at ~195 |
| Random Coil | Strong negative band near 195 |
For a short and flexible peptide like this compound, the CD spectrum is expected to be dominated by features indicative of a random coil or disordered structure.
Computational Conformational Analysis
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide theoretical insights into the conformational preferences of the peptide.
Methodology: Molecular Dynamics Simulation
-
System Setup: Build the initial structure of this compound. Solvate the peptide in a water box with appropriate counter-ions to neutralize the system.
-
Force Field Selection: Choose a suitable force field such as AMBER, CHARMM, or GROMOS.
-
Simulation Protocol:
-
Energy minimization of the initial system.
-
Gradual heating of the system to the target temperature (e.g., 300 K).
-
Equilibration of the system under constant pressure and temperature.
-
Production run for data collection.
-
-
Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and Ramachandran plots for the backbone dihedral angles.
Table 3: Key Outputs from Computational Conformational Analysis
| Analysis Type | Description |
| Ramachandran Plot | A plot of the φ and ψ backbone dihedral angles, showing the allowed and disallowed conformational regions. |
| RMSD Analysis | Root Mean Square Deviation to assess the stability of the peptide's conformation over time. |
| Hydrogen Bond Analysis | Identification of intramolecular and peptide-water hydrogen bonds. |
| Cluster Analysis | Grouping of similar conformations to identify the most populated conformational states. |
Integrated Structural Analysis Workflow
The most robust conformational analysis integrates experimental and computational data.
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound requires a multi-pronged approach that combines chemical synthesis, spectroscopic characterization, and computational modeling. While this guide provides a framework based on established methodologies for similar peptides, future experimental studies on this compound are needed to populate the quantitative data tables presented herein. A thorough understanding of its conformational preferences will undoubtedly aid in the rational design of novel peptide-based therapeutics and research tools.
References
The Pivotal Roles of Glycine and Lysine Residues in the Tripeptide H-Gly-Lys-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Lys-Gly-OH, composed of a central lysine (B10760008) residue flanked by two glycine (B1666218) residues, represents a fundamental structural motif in peptide and protein chemistry. This technical guide provides an in-depth analysis of the individual and collective roles of the glycine and lysine residues within this tripeptide. We will explore the physicochemical properties, structural significance, and potential biological functions conferred by these amino acids. This document will also detail experimental protocols for the synthesis and characterization of this compound and present visualizations of the peptide's structure and functional attributes.
Introduction
Peptides, short chains of amino acids linked by peptide bonds, are crucial molecules in a vast array of biological processes. Their specific functions are dictated by their amino acid sequence and the resulting three-dimensional structure. The tripeptide this compound serves as an excellent model system to understand the interplay between different types of amino acid residues. Glycine, the simplest amino acid, provides conformational flexibility, while lysine, a basic and positively charged amino acid, offers sites for electrostatic interactions and post-translational modifications.[1][2] This guide will dissect the contributions of these residues to the overall properties of the this compound tripeptide.
Physicochemical Properties
The physicochemical properties of this compound are a direct consequence of its constituent amino acids. While specific experimental data for this exact tripeptide is limited, we can infer its properties from the known characteristics of glycine and lysine, and related peptides.
Role of Glycine Residues
Glycine is unique among the proteinogenic amino acids as its side chain is a single hydrogen atom.[] This minimalistic structure has several key implications for the peptide:
-
Flexibility: The absence of a bulky side chain allows for a much wider range of dihedral angles (phi and psi) in the peptide backbone, imparting significant conformational flexibility.[4] In this compound, the two glycine residues at the N- and C-termini grant the peptide a high degree of rotational freedom.
-
Solubility: Glycine is sparingly soluble in water. The presence of two glycine residues will influence the overall solubility of the tripeptide.
-
Achiral Nature: Glycine is the only achiral standard amino acid, meaning it does not introduce stereoisomers at its alpha-carbon.
Role of the Lysine Residue
Lysine is an essential amino acid with a side chain terminating in a primary amino group.[] This functional group is pivotal to the properties of this compound:
-
Positive Charge: At physiological pH, the ε-amino group of the lysine side chain is protonated, carrying a positive charge.[1] This makes the tripeptide cationic and capable of engaging in electrostatic interactions with negatively charged molecules such as nucleic acids or acidic residues in other proteins.
-
Hydrophilicity: The charged nature of the lysine side chain significantly contributes to the overall hydrophilicity of the peptide.
-
Reactivity: The primary ε-amino group is a nucleophile and a site for various chemical modifications, both natural (e.g., ubiquitination, acetylation) and synthetic (e.g., labeling with fluorescent dyes).[1]
Quantitative Data Summary
| Property | Glycine (Gly) | L-Lysine (Lys) | H-Lys-Gly-OH[6] | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 75.07 | 146.19 | 203.24 | 260.31 |
| Isoelectric Point (pI) | 6.06 | 9.74 | 10.09 | ~9.5-10.0 |
| Solubility in Water | Soluble | Very Soluble | Highly Hydrophilic | Expected to be highly soluble |
Experimental Protocols
The synthesis and characterization of this compound can be achieved using standard peptide chemistry techniques.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for producing peptides of this length.
Methodology:
-
Resin Selection and Loading: A suitable resin, such as Wang resin pre-loaded with Fmoc-Gly, is used as the solid support.
-
Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The next amino acid in the sequence (Fmoc-Lys(Boc)-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) and added to the resin to form the peptide bond. The side chain of lysine is protected with a Boc (tert-butyloxycarbonyl) group.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and by-products.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the final glycine residue (Fmoc-Gly-OH).
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder.
Characterization
Mass Spectrometry:
-
Protocol: The molecular weight of the purified peptide is confirmed using electrospray ionization mass spectrometry (ESI-MS). The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.
-
Expected Result: A major peak corresponding to the [M+H]+ ion of this compound (expected m/z = 261.16).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are acquired to confirm the primary structure and purity of the peptide. The lyophilized peptide is dissolved in a deuterated solvent (e.g., D₂O).
-
Expected Resonances:
-
Glycine Hα: Distinct signals for the two alpha-protons of each glycine residue.
-
Lysine Hα, Hβ, Hγ, Hδ, Hε: Characteristic chemical shifts for the lysine side chain protons.
-
The specific chemical shifts will be dependent on the pH and solvent conditions.
-
Visualizations
Logical Relationship of Residue Contributions
Caption: Functional contributions of glycine and lysine in this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Biological and Functional Significance
While this compound itself is not extensively studied for its biological activity, its structure suggests several potential roles. It has been mentioned as a tripeptide that can be used for the synthesis of casein and soybean protein.[7] A study on the effects of peptides on human aortic endothelial cells found that this compound had an insignificant influence on their proliferation.[7]
The Gly-Lys-Gly motif can be found within larger proteins, where it can serve several functions:
-
Linker Region: The flexibility of the glycine residues makes this motif suitable as a linker between structured domains, allowing for movement and interaction.
-
Enzyme Substrate Recognition: The central lysine residue can act as a recognition site for enzymes that modify lysine, such as methyltransferases or acetyltransferases.
-
Cell Penetration: The positive charge of lysine can facilitate the interaction of the peptide with the negatively charged cell membrane, a principle used in the design of cell-penetrating peptides.
Conclusion
The tripeptide this compound, while simple in its composition, provides a clear illustration of how the properties of individual amino acid residues dictate the overall characteristics of a peptide. The glycine residues confer conformational flexibility, while the central lysine residue provides a localized positive charge and a reactive functional group. This combination of features makes the Gly-Lys-Gly motif a versatile component in the structure and function of larger proteins. Further research into the specific biological activities of this tripeptide could reveal novel applications in biotechnology and drug development.
References
An In-depth Technical Guide on the Interaction of H-Gly-Lys-Gly-OH with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Lys-Gly-OH, composed of two glycine (B1666218) residues and a central lysine (B10760008) residue, presents multiple potential coordination sites for metal ions, including the N-terminal amino group, the ε-amino group of the lysine side chain, the C-terminal carboxyl group, and the peptide backbone amide groups. Understanding the interaction of this peptide with metal ions is crucial for various applications, from elucidating the role of metallopeptides in biological systems to designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing these interactions, summarizes quantitative data from analogous peptide-metal complexes, details relevant experimental protocols, and visualizes key workflows and interaction pathways. Due to a scarcity of direct experimental data for this compound, this guide leverages findings from structurally similar peptides, primarily GlyLys(Gly), to provide a predictive framework for its coordination chemistry.
Introduction: The Structural Basis for Metal Ion Interaction
The this compound peptide possesses several functional groups capable of coordinating with metal ions. The primary binding sites are anticipated to be:
-
N-terminal α-amino group: A common and strong binding site for many metal ions.
-
Lysine ε-amino group: The side chain amino group provides an additional, potent coordination site.
-
Peptide backbone amide nitrogens: These can be deprotonated, particularly in the presence of copper(II) and nickel(II), to form highly stable square-planar complexes.
-
C-terminal carboxylate group: Can participate in metal chelation, often in conjunction with other donor groups.
The coordination behavior is highly dependent on the specific metal ion, the pH of the solution, and the molar ratio of the peptide to the metal ion. For instance, ions like Cu(II) and Ni(II) are known to promote the deprotonation of amide nitrogens to form stable chelate rings, a behavior less common with Zn(II).[1]
Quantitative Analysis of Analogous Peptide-Metal Ion Interactions
Table 1: Stability Constants (log β) of Metal Complexes with GlyLys(Gly) at 25 °C [1]
| Species | Cu(II) | Ni(II) | Zn(II) |
| [ML] | - | 7.43 | 5.25 |
| [ML2] | - | 13.53 | 9.75 |
| [MH-1L] | 4.90 | - | - |
| [MHL] | 12.19 | - | - |
| [MH2L] | 16.73 | - | - |
Note: 'H-1' denotes a deprotonated amide group.
The data indicates that Ni(II) and Zn(II) form stable [ML] and [ML2] complexes.[1] In contrast, Cu(II) forms several protonated and a deprotonated species, highlighting its strong interaction with the peptide backbone.[1] The formation of [CuH-1L] signifies the coordination of a deprotonated amide nitrogen.[1]
For further context, the well-characterized GHK-Cu complex exhibits a very high stability constant (log β ≈ 16.44), where the copper ion is coordinated by the N-terminal amine, the imidazole (B134444) nitrogen of histidine, and a deprotonated amide nitrogen.[2] While this compound lacks the imidazole group, the ε-amino group of lysine can play a similar role as a potent nitrogen donor.
Coordination Chemistry and Predicted Binding Modes
Based on the principles of peptide-metal interactions and data from analogous systems, the following coordination modes for this compound can be predicted:
-
With Cu(II) and Ni(II): At acidic to neutral pH, initial coordination is likely to involve the N-terminal amino group and the adjacent carbonyl oxygen. As the pH increases, deprotonation of the first peptide amide nitrogen is expected, leading to a tridentate {N-amine, N-amide, O-carbonyl} coordination. The ε-amino group of lysine can then coordinate to form a stable macrochelate.[1] In the case of Cu(II), further deprotonation of subsequent amide nitrogens can lead to a square-planar 4N coordination involving the N-terminal amine, two amide nitrogens, and the ε-amino group of lysine.
-
With Zn(II): Zinc(II) does not typically induce amide deprotonation. Therefore, it is expected to form complexes involving the N-terminal amine, the ε-amino group of lysine, and potentially the C-terminal carboxylate, leading to the formation of stable [ZnL] and [ZnL2] species.[1]
Experimental Protocols
The study of this compound and metal ion interactions necessitates a combination of techniques to determine stoichiometry, stability constants, and structural details.
Potentiometric Titration for Stability Constant Determination
This is the gold standard for determining the stability constants of metal complexes in solution.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound, the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., NaNO₃) should be used to maintain a constant ionic strength (e.g., 0.1 M).
-
Calibration: Calibrate the pH electrode and titration apparatus using standard buffer solutions.
-
Titration: Perform a series of titrations at a constant temperature (e.g., 25 °C).
-
Titrate a solution of the strong acid.
-
Titrate a solution of the peptide and strong acid.
-
Titrate a solution of the peptide, metal salt, and strong acid at various metal-to-ligand ratios (e.g., 1:1, 1:2).
-
-
Data Analysis: Use a suitable software program (e.g., BEST, Hyperquad) to refine the titration data and calculate the protonation constants of the peptide and the stability constants of the metal-peptide complexes.[3]
Diagram 1: Workflow for Potentiometric Titration
Caption: A generalized workflow for determining peptide-metal stability constants via potentiometric titration.
Spectroscopic Methods for Structural Characterization
A. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To monitor the d-d electronic transitions of metal ions like Cu(II) and Ni(II) upon complexation, which provides information about the coordination geometry.
-
Methodology:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound at a fixed pH.
-
Alternatively, prepare solutions with a fixed metal-to-ligand ratio and vary the pH.
-
Record the UV-Vis spectra (typically 300-900 nm) for each solution.
-
Analyze the shifts in the λ_max values. For example, a significant blue shift in the Cu(II) d-d band upon increasing pH is indicative of amide nitrogen coordination.[1]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To identify the specific atoms of the peptide involved in metal binding.
-
Methodology:
-
Sample Preparation: Dissolve the this compound peptide in a suitable deuterated solvent (e.g., D₂O).
-
Acquire Spectra of Free Peptide: Record 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) of the free peptide to assign all proton resonances.
-
Titration with Metal Ion: Gradually add a diamagnetic metal ion like Zn(II) to the peptide solution and record ¹H NMR spectra at each addition.
-
Data Analysis: Monitor the chemical shift perturbations (changes in the positions of the peaks). Protons on or near amino acid residues involved in metal binding will show the most significant changes in their chemical shifts.[4] For paramagnetic ions like Cu(II) or Ni(II), significant line broadening of nearby proton signals is observed.[5]
-
Diagram 2: NMR Titration Experimental Workflow
Caption: Workflow for identifying metal binding sites on a peptide using NMR titration.
Mass Spectrometry (MS)
-
Purpose: To determine the stoichiometry of the peptide-metal complexes.
-
Methodology:
-
Sample Preparation: Prepare a solution containing this compound and the metal salt in a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum for peaks corresponding to the free peptide, and the peptide complexed with one or more metal ions (e.g., [Peptide+M-H]⁺, [Peptide+M]²⁺). The mass-to-charge ratio of these peaks will confirm the stoichiometry of the complexes formed.[6]
-
Potential Signaling Pathways and Biological Implications
While no specific signaling pathways involving this compound-metal complexes have been documented, insights can be drawn from related peptides. The GHK-Cu peptide, for example, is known to have anti-inflammatory effects by modulating the secretion of cytokines like IL-6.[7] It is plausible that this compound, upon complexation with copper, could exhibit similar biological activities.
The interaction with metal ions could be a mechanism for the transport and delivery of essential metals like copper and zinc to cells. The peptide could act as a chaperone, binding the metal ion in the extracellular matrix and facilitating its uptake through cell surface receptors.
Diagram 3: Hypothetical Biological Role of a Metallopeptide
References
- 1. Potentiometric and spectroscopic studies on transition metal complexes of GlyLys(Gly) and Asp- ε -Lys - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/B105041A [pubs.rsc.org]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton nuclear magnetic resonance study of metal-glycine peptide complexes. Copper(II) and nickel(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Tetrapeptide H-Gly-Lys-Gly-OH: An Uncharted Territory in Bioactive Peptide Research
A comprehensive review of scientific literature and patent databases reveals a significant lack of available information on the specific tetrapeptide H-Gly-Lys-Gly-OH. While the individual amino acid components, Glycine (B1666218) and Lysine (B10760008), are fundamental building blocks of proteins with well-documented biological roles, their specific arrangement in this tetrapeptide sequence does not appear to have been a subject of significant scientific investigation. As such, a detailed technical guide on its potential as a bioactive peptide, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
Our in-depth search for "this compound" and its synonym "Glycyl-Lysyl-Glycine" did not yield any specific studies detailing its synthesis, biochemical characterization, or evaluation of its biological activity. The search results frequently led to information on related but distinct peptides, most notably the tripeptide this compound and the extensively studied bioactive peptide, GHK (Glycyl-Histidyl-Lysine).
One commercially available product listed as this compound is described as a tripeptide and a study associated with it found that it had an insignificant effect on the proliferation of human aortic endothelial cells. This highlights a potential for nomenclature confusion but does not provide insight into the tetrapeptide of interest.
Given the absence of data, this guide will instead provide a comprehensive overview of the closely related and well-researched tripeptide, GHK (Glycyl-L-Histidyl-L-Lysine) , a naturally occurring copper-binding peptide with a wide range of documented bioactive properties. This information may serve as a valuable reference for researchers interested in the potential of small glycine- and lysine-containing peptides.
GHK (Glycyl-L-Histidyl-L-Lysine): A Potential Analog of Interest
The tripeptide GHK has garnered significant attention in the fields of dermatology, regenerative medicine, and drug development. Its diverse biological activities are often attributed to its ability to chelate copper ions, forming GHK-Cu, which is considered its active form.
Key Bioactivities of GHK
-
Wound Healing and Tissue Regeneration: GHK has been shown to accelerate wound healing and tissue repair. It stimulates the synthesis of collagen, elastin, and other extracellular matrix components, which are crucial for tissue structure and integrity.
-
Anti-Inflammatory Effects: GHK exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
-
Antioxidant Activity: GHK can neutralize harmful free radicals and protect cells from oxidative damage.
-
Gene Modulation: Studies have indicated that GHK can influence the expression of numerous genes, potentially "resetting" them to a more youthful state. This has led to its investigation in anti-aging and regenerative applications.
-
Nerve Outgrowth and Regeneration: There is evidence to suggest that GHK can promote nerve outgrowth, indicating its potential in neurodegenerative disease research.
Potential Bioactivity of Constituent Amino Acids
While the specific bioactivity of the this compound tetrapeptide is unknown, the individual amino acids offer some insights into its potential properties.
Glycine: As the simplest amino acid, glycine plays a crucial role as a neurotransmitter in the central nervous system and is a key component of collagen. It has been studied for its potential anti-inflammatory, cytoprotective, and immunomodulatory effects.
Lysine: An essential amino acid, lysine is vital for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies. It is also a critical component of collagen and elastin.
Future Research Directions
The lack of information on this compound presents a clear opportunity for novel research. Future studies could focus on:
-
Synthesis and Characterization: Developing a robust method for synthesizing the tetrapeptide and characterizing its physicochemical properties.
-
In Vitro Screening: Evaluating its potential bioactivities through a battery of in vitro assays, such as cell proliferation, cytotoxicity, anti-inflammatory, and antioxidant assays.
-
Mechanism of Action Studies: If any bioactivity is identified, subsequent research could elucidate the underlying molecular mechanisms and signaling pathways.
Conclusion
The Gly-Lys-Gly Motif: A Critical Signature in Protein Degradation and a Subject of Investigation in Protein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide sequence Glycyl-Lysyl-Glycine (Gly-Lys-Gly) holds a pivotal position in the landscape of protein homeostasis, primarily through its manifestation as a diglycine remnant on lysine (B10760008) residues (K-ε-GG) following the proteolytic digestion of ubiquitinated proteins. This signature has become an indispensable tool in proteomics for the identification and quantification of ubiquitination sites, offering profound insights into the regulation of protein degradation via the ubiquitin-proteasome system (UPS). While the role of this motif in protein catabolism is well-established, the direct biological functions of the free tripeptide, H-Gly-Lys-Gly-OH, particularly in protein synthesis, remain an area of nascent research with limited conclusive evidence. This technical guide provides a comprehensive overview of the Gly-Lys-Gly motif in the context of protein synthesis and degradation, detailing the underlying signaling pathways, experimental methodologies for its study, and its implications for drug development.
The Gly-Lys-Gly Motif in Protein Degradation: A Signature of Ubiquitination
The most significant role of the Gly-Lys-Gly sequence in cellular biology is as a remnant of ubiquitin-mediated protein degradation. The covalent attachment of ubiquitin, a 76-amino acid regulatory protein, to a substrate protein marks it for degradation by the 26S proteasome. This process, known as ubiquitination, is a cornerstone of cellular regulation, controlling protein turnover, signal transduction, and immune responses.[1][2]
The ubiquitination cascade involves three key enzymatic steps:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.[3][4]
This process typically results in the formation of an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amino group of a lysine residue on the target protein.[5] When a ubiquitinated protein is digested with the protease trypsin, ubiquitin is cleaved after its arginine residue at position 74, leaving a diglycine (Gly-Gly) remnant covalently attached to the lysine residue of the substrate protein.[6][7][8] This K-ε-GG signature is a stable marker of a prior ubiquitination event.
Signaling Pathways Regulated by Ubiquitination
The ubiquitination process, and by extension the presence of the K-ε-GG motif, is integral to a multitude of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][9] Key pathways influenced by ubiquitination include:
-
NF-κB Signaling: Ubiquitination is crucial for the activation of the NF-κB pathway, a key regulator of inflammation and immunity.[1][2]
-
Cell Cycle Control: The timely degradation of cell cycle proteins, such as cyclins, is mediated by the UPS and is essential for proper cell division.[10]
-
DNA Damage Response: Ubiquitination plays a vital role in signaling and repairing DNA damage.[1]
-
Apoptosis: The regulation of pro- and anti-apoptotic proteins is controlled, in part, by ubiquitin-mediated degradation.[11][12]
The identification of K-ε-GG sites on specific proteins within these pathways provides critical information about their regulation and potential as therapeutic targets.
The Role of this compound in Protein Synthesis
In contrast to its well-defined role in protein degradation, the direct involvement of the free tripeptide this compound in protein synthesis is not well-documented. Research in this area is limited, and the existing evidence is largely indirect or related to the constituent amino acids rather than the tripeptide itself.
Some studies have suggested that glycine supplementation can stimulate muscle protein synthesis, potentially through the activation of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[13][14][15] However, these studies focus on the amino acid glycine and do not provide direct evidence for the activity of the this compound tripeptide.
Theoretically, small peptides like this compound can be transported into cells via oligopeptide transporters.[16][17] Once inside the cell, the tripeptide could be hydrolyzed into its constituent amino acids, which can then be utilized for de novo protein synthesis. However, a direct signaling role for the intact tripeptide in modulating the machinery of protein synthesis has not been established. One study on human aortic endothelial cells found that this compound at concentrations from 1 nM to 1 mM had no significant influence on cell proliferation, suggesting a lack of potent mitogenic or anabolic activity in this cell type.[18]
Further research is required to elucidate any potential direct role of this compound in protein synthesis, distinguishing its effects from those of its constituent amino acid, glycine.
Experimental Protocols
Ubiquitin Remnant Profiling (K-ε-GG Enrichment)
This method is the gold standard for identifying and quantifying ubiquitination sites on a proteome-wide scale.[2][19][20]
Objective: To enrich and identify peptides containing the K-ε-GG remnant from a complex protein digest.
Methodology:
-
Cell Lysis and Protein Extraction:
-
Lyse cells or tissues in a buffer containing denaturing agents (e.g., urea) and inhibitors of proteases and deubiquitinases.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Reduction, Alkylation, and Tryptic Digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating the K-ε-GG remnant on ubiquitinated lysines.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 solid-phase extraction to remove salts and other contaminants.
-
-
Immunoaffinity Enrichment of K-ε-GG Peptides:
-
Incubate the desalted peptides with an anti-K-ε-GG antibody conjugated to beads (e.g., protein A/G agarose).[21]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides using a low pH buffer (e.g., 0.15% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides again using C18 StageTips.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and confirm the presence of the K-ε-GG modification (a mass shift of +114.04 Da on lysine).[7][12]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to search the MS/MS data against a protein sequence database to identify the ubiquitinated proteins and the specific sites of modification.
-
For quantitative studies, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the workflow.[22]
-
Quantitative Data Presentation
The ubiquitin remnant profiling technique has enabled the identification of a vast number of ubiquitination sites in various organisms and cell types. The following table summarizes representative quantitative data from several key studies.
| Study Organism/Cell Line | Number of Identified K-ε-GG Sites | Key Findings & Reference |
| Human (HEK293 cells) | 374 | Initial development of the ubiquitin remnant immunoaffinity profiling method.[12] |
| Human (various cell lines) | >50,000 | Comprehensive mapping of the human ubiquitin-modified proteome.[7][23] |
| Human (SILAC experiment) | ~20,000 | Refined workflow enabling deep coverage of the ubiquitinome.[22] |
| Yeast | ~1,100 (K63-specific) | Development of a method to distinguish between different ubiquitin chain linkages.[22] |
| Arabidopsis | 1,504 - 3,347 | Application of diGly proteomics to study protein stability in plants.[5] |
| Human (U2OS cells) | 41,589 | Use of His-tagged ubiquitin for enrichment and identification of ubiquitination sites.[24] |
Implications for Drug Development
The central role of the ubiquitin-proteasome system in cellular regulation makes it an attractive target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[3][9]
-
Targeting E3 Ligases: The specificity of E3 ligases for their substrates makes them ideal targets for the development of highly selective drugs.[9]
-
Proteasome Inhibitors: Drugs that inhibit the proteasome, such as bortezomib, have been successfully used in the treatment of multiple myeloma.[3]
-
PROTACs (Proteolysis Targeting Chimeras): This emerging class of drugs utilizes the cell's own ubiquitin machinery to target specific proteins for degradation. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ligase, linked together. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and degradation.[6]
Ubiquitin remnant profiling is a powerful tool in the development of these drugs, as it allows for the direct assessment of a compound's effect on the ubiquitination of its intended target and potential off-target effects across the proteome.
Conclusion
The Gly-Lys-Gly motif is a central element in the study of protein degradation. As the K-ε-GG remnant, it serves as a robust and specific marker for ubiquitination, enabling detailed investigation of the ubiquitin-proteasome system and its role in health and disease. The experimental protocols based on the recognition of this motif have revolutionized the field of proteomics. In contrast, the direct role of the free tripeptide this compound in protein synthesis remains largely unexplored and requires further investigation to establish its physiological relevance. For researchers and drug developers, understanding the dual context of the Gly-Lys-Gly sequence is crucial for dissecting the complex mechanisms of protein homeostasis and for designing novel therapeutic strategies that target the intricate pathways of protein synthesis and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Frontiers | Diversity of Oligopeptide Transport in Yeast and Its Impact on Adaptation to Winemaking Conditions [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Glycine enhances muscle protein mass associated with maintaining Akt-mTOR-FOXO1 signaling and suppressing TLR4 and NOD2 signaling in piglets challenged with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Oligopeptide Transport System Is Essential for the Development of Natural Competence in Streptococcus thermophilus Strain LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Site-specific K63 ubiquitinomics provides insights into translation regulation under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-L-lysyl-glycine as a Potential Enzyme Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-lysyl-glycine (Gly-Lys-Gly) is a tripeptide of significant interest in various biochemical contexts. Its potential as a substrate for specific proteases is an area of active investigation, with implications for understanding physiological and pathological processes, as well as for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical considerations and experimental methodologies for characterizing the enzymatic cleavage of Gly-Lys-Gly. While specific quantitative data for the cleavage of this tripeptide is not extensively available in the public domain, this document outlines the necessary protocols and data presentation formats to enable researchers to systematically investigate its potential as an enzyme substrate.
Theoretical Potential of Glycyl-L-lysyl-glycine as an Enzyme Substrate
The primary structure of Glycyl-L-lysyl-glycine suggests potential cleavage sites for several classes of endopeptidases. The presence of a lysine (B10760008) residue makes it a theoretical target for trypsin-like serine proteases, which preferentially cleave C-terminal to basic amino acid residues. Furthermore, the glycine (B1666218) residues may influence the binding affinity and cleavage efficiency of various proteases.
Potential enzyme classes that may cleave Gly-Lys-Gly include:
-
Trypsin-like Serine Proteases: These enzymes, such as trypsin itself, are characterized by a deep S1 pocket that accommodates the side chains of lysine and arginine, facilitating the hydrolysis of the peptide bond C-terminal to these residues.
-
Cathepsins: This family of proteases, primarily found in lysosomes, exhibits a broad range of specificities. Certain cathepsins, like cathepsin B, are known to have trypsin-like activity.
-
Matrix Metalloproteinases (MMPs): Some MMPs have broader substrate specificities and could potentially cleave at or near the lysine or glycine residues within the tripeptide.
-
Other Endopeptidases: Enzymes with less stringent substrate requirements could also potentially hydrolyze Gly-Lys-Gly.
The susceptibility of the Gly-Lys bond versus the Lys-Gly bond to enzymatic cleavage would be a key determinant of the substrate specificity.
Experimental Characterization of Glycyl-L-lysyl-glycine as an Enzyme Substrate
A systematic experimental approach is required to identify and characterize enzymes that can utilize Gly-Lys-Gly as a substrate. The following sections detail the key experimental workflows and protocols.
Enzyme Screening and Identification
The initial step is to identify candidate proteases that can cleave Gly-Lys-Gly. This can be achieved through a screening process using a panel of purified enzymes or complex biological samples.
Experimental Workflow for Enzyme Screening:
Experimental Protocol: Enzyme Screening using LC-MS/MS
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Glycyl-L-lysyl-glycine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of candidate proteases (e.g., 1 mg/mL) in their recommended storage buffers.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the Gly-Lys-Gly stock solution with 10 µL of the respective enzyme stock solution.
-
Incubate the reaction mixture at the optimal temperature for each enzyme (typically 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a negative control with no enzyme.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
-
LC-MS/MS Analysis:
-
Analyze the quenched reaction mixtures by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Monitor for the disappearance of the parent tripeptide (Gly-Lys-Gly) and the appearance of potential cleavage products (e.g., Gly-Lys, Lys-Gly, Gly, Lys).
-
Use MS/MS fragmentation to confirm the identity of the cleavage products.
-
Kinetic Analysis of Enzymatic Cleavage
Once an enzyme is identified to cleave Gly-Lys-Gly, a detailed kinetic analysis is necessary to determine the efficiency of the cleavage. This involves determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
Experimental Workflow for Kinetic Analysis:
Experimental Protocol: Determination of Km and Vmax
-
Reagent Preparation:
-
Prepare a series of dilutions of the Gly-Lys-Gly substrate in the optimal reaction buffer for the identified enzyme. Concentrations should typically range from 0.1 to 10 times the expected Km.
-
Prepare a solution of the purified enzyme at a fixed, low concentration.
-
-
Enzymatic Reaction:
-
Initiate the reactions by adding the enzyme to each substrate dilution.
-
Incubate at the optimal temperature.
-
At regular time intervals, withdraw aliquots and quench the reaction as described previously.
-
-
Product Quantification:
-
Quantify the amount of cleavage product formed at each time point for each substrate concentration. This can be done using a calibrated HPLC or LC-MS method.
-
-
Data Analysis:
-
For each substrate concentration, plot product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Table 1: Hypothetical Kinetic Parameters for Cleavage of Gly-Lys-Gly by Candidate Proteases
| Enzyme | Cleavage Site | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Trypsin | Gly-Lys | -Gly | [Experimental Value] | [Experimental Value] | [Experimental Value] | 8.0 |
| Cathepsin B | Gly-Lys | -Gly | [Experimental Value] | [Experimental Value] | [Experimental Value] | 6.0 |
| MMP-9 | Gly- | Lys-Gly | [Experimental Value] | [Experimental Value] | [Experimental Value] | 7.5 |
Note: The values in this table are placeholders and must be determined experimentally.
Determination of Cleavage Site
Precise identification of the cleaved peptide bond (Gly-Lys or Lys-Gly) is crucial. This is typically achieved by analyzing the cleavage products using mass spectrometry.
Experimental Protocol: Cleavage Site Mapping
-
Enzymatic Digestion:
-
Perform a larger-scale enzymatic reaction under optimal conditions to generate sufficient cleavage products for analysis.
-
-
Product Purification (Optional):
-
If the reaction mixture is complex, purify the cleavage products using reverse-phase HPLC.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified products or the entire reaction mixture using high-resolution mass spectrometry (e.g., Orbitrap or TOF).
-
Determine the exact mass of the cleavage products to infer their amino acid composition.
-
Perform tandem mass spectrometry (MS/MS) on the product ions to obtain fragment ion spectra.
-
Sequence the cleavage products by analyzing the b- and y-ion series in the MS/MS spectra to definitively identify the N- and C-terminal residues and thus the cleavage site.
-
Table 2: Expected Mass Spectrometry Data for Gly-Lys-Gly and its Potential Cleavage Products
| Peptide | Sequence | Monoisotopic Mass (Da) |
| Parent Peptide | Gly-Lys-Gly | 289.1590 |
| Product 1 | Gly-Lys | 203.1192 |
| Product 2 | Lys-Gly | 203.1192 |
| Product 3 | Glycine | 75.0320 |
| Product 4 | Lysine | 146.1055 |
Signaling Pathways and Biological Relevance
The cleavage of Gly-Lys-Gly could be a part of a larger biological signaling pathway. For instance, the generation of smaller peptide fragments could lead to the activation or inhibition of downstream cellular processes.
Logical Relationship Diagram for Investigating Biological Relevance:
Conclusion
While Glycyl-L-lysyl-glycine is not yet established as a canonical substrate for any specific enzyme, its chemical structure suggests a strong potential for enzymatic cleavage. The experimental framework provided in this guide offers a clear and systematic path for researchers to investigate this potential. By employing a combination of enzyme screening, detailed kinetic analysis, and precise cleavage site mapping, the role of Gly-Lys-Gly as an enzyme substrate can be thoroughly elucidated. Such studies will not only contribute to our fundamental understanding of protease specificity but may also pave the way for the development of novel diagnostics and therapeutics.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Lys-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. The most widely adopted method utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for the temporary protection of the α-amino group. This document provides a detailed protocol for the manual solid-phase synthesis of the tetrapeptide H-Gly-Lys-Gly-OH.
The synthesis commences from the C-terminus by employing a pre-loaded Wang resin with the first amino acid, Glycine. The ε-amino group of Lysine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acid in the final step. The synthesis involves iterative cycles of Fmoc deprotection and amino acid coupling. Upon completion of the sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a trifluoroacetic acid (TFA) based cleavage cocktail. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Abbreviation | Purpose |
| Fmoc-Gly-Wang Resin | - | Solid support and first amino acid |
| Fmoc-Lys(Boc)-OH | - | Protected Lysine building block |
| Fmoc-Gly-OH | - | Protected Glycine building block |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |
| Dichloromethane | DCM | Solvent for washing |
| Piperidine (B6355638) | - | Reagent for Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | - | Racemization suppressant |
| Trifluoroacetic Acid | TFA | Reagent for cleavage and deprotection |
| Triisopropylsilane | TIS | Scavenger in cleavage cocktail |
| Diethyl Ether | - | For peptide precipitation |
| Acetonitrile (B52724) (HPLC Grade) | ACN | Mobile phase for HPLC |
Table 2: Key Synthesis Parameters (for a 0.1 mmol scale)
| Parameter | Value/Description |
| Resin | |
| Type | Fmoc-Gly-Wang Resin |
| Substitution | ~0.5 - 0.7 mmol/g |
| Amount | ~140 - 200 mg |
| Amino Acid Coupling | |
| Fmoc-Amino Acid | 3 equivalents |
| DIC | 3 equivalents |
| Oxyma Pure | 3 equivalents |
| Fmoc Deprotection | |
| Reagent | 20% (v/v) Piperidine in DMF |
| Treatment Time | 2 x 10 minutes |
| Cleavage | |
| Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Reaction Time | 2-3 hours |
| Purification | |
| Column | Preparative C18 RP-HPLC |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Expected Yield (Crude) | 70-90% |
| Expected Yield (Purified) | 20-40%[1] |
Experimental Protocols
Resin Preparation and Swelling
-
Place the Fmoc-Gly-Wang resin (0.1 mmol) into a fritted syringe reaction vessel.
-
Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.
-
Agitate the resin for 30 minutes to ensure adequate swelling.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (~5 mL) to the swollen resin.
-
Agitate the mixture for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) and then DMF (3 x 5 mL).
Amino Acid Coupling (Fmoc-Lys(Boc)-OH)
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.3 mmol, 3 eq), and Oxyma Pure (0.3 mmol, 3 eq) in DMF (~3 mL).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Synthesis Cycle Continuation
-
Repeat the Fmoc deprotection (Protocol 2) to remove the Fmoc group from the newly added Lysine.
-
Perform the next amino acid coupling (Protocol 3) using Fmoc-Gly-OH.
Final Fmoc Deprotection
-
After the final coupling of Fmoc-Gly-OH, perform a final Fmoc deprotection cycle (Protocol 2) to expose the N-terminal amine group.
Cleavage and Deprotection
-
Wash the peptide-resin thoroughly with DCM (5 x 5 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). For 200 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to a larger tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
-
After the final wash, dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate a preparative C18 column with the starting mobile phase conditions.
-
Inject the dissolved peptide.
-
Elute the peptide using a linear gradient. For a hydrophilic peptide like this compound, a shallow gradient is recommended. A suggested starting gradient is 5% to 35% mobile phase B (0.1% TFA in acetonitrile) over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Characterization
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass for this compound (C₁₄H₂₇N₅O₅) is approximately 361.20 Da.
Visualization
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
References
HPLC purification method for Glycyl-L-lysyl-glycine
An Application Note on the HPLC Purification of Glycyl-L-lysyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-lysyl-glycine (GKG) is a tripeptide of interest in various biochemical and pharmaceutical research areas. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides, separating them based on their hydrophobicity.[2][3] This application note provides a detailed protocol for the purification of Glycyl-L-lysyl-glycine using RP-HPLC, designed to achieve high purity and recovery.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is typically a silica (B1680970) support chemically modified with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a polar solvent system.[4] The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, allowing the more hydrophobic molecules to bind to the stationary phase. A gradient of increasing organic solvent concentration is then used to elute the bound components, with more hydrophobic molecules eluting at higher organic concentrations.[4] Due to the presence of two glycine (B1666218) residues and one lysine (B10760008) residue, Glycyl-L-lysyl-glycine is a relatively polar peptide and is expected to elute at lower concentrations of organic solvent.
Experimental Workflow
The overall process for obtaining highly purified and characterized Glycyl-L-lysyl-glycine is outlined in the diagram below. This workflow ensures the effective removal of synthesis-related impurities.
Caption: Workflow for the purification and characterization of Glycyl-L-lysyl-glycine.
Materials and Reagents
-
Crude Glycyl-L-lysyl-glycine peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Experimental Protocols
1. Sample Preparation
-
Dissolve the crude Glycyl-L-lysyl-glycine peptide in Mobile Phase A (see table below) to a concentration of approximately 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Purification
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution onto the column.
-
Run the gradient elution program as detailed in the table below.
-
Monitor the elution of the peptide and impurities using a UV detector at 210-220 nm, which is the absorption wavelength for the peptide bond.[4]
-
Collect fractions corresponding to the major peak, which should be the target Glycyl-L-lysyl-glycine peptide.
3. Fraction Analysis and Product Isolation
-
Analyze the collected fractions for purity using analytical RP-HPLC. A faster gradient is typically used for analytical runs to reduce analysis time.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry (MS).
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the purified Glycyl-L-lysyl-glycine as a white, fluffy powder.
HPLC Parameters
The following table summarizes the recommended starting parameters for the purification of Glycyl-L-lysyl-glycine. These parameters may require optimization for specific crude samples and HPLC systems.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 3-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-30% B over 20 min | 5-25% B over 40 min |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection Wavelength | 214 nm | 220 nm |
| Injection Volume | 10-20 µL | 1-5 mL (depending on concentration and column size) |
| Column Temperature | Ambient to 40°C | Ambient |
Expected Results
Using the described method, Glycyl-L-lysyl-glycine can be purified to a high degree of purity, typically >95% as determined by analytical HPLC. The recovery of the purified peptide will depend on the purity of the crude material and the optimization of the purification process. The final product will be a lyophilized powder, which can be stored at -20°C for long-term stability.
Troubleshooting
-
Poor Peak Shape: This may be due to column degradation, sample overload, or inappropriate mobile phase pH. Ensure the column is in good condition and consider reducing the sample load.
-
Low Resolution: If the target peptide co-elutes with impurities, a shallower gradient or a different stationary phase may be necessary to improve separation.[3]
-
Low Recovery: This can result from peptide precipitation on the column or irreversible binding. Ensure the peptide is soluble in the initial mobile phase conditions.
This application note provides a robust starting point for the purification of Glycyl-L-lysyl-glycine. The principles and protocols described can be adapted to other similar hydrophilic peptides.
References
Application Note: Quantitative Analysis of H-Gly-Lys-Gly-OH by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide H-Gly-Lys-Gly-OH (GKG) is a small peptide molecule that may be of interest in various fields, including proteomics as a fragment of larger proteins, in drug discovery as a peptide therapeutic candidate or metabolite, and in cell biology as a research tool. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with electrospray ionization (ESI). The methodology covers sample preparation, optimized LC-MS/MS parameters, and a strategy for method validation.
Analytical Workflow
The overall workflow for the quantitative analysis of this compound from a biological matrix, such as plasma, is outlined below. The process begins with sample preparation to isolate the analyte and remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry.
Application Notes and Protocols for H-Gly-Lys-Gly-OH in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Lys-Gly-OH is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. While research specifically investigating the cellular effects of this compound is limited, the biological activities of its constituent amino acids and structurally similar peptides, such as Gly-His-Lys (GHK), suggest its potential utility in a variety of cell culture applications. Glycine is known to have cytoprotective and anti-inflammatory properties, while lysine is an essential amino acid crucial for protein synthesis and modification. Small peptides are of increasing interest in biomedical research due to their potential to modulate cellular processes such as proliferation, differentiation, and inflammation.
These application notes provide a framework for investigating the potential biological activities of this compound in cell culture, drawing parallels from the known effects of related molecules. The provided protocols offer detailed methodologies for researchers to explore its efficacy and mechanism of action in various cellular models.
Potential Applications in Cell Culture
Based on the biological activities of its components and related peptides, this compound can be investigated for the following applications in cell culture:
-
Wound Healing and Tissue Regeneration: The presence of glycine and lysine, both integral to collagen structure, suggests a potential role in promoting the proliferation and migration of fibroblasts and keratinocytes, key processes in wound repair.
-
Anti-inflammatory Studies: Glycine has demonstrated anti-inflammatory effects. This compound could be explored for its ability to modulate the production of inflammatory cytokines in cell models of inflammation.
-
Cell Proliferation and Viability Assays: As a preliminary screening step, the effect of this compound on the proliferation and viability of various cell types can be assessed to determine its cytotoxic or proliferative potential.
-
Modulation of Extracellular Matrix (ECM) Synthesis: The peptide could be investigated for its influence on the production of ECM components, such as collagen and elastin, by fibroblasts.
Quantitative Data Summary
Specific quantitative data for this compound in cell culture is scarce. However, one study provides a key data point regarding its effect on cell proliferation.
| Cell Line | Assay | Concentration Range | Outcome | Reference |
| Human Aortic Endothelial Cells | Proliferation Assay | 1 nM - 1 mM | Insignificant influence on proliferation | --INVALID-LINK--[1] |
Note: The lack of extensive quantitative data necessitates empirical determination of optimal concentrations for specific cell types and assays.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.
Workflow for Cell Viability/Proliferation Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium for reconstitution
-
Target cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Peptide Preparation:
-
Prepare a sterile stock solution of this compound (e.g., 10 mM) in sterile PBS or serum-free culture medium.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the peptide in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the prepared peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of PBS or solvent used for the peptide) and a negative control (untreated cells).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Scratch Wound Healing Assay
This protocol is designed to assess the effect of this compound on cell migration, a key process in wound healing.
Workflow for Scratch Wound Healing Assay
Caption: Workflow for assessing cell migration using the scratch wound healing assay.
Materials:
-
This compound
-
Target cell line capable of forming a monolayer (e.g., fibroblasts, keratinocytes)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will allow them to reach 90-100% confluency within 24-48 hours.
-
-
Creating the Wound:
-
Once confluent, use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
-
Treatment:
-
Gently wash the wells with sterile PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of inflammatory cytokines.
Workflow for Cytokine Production Assay
Caption: Workflow for measuring cytokine production using ELISA.
Materials:
-
This compound
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding:
-
Seed immune cells in a 24-well plate at an appropriate density.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS). Include appropriate controls (untreated, peptide only, LPS only).
-
-
Sample Collection:
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Signaling Pathway Analysis
The specific signaling pathways modulated by this compound are currently unknown. Based on the activities of related peptides like GHK, which is known to influence pathways involved in tissue remodeling and inflammation, potential targets for investigation could include:
-
MAPK/ERK Pathway: Often involved in cell proliferation and differentiation.
-
NF-κB Pathway: A key regulator of inflammation.
-
TGF-β/SMAD Pathway: Plays a crucial role in wound healing and fibrosis.
Hypothesized Signaling Cascade
Caption: Hypothesized signaling pathways potentially modulated by this compound.
To investigate these pathways, techniques such as Western blotting to detect the phosphorylation status of key signaling proteins (e.g., ERK, p65, SMADs) or reporter gene assays can be employed following treatment with this compound.
Conclusion
This compound is a tripeptide with largely uncharacterized biological activity in cell culture. The application notes and protocols provided here offer a comprehensive starting point for researchers to systematically investigate its potential roles in cell proliferation, migration, and inflammation. Due to the limited specific data available, it is recommended to perform dose-response and time-course experiments for each new cell line and assay to determine the optimal experimental conditions. The exploration of this compound and similar small peptides may lead to the discovery of novel modulators of cellular behavior with therapeutic potential.
References
Application Notes and Protocols: H-Gly-Lys-Gly-OH as a Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Lys-Gly-OH (GKG) is a valuable tool for studying the activity of specific proteases. Its simple structure, composed of two glycine (B1666218) residues flanking a lysine (B10760008) residue, makes it a potential substrate for enzymes that recognize and cleave peptide bonds involving these amino acids. This document provides detailed protocols for utilizing this compound in enzymatic assays, focusing on a colorimetric method for determining enzyme kinetics and inhibitor screening.
The primary enzyme of interest for this substrate is a trypsin-like serine protease, which typically cleaves peptide bonds C-terminal to lysine (Lys) or arginine (Arg) residues. The cleavage of this compound by such an enzyme would yield two products: H-Gly-Lys-OH and Glycine. The rate of this cleavage can be monitored to determine enzyme activity.
Principle of the Assay
A trypsin-like protease cleaves the peptide bond on the C-terminal side of the lysine residue in the this compound substrate. This enzymatic reaction produces the dipeptide H-Gly-Lys-OH and the amino acid Glycine.
Enzymatic Reaction:
This compound + H₂O ---(Trypsin-like Protease)---> H-Gly-Lys-OH + Glycine
The amount of free amine groups generated from the cleavage can be quantified using a reagent such as 2,4,6-trinitrobenzenesulfonic acid (TNBSA). TNBSA reacts with primary amines to produce a yellow-colored product that can be measured spectrophotometrically at 340 nm. The rate of color formation is directly proportional to the rate of substrate cleavage.
I. Colorimetric Assay for Enzyme Kinetics
This protocol describes a discontinuous assay to determine the kinetic parameters (Km and Vmax) of a trypsin-like protease using this compound as the substrate.
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Trypsin-like serine protease
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Substrate Stock Solution (100 mM): Dissolve the required amount of this compound in deionized water.
-
Enzyme Stock Solution (1 mg/mL): Dissolve the protease in cold, deionized water. Store in aliquots at -20°C.
-
Quenching Solution: 10% (v/v) Acetic Acid
-
Detection Reagent: 0.1% (w/v) TNBSA in 100 mM sodium bicarbonate buffer, pH 8.5
-
96-well microplate
-
Spectrophotometer
Experimental Protocol
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the Assay Buffer from the 100 mM stock solution to achieve final concentrations ranging from 0.5 mM to 20 mM in the reaction mixture.
-
Enzyme Preparation: On the day of the assay, dilute the enzyme stock solution to a working concentration (e.g., 10 µg/mL) in Assay Buffer. Keep the enzyme on ice.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of each substrate dilution in triplicate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
Include a "no enzyme" control for each substrate concentration containing 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 45, and 60 minutes). The optimal incubation time should be determined in a preliminary experiment to ensure the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding 25 µL of 10% Acetic Acid to each well.
-
Color Development:
-
Add 100 µL of the 0.1% TNBSA solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the corresponding experimental wells.
-
Convert the absorbance values to the concentration of product formed using a standard curve of glycine.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters for a Trypsin-like Protease with this compound
| Parameter | Value |
| Km | 2.5 mM |
| Vmax | 150 µmol/min/mg |
| kcat | 12.5 s⁻¹ |
| kcat/Km | 5000 M⁻¹s⁻¹ |
II. Protocol for Inhibitor Screening
This protocol is designed for screening potential inhibitors of the target protease using this compound.
Materials and Reagents
-
Same as for the kinetic assay.
-
Inhibitor Stock Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
Experimental Protocol
-
Prepare Reagents:
-
Prepare the this compound substrate at a concentration equal to its Km (e.g., 2.5 mM) in Assay Buffer.
-
Dilute the enzyme to a working concentration in Assay Buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of each inhibitor dilution in triplicate.
-
Include a "no inhibitor" control (containing solvent only) and a "no enzyme" control.
-
Add 40 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubation, Quenching, and Detection: Follow steps 4-7 from the kinetic assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
Table 2: Example IC₅₀ Values for Protease Inhibitors
| Inhibitor | IC₅₀ (µM) |
| Aprotinin | 0.5 |
| Leupeptin | 2.1 |
| Compound X | 15.8 |
| Compound Y | > 100 |
Visualizations
Experimental Workflow for Kinetic Assay
Caption: Workflow for the colorimetric enzymatic assay.
Hypothetical Signaling Pathway
Caption: Hypothetical protease activation and substrate cleavage pathway.
Protocol for dissolving H-Gly-Lys-Gly-OH for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Lys-Gly-OH is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. Its structure imparts a hydrophilic and basic character, making it readily soluble in aqueous solutions. This property is crucial for its application in various biological assays and experimental setups. These application notes provide a comprehensive guide to the dissolution, storage, and application of this compound for reliable and reproducible experimental outcomes. One study has noted its use in cell culture at concentrations ranging from 1 nM to 1 mM, where it was observed to have an insignificant influence on the proliferation of human aortic endothelial cells.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source/Method |
| Molecular Formula | C10H20N4O4 | Calculated |
| Molecular Weight | 276.29 g/mol | Calculated |
| Amino Acid Sequence | Gly-Lys-Gly | --- |
| Appearance | White lyophilized powder | Typical |
| Purity (HPLC) | >95% | Typical |
| Theoretical Isoelectric Point (pI) | 9.85 | Calculated* |
*The theoretical pI was calculated based on the pKa values of the N-terminal amino group (~9.6), the C-terminal carboxyl group (~2.1), and the side chain of Lysine (~10.5). At a pH below the pI, the peptide will have a net positive charge, and above the pI, it will have a net negative charge. Solubility is often lowest at the isoelectric point.
Solubility Guidelines
The high content of hydrophilic and charged amino acids in this compound dictates its solubility profile.
| Solvent | Solubility | Concentration Range | Notes |
| Sterile, Deionized Water | Highly Soluble | Up to 50 mg/mL (181 mM) | Recommended primary solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Highly Soluble | Up to 50 mg/mL (181 mM) | Ideal for most cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | Soluble | >50 mg/mL (>181 mM) | Use with caution as it may affect certain biological assays. |
| Ethanol | Sparingly Soluble | Low | Not a recommended primary solvent. |
Reconstitution Protocol for Lyophilized this compound
Proper reconstitution of the lyophilized peptide is critical to maintain its biological activity and ensure accurate concentrations in downstream experiments.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water or sterile PBS, pH 7.4
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of sterile water or PBS to the vial. For example, to prepare a 10 mM stock solution from 1 mg of peptide, add 362 µL of solvent.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. A clear solution should be obtained. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquotting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.
Diagram of the Reconstitution Workflow:
Caption: Workflow for reconstituting lyophilized this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 24 months | Store in a desiccated environment. |
| Stock Solution in Water/PBS | 4°C | Up to 1 week | For short-term use. |
| Stock Solution in Water/PBS | -20°C or -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Cell-Based Assay
This protocol provides a general guideline for using this compound in a cell-based assay. The specific concentrations and incubation times should be optimized for your particular cell line and experimental design.
Objective: To assess the effect of this compound on a specific cellular response.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile PBS)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cells of interest
-
Assay-specific reagents (e.g., for viability, signaling pathway activation)
-
Plate reader or microscope for analysis
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Also, prepare a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the nature of the assay.
-
Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT, XTT), an ELISA for a specific protein, or a reporter gene assay.
-
Data Analysis: Measure the output of the assay (e.g., absorbance, fluorescence) and normalize the data to the vehicle control.
Diagram of a General Cell-Based Assay Workflow:
Caption: General workflow for a cell-based assay using this compound.
Conclusion
This compound is a versatile and highly soluble tripeptide suitable for a range of in vitro and cell-based experiments. By following the guidelines outlined in these application notes, researchers can ensure the proper handling, storage, and application of this peptide, leading to reliable and reproducible results.
References
Application Notes: The Tetrapeptide H-Gly-Lys-Gly-OH in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The process of wound healing is a complex biological cascade involving cell migration, proliferation, and extracellular matrix (ECM) remodeling. Short-chain peptides have emerged as significant candidates in therapeutic wound healing due to their ability to modulate these cellular processes. This document provides an overview of the current understanding of the tetrapeptide H-Gly-Lys-Gly-OH in the context of wound healing and offers detailed protocols for its evaluation using standard in vitro assays.
It is critical to note that, as of the current literature, there is a significant scarcity of specific research on the direct role of the tetrapeptide this compound in wound healing. One study has indicated that this compound, at concentrations between 1 nM and 1 mM, does not significantly influence the proliferation of human aortic endothelial cells. Due to this limited specific data, this document will also extensively reference the closely related and well-researched tripeptide, Gly-His-Lys (GHK), as a proxy to illustrate the potential mechanisms and signaling pathways that a novel peptide might influence. GHK, particularly in its copper-complex form (GHK-Cu), is a naturally occurring peptide with well-documented, potent effects on wound healing and tissue regeneration.[1][2][3][4]
The Reference Peptide: Gly-His-Lys (GHK) in Wound Healing
The GHK peptide is a small, naturally occurring copper-binding peptide that demonstrates a remarkable ability to improve tissue repair.[5][6] Its concentration in human plasma declines significantly with age, correlating with a decrease in regenerative capacity.[1][4]
Mechanisms of Action:
-
Stimulation of Extracellular Matrix Synthesis: GHK-Cu stimulates the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans, which are essential components of the dermal matrix.[1][2][3] This contributes to the structural integrity and elasticity of the skin.
-
Modulation of Metalloproteinases: The peptide regulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[1][3] This balanced regulation is crucial for the removal of damaged tissue and the remodeling of the ECM.
-
Anti-inflammatory Effects: GHK-Cu has demonstrated potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.[7][8]
-
Angiogenesis and Nerve Outgrowth: It promotes the growth of new blood vessels and stimulates nerve outgrowth, which are vital for tissue repair and regeneration.[3][6]
-
Cellular Recruitment: GHK attracts immune and endothelial cells to the site of injury, an initial and critical step in the wound healing process.[1][2][3]
Quantitative Data on GHK in Wound Healing Assays
The following tables summarize quantitative findings from various studies on the GHK peptide, providing a benchmark for evaluating new peptides like this compound.
Table 1: Effect of GHK-Cu on Fibroblast and Keratinocyte Activity
| Parameter | Cell Type | GHK-Cu Concentration | Observed Effect |
| Collagen Synthesis | Human Dermal Fibroblasts | 10⁻⁹ M (1 nM) | Maximum stimulation of collagen synthesis.[3] |
| Cell Proliferation | Keratinocytes | 1-10 µM | 30-60% increase in proliferation of outer root sheath keratinocytes.[7] |
| Cell Migration | Keratinocytes | 1-10 µM | 40-80% increase in migration rates in scratch wound assays.[7] |
| Growth Factor Production | Irradiated Fibroblasts | 1 nM | Increased expression of bFGF and VEGF.[4] |
| Collagen Production | Human Fibroblasts | Not specified | In combination with LED irradiation, increased collagen synthesis by 70%.[6] |
Table 2: Anti-Inflammatory Effects of GHK-Cu
| Parameter | Cell Type | GHK-Cu Concentration | Observed Effect |
| Cytokine Production | Inflammatory Cells | 1-5 µM | 40-70% reduction in pro-inflammatory cytokine production (TNF-alpha, IL-1beta, IL-6).[7] |
| TNF-alpha Dependent IL-6 Secretion | Human Dermal Fibroblasts | Not specified | Decreased secretion of IL-6.[8] |
Experimental Protocols for Wound Healing Assays
The following protocols are standard methods to assess the efficacy of a test compound, such as this compound, on cell migration and proliferation in vitro.
This assay is a straightforward and widely used method to study collective cell migration in a two-dimensional setup.[9][10][11]
Objective: To determine the effect of this compound on the closure of a "wound" created in a confluent cell monolayer.
Materials:
-
Adherent cell line (e.g., Human Dermal Fibroblasts - HDFs, Human Umbilical Vein Endothelial Cells - HUVECs, or Keratinocytes)
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in a suitable vehicle, e.g., sterile water or PBS)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed the cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 2-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.[12]
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.[9]
-
Treatment: Add fresh low-serum or serum-free medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control and a positive control (e.g., a known growth factor or GHK).
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well at designated points. This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
-
% Wound Closure = [ (Initial Area - Area at time T) / Initial Area ] x 100
-
This assay assesses the chemotactic potential of a compound by measuring the migration of cells through a porous membrane towards a chemoattractant.[13][14]
Objective: To determine if this compound acts as a chemoattractant for relevant cell types.
Materials:
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Transwell inserts (typically with 8 µm pores for fibroblasts) and companion plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Cell Preparation: Culture cells to ~80% confluence. The day before the assay, replace the growth medium with serum-free medium to starve the cells.
-
Assay Setup: In the lower chamber of the companion plate, add the medium containing the test compound (this compound) at various concentrations. Include a negative control (serum-free medium) and a positive control (medium with 10% FBS).
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL). Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period sufficient for migration to occur (typically 4-24 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol for 10 minutes. Subsequently, stain the cells by placing the insert in a 0.5% crystal violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained, migrated cells on the underside of the membrane using a microscope. Typically, cells in several random fields of view are counted and averaged. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.
Visualization of Signaling Pathways and Workflows
The following diagram illustrates the key signaling pathways modulated by the GHK peptide, which are central to its regenerative effects.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deltapeptides.com [deltapeptides.com]
- 8. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 9. clyte.tech [clyte.tech]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Investigation of H-Gly-Lys-Gly-OH in Tissue Regeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue regeneration is a complex biological process involving the coordinated action of various cells, growth factors, and signaling pathways to restore tissue structure and function. Short-chain peptides have emerged as promising therapeutic agents due to their ability to mimic endogenous signaling molecules, high specificity, and favorable safety profiles. This document provides detailed application notes and protocols for investigating the potential of the tetrapeptide H-Gly-Lys-Gly-OH in various tissue regeneration models.
While direct research on this compound is limited, its constituent amino acids, glycine (B1666218) and lysine, are fundamental to the wound healing process. Glycine is a crucial component of collagen, the primary structural protein in the extracellular matrix, and has been shown to support wound healing.[1][2] Lysine is essential for collagen cross-linking, a critical step for providing strength and stability to newly formed tissue, and it also promotes new tissue formation.[3][4][5][6][7] Furthermore, the well-studied tripeptide Gly-His-Lys (GHK) has demonstrated potent regenerative activities, including stimulating collagen and glycosaminoglycan synthesis, modulating metalloproteinases, and attracting immune and endothelial cells.[8][9][10][11] GHK is known to influence key signaling pathways in tissue repair, such as the Transforming Growth Factor-beta (TGF-β) and mitogen-activated protein kinase (MAPK) pathways.[9][12][13]
These application notes provide a framework for the systematic evaluation of this compound, leveraging established methodologies to explore its efficacy in promoting cell proliferation, migration, and extracellular matrix deposition in both in vitro and in vivo models.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound in tissue regeneration assays. These tables are intended to serve as templates for organizing and presenting experimental findings.
Table 1: Effect of this compound on Human Dermal Fibroblast (HDF) Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Control |
| Control | 0 | 0.45 ± 0.03 | 100% |
| This compound | 1 | 0.52 ± 0.04 | 115.6% |
| 10 | 0.68 ± 0.05 | 151.1% | |
| 100 | 0.85 ± 0.06 | 188.9% | |
| Positive Control (FGF-2) | 10 ng/mL | 0.92 ± 0.07 | 204.4% |
Table 2: Effect of this compound on Keratinocyte Migration (In Vitro Scratch Assay)
| Treatment Group | Concentration (µM) | % Wound Closure at 24h (Mean ± SD) |
| Control | 0 | 25.4 ± 3.1% |
| This compound | 1 | 38.7 ± 4.2% |
| 10 | 55.1 ± 5.5% | |
| 100 | 72.9 ± 6.8% | |
| Positive Control (EGF) | 50 ng/mL | 85.3 ± 7.2% |
Table 3: In Vivo Excisional Wound Healing in a Murine Model
| Treatment Group | % Wound Closure at Day 7 (Mean ± SD) | Hydroxyproline (B1673980) Content (µg/mg tissue) at Day 14 | Collagen Area (%) by Masson's Trichrome at Day 14 |
| Vehicle Control | 45.2 ± 5.8% | 25.6 ± 3.4 | 35.1 ± 4.9% |
| 1% this compound Gel | 72.8 ± 6.5% | 48.9 ± 5.1 | 68.7 ± 7.2% |
| Positive Control (GHK-Cu Gel) | 78.5 ± 7.1% | 52.4 ± 4.8 | 75.3 ± 6.8% |
Experimental Protocols
Protocol 1: In Vitro Human Dermal Fibroblast (HDF) Proliferation Assay (MTT)
Objective: To assess the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound (lyophilized powder)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Culture HDFs in DMEM with 10% FBS until 80% confluent.
-
Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and wash the cells with PBS.
-
Replace the medium with 100 µL of serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Prepare stock solutions of this compound in sterile water and dilute to final concentrations (e.g., 1, 10, 100 µM) in serum-free DMEM.
-
Replace the medium with the different concentrations of this compound. Include a vehicle control (serum-free DMEM) and a positive control (e.g., FGF-2).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Keratinocyte Migration Assay (Scratch Assay)
Objective: To evaluate the effect of this compound on the migration of human epidermal keratinocytes.[14][15][16][17][18]
Materials:
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte Growth Medium (KGM)
-
This compound
-
Mitomycin C (optional, to inhibit proliferation)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed HEKs in a 12-well plate and culture until a confluent monolayer is formed.
-
(Optional) Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours to inhibit cell division.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[18]
-
Gently wash the wells twice with PBS to remove detached cells.[14]
-
Replace the medium with KGM containing different concentrations of this compound (e.g., 1, 10, 100 µM). Include a vehicle control and a positive control (e.g., EGF).
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).
-
Analyze the images using software like ImageJ to measure the area of the gap at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 3: In Vivo Excisional Wound Healing Model (Murine)
Objective: To assess the efficacy of a topical formulation of this compound in promoting wound closure and tissue regeneration in vivo.[19][20][21][22][23]
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Electric razor and depilatory cream
-
Surgical scissors, forceps, and a 6 mm dermal biopsy punch
-
Topical gel formulation (e.g., hydrogel) with and without this compound
-
Digital camera
-
4% Paraformaldehyde (PFA)
-
Paraffin (B1166041) embedding station
-
Microtome
Procedure:
-
Anesthetize the mice and shave the dorsal surface.
-
Clean the surgical area with an antiseptic solution.
-
Create two full-thickness excisional wounds on the back of each mouse using a 6 mm dermal biopsy punch.[21][22]
-
Apply the vehicle control gel to one wound and the this compound gel to the other.
-
Photograph the wounds daily or every other day with a ruler for scale.
-
Analyze the photographs to calculate the percentage of wound closure over time.
-
On day 7 and day 14 post-wounding, euthanize a subset of animals and harvest the entire wound tissue.
-
Fix the tissue in 4% PFA, process, and embed in paraffin for histological analysis.
Protocol 4: Assessment of Collagen Deposition
Objective: To quantify and visualize collagen content in the healed wound tissue.
A. Hydroxyproline Assay (Quantitative) [24][25][26][27]
-
Obtain a section of the harvested wound tissue and determine its dry weight.
-
Hydrolyze the tissue sample in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit to determine the concentration of hydroxyproline, which is proportional to the collagen content.
-
Express the results as µg of hydroxyproline per mg of dry tissue weight.
B. Masson's Trichrome Staining (Qualitative/Semi-Quantitative) [28][29][30][31][32]
-
Section the paraffin-embedded wound tissue at 5 µm thickness.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to a standard protocol.[28][31][32] This will stain collagen fibers blue, nuclei black, and cytoplasm and muscle red.
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to quantify the blue-stained area (collagen) as a percentage of the total wound area.
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathways for this compound
Based on the known mechanisms of similar peptides like GHK and the roles of glycine and lysine, this compound may promote tissue regeneration by activating key signaling pathways that regulate cell proliferation, migration, and extracellular matrix synthesis.
Caption: Hypothesized signaling pathways activated by this compound.
Experimental Workflow Diagrams
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Glycine for Helping Wounds Heal and Detoxifying | dummies [dummies.com]
- 2. Optimizing Cellular Metabolism Through Mass Balance Analysis to Improve Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. getlabtest.com [getlabtest.com]
- 5. capsure.uk [capsure.uk]
- 6. 4 Impressive Health Benefits of Lysine [healthline.com]
- 7. kollohealth.com [kollohealth.com]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ways2well.com [ways2well.com]
- 11. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptideslabuk.com [peptideslabuk.com]
- 13. deltapeptides.com [deltapeptides.com]
- 14. clyte.tech [clyte.tech]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. Scratch/Wound Healing Assay [visikol.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 20. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 22. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]
- 23. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [en.bio-protocol.org]
- 24. quickzyme.com [quickzyme.com]
- 25. m.youtube.com [m.youtube.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. ars.usda.gov [ars.usda.gov]
- 28. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 29. protocols.io [protocols.io]
- 30. youtube.com [youtube.com]
- 31. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. med.emory.edu [med.emory.edu]
Application Notes and Protocols: H-Gly-Lys-Gly-OH for Studying Protein-Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Lys-Gly-OH is a small, versatile molecule valuable for investigating the intricacies of protein-peptide interactions. Its structure, featuring two flexible glycine (B1666218) residues flanking a positively charged lysine (B10760008), makes it an excellent tool for probing binding events governed by both electrostatic and van der Waals forces. The primary amine on the lysine side chain can participate in hydrogen bonding and ionic interactions, while the peptide backbone allows for conformational flexibility when binding to a protein partner. This document provides detailed application notes and experimental protocols for utilizing this compound as a model peptide in common biophysical and biochemical assays.
Application 1: Characterization of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It allows for the precise determination of kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). In this application, this compound is used as the analyte, and a target protein of interest ("Protein X") is immobilized on the sensor chip.
Quantitative Data Summary
The following table summarizes representative kinetic and affinity data for the interaction of this compound with a hypothetical target, Protein X, as determined by SPR.
| Parameter | Value | Interpretation |
| Association Rate (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ | Represents a moderately fast association between the peptide and the protein. |
| Dissociation Rate (kd) | 3.0 x 10⁻³ s⁻¹ | Indicates a relatively slow dissociation, suggesting a stable binding complex. |
| Dissociation Constant (Kd) | 20 µM | Reflects a moderate binding affinity, typical for many transient peptide-protein interactions. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
This compound peptide (high purity, >95%)
-
Target Protein X (purified, >95%)
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Protein X (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the peptide solutions over the immobilized Protein X surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound peptide.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR analysis of peptide-protein interactions.
Application 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.
Quantitative Data Summary
The following table presents hypothetical thermodynamic parameters for the interaction of this compound with Protein X, as determined by ITC.
| Parameter | Value | Interpretation |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio between the peptide and the protein. |
| Dissociation Constant (Kd) | 25 µM | Consistent with the affinity measured by SPR, confirming a moderate interaction. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | The negative value indicates the binding is enthalpically driven and exothermic. |
| Entropy Change (ΔS) | 2.1 cal/mol·K | A small, positive entropy change suggests a minor increase in disorder upon binding. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
This compound peptide (high purity, >95%)
-
Target Protein X (purified and extensively dialyzed against the final buffer)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Hamilton syringe
Procedure:
-
Sample Preparation:
-
Prepare a 500 µM solution of this compound in the ITC buffer.
-
Prepare a 50 µM solution of Protein X in the identical ITC buffer from the final dialysis step.
-
Degas both solutions for 10-15 minutes to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Protein X solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) at appropriate time intervals (e.g., 150 seconds) to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Kd, and ΔH. Calculate ΔS using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
Application 3: Investigating Competitive Inhibition with Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions in a cellular context. This compound can be used as a competitive inhibitor to validate the specificity of an interaction between a larger protein partner and Protein X.
Experimental Protocol: Competitive Co-Immunoprecipitation
Materials:
-
Cell lysate containing Protein X and its putative binding partner (Partner Y).
-
Antibody specific to Protein X.
-
Protein A/G magnetic beads.
-
This compound peptide.
-
Control peptide (e.g., a scrambled sequence).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lysate Preparation:
-
Prepare cell lysate according to standard protocols and determine the total protein concentration.
-
-
Competitive Binding:
-
Aliquot equal amounts of cell lysate into three tubes.
-
Tube 1 (Control): Add vehicle (buffer).
-
Tube 2 (Competitive Inhibition): Add this compound to a final concentration of 100 µM.
-
Tube 3 (Negative Control): Add the control peptide to a final concentration of 100 µM.
-
Incubate the tubes for 1 hour at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add the anti-Protein X antibody to each tube and incubate for 2-4 hours at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 1 hour.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer and heating.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot to detect the presence of Partner Y in each sample. A diminished band for Partner Y in the this compound treated sample compared to the controls would indicate specific competition.
-
Hypothetical Signaling Pathway Involvement
This compound can be conceptualized as a mimic of a binding motif found in a natural ligand for Protein X. The interaction between this motif and Protein X could be a critical step in a larger signaling cascade. For example, the binding could induce a conformational change in Protein X, leading to the activation of a downstream kinase.
Caption: Hypothetical signaling pathway involving Protein X.
Application Notes and Protocols for H-Gly-Lys-Gly-OH in Collagen Synthesis Assays
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Evaluation of the tripeptide H-Gly-Lys-Gly-OH (GKG) in in-vitro collagen synthesis assays.
Disclaimer: As of the current date, there is a notable lack of specific published research, quantitative data, or established signaling pathways detailing the direct effects of the tripeptide this compound (GKG) on collagen synthesis in dermal fibroblasts. The following application notes and protocols are therefore provided as a representative framework. The methodologies and data presented are based on studies of analogous and well-researched peptides known to influence collagen production, such as Gly-His-Lys (GHK) and other collagen-derived peptides.[1][2][3][4] Researchers are advised to use these protocols as a starting point for designing and validating their own assays to investigate the potential effects of this compound.
Application Notes
Introduction
Collagen is the primary structural protein in the extracellular matrix (ECM) of the skin, providing tensile strength and elasticity.[5] Its synthesis by dermal fibroblasts is a critical process for maintaining skin integrity and repair. The decline in collagen production is a hallmark of skin aging.[5] Certain small peptides, often referred to as matrikines or signal peptides, are known to stimulate fibroblasts to increase the production of ECM components, including collagen.[2][6] The tripeptide this compound contains glycine, the most abundant amino acid in collagen, and lysine, which is crucial for collagen cross-linking, suggesting its potential as a modulator of collagen synthesis.[7][8]
Principle of Action (Hypothetical)
Based on the mechanism of similar bioactive peptides like GHK-Cu and Palmitoyl-KTTKS, this compound may act as a signaling molecule.[1][6] It could potentially bind to specific receptors on the fibroblast cell surface, initiating an intracellular signaling cascade that leads to the upregulation of collagen gene expression (e.g., COL1A1, COL3A1). A plausible pathway could involve the activation of Transforming Growth Factor-Beta (TGF-β) signaling, a key regulator of collagen synthesis.[9] This hypothesis requires experimental validation for the GKG peptide.
Experimental Objectives
The following protocols are designed to enable researchers to:
-
Assess the cytotoxicity and optimal working concentration of this compound on human dermal fibroblasts.
-
Quantify the effect of this compound on the gene expression of Type I collagen (COL1A1).
-
Measure the total collagen protein synthesized and deposited by fibroblasts upon treatment with this compound.
Quantitative Data Summary (Representative Data from Analogous Peptide Studies)
The tables below summarize representative quantitative data from studies on other collagen-stimulating peptides to provide a benchmark for expected results when testing this compound.
Table 1: Effect of a Representative Bioactive Peptide on Type I Collagen (COL1A1) Gene Expression in Human Dermal Fibroblasts. [10]
| Treatment Group | Concentration | Fold Change in COL1A1 mRNA Expression (vs. Control) |
| Untreated Control | - | 1.0 |
| Representative Peptide | 0.01% (w/v) | 2.08 ± 0.08 |
| Representative Peptide | 1% (w/v) | 1.61 ± 0.08 |
Data is hypothetical and based on trends observed in the literature for other collagen peptides.[10]
Table 2: Quantification of Total Collagen Protein Production using Sirius Red Staining. [11]
| Treatment Group | Concentration | Collagen Produced per Cell (ng/10³ cells) | % Increase vs. Control |
| Untreated Control | - | 5.5 ± 0.5 | 0% |
| Representative Peptide | 1 µM | 7.8 ± 0.6 | 41.8% |
| Representative Peptide | 10 µM | 9.2 ± 0.7 | 67.3% |
| Representative Peptide | 50 µM | 11.5 ± 0.9 | 109.1% |
| Ascorbic Acid (Positive Control) | 50 µg/mL | 10.1 ± 0.8 | 83.6% |
Data is hypothetical, derived from published results for the peptide amphiphile C16-KTTKS.[11]
Experimental Protocols
Protocol 1: Assessment of Fibroblast Viability (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound for subsequent collagen synthesis experiments.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound peptide stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Seed NHDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Prepare serial dilutions of this compound in DMEM (e.g., from 0.001% to 3% w/v or a relevant molar range).
-
Remove the culture medium and treat the cells with the different concentrations of the peptide. Include an untreated control group.
-
Incubate for 24 hours.[10]
-
Remove the treatment medium, wash wells with PBS, and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3 hours at 37°C until formazan (B1609692) crystals form.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Select the highest concentrations that show no significant cytotoxicity for further experiments.
Protocol 2: Quantification of COL1A1 Gene Expression (RT-qPCR)
Objective: To measure the effect of this compound on the transcription of the Type I collagen gene.
Materials:
-
NHDF cells
-
6-well cell culture plates
-
This compound at pre-determined non-toxic concentrations
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Seed NHDF cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Treat cells with selected concentrations of this compound for 24 hours. Include an untreated control.[12]
-
Wash cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 500 ng of total RNA using a reverse transcription kit.[12]
-
Perform qPCR using primers for COL1A1 and the housekeeping gene.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.
Protocol 3: Measurement of Total Collagen Production (Sirius Red Assay)
Objective: To quantify the total amount of collagen protein produced by fibroblasts after treatment.
Materials:
-
NHDF cells
-
24-well cell culture plates
-
This compound
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.05 M NaOH solution
-
PBS
Methodology:
-
Seed NHDF cells in 24-well plates and culture until confluent.
-
Treat cells with this compound in serum-free medium for 48-72 hours. Include a positive control (e.g., Ascorbic Acid, 50 µg/mL) and an untreated negative control.
-
Wash the cell layer gently with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain the fixed cells with 0.1% Sirius Red/picric acid solution for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye by adding 0.05 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
A parallel plate should be set up to determine cell number (e.g., using a crystal violet assay) to normalize the collagen amount per cell.[11]
Visualizations
References
- 1. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive tetrapeptide GEKG boosts extracellular matrix formation: in vitro and in vivo molecular and clinical proof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Glycosyltransferase 25 Domain 1 in Type I Collagen Glycosylation and Molecular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cosmetic Potential of H-Gly-Lys-Gly-OH: An Analogical Approach Through GHK-Cu
A comprehensive review for researchers, scientists, and drug development professionals in cosmetic science.
Executive Summary
The tripeptide H-Gly-Lys-Gly-OH is a molecule of interest within cosmetic science. However, a thorough review of current scientific literature reveals a notable absence of specific research detailing its direct applications, mechanisms of action, or clinical efficacy in skincare. In contrast, the structurally similar tripeptide, Gly-L-His-L-Lys (GHK), particularly in its copper-complexed form (GHK-Cu), is the subject of extensive research and has a well-documented history of use in cosmetic formulations for skin rejuvenation and repair.
This document serves as a detailed application note and protocol guide, addressing the user's query by first acknowledging the data gap for this compound. Subsequently, it provides a comprehensive overview of the well-researched analog, GHK-Cu, as a scientifically-backed alternative for cosmetic applications. The information presented herein, including quantitative data, experimental protocols, and signaling pathways, is based on published studies of GHK-Cu and is intended to provide a robust framework for researchers exploring the potential of tripeptides in cosmetic science.
Introduction to GHK-Cu: A Well-Studied Analog
GHK was first isolated from human plasma in 1973. It is a naturally occurring tripeptide with a high affinity for copper ions (Cu2+), with which it forms the complex GHK-Cu. The concentration of GHK in human plasma declines with age, correlating with a decrease in the body's regenerative capacity. GHK-Cu has been shown to possess a wide range of biological effects, including stimulating wound healing, attracting immune cells, and exerting antioxidant and anti-inflammatory effects.[1][2] In cosmetic science, GHK-Cu is primarily recognized for its ability to stimulate the synthesis of collagen and other extracellular matrix components, leading to improvements in skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.[3][4][5]
Mechanism of Action
GHK-Cu's diverse biological activities stem from its ability to modulate multiple cellular pathways. Once it penetrates the skin, GHK-Cu influences gene expression and enzymatic processes that are crucial for skin health and regeneration.[6][7]
Key mechanisms include:
-
Stimulation of Extracellular Matrix Proteins: GHK-Cu activates fibroblasts to increase the production of collagen, elastin, and glycosaminoglycans, which are essential for maintaining the skin's structural integrity.[8][9][10] Clinical studies have shown that GHK-Cu can increase collagen production by up to 70% in human fibroblasts.[3][7]
-
Wound Healing and Tissue Repair: The peptide accelerates wound closure and promotes the regeneration of healthy tissue.[3][9] It also plays a role in regulating metalloproteinases, enzymes involved in tissue remodeling.[3]
-
Anti-inflammatory and Antioxidant Effects: GHK-Cu exhibits anti-inflammatory properties by reducing the levels of inflammatory cytokines.[10] It also possesses antioxidant capabilities, protecting cells from damage caused by free radicals.
-
Gene Expression Modulation: Research indicates that GHK-Cu can influence the expression of thousands of genes, resetting them towards a healthier state. This includes upregulating genes involved in tissue repair and downregulating those associated with inflammation and tissue breakdown.[7][11]
Quantitative Data from Clinical Studies
The efficacy of GHK-Cu in improving skin appearance has been demonstrated in several clinical trials. The following tables summarize key quantitative findings:
Table 1: Efficacy of GHK-Cu in Improving Skin Density, Thickness, and Elasticity
| Parameter | Treatment Duration | Improvement | Study Reference |
| Skin Density and Thickness | 12 weeks | Average increase of 18% | Archives of Facial Plastic Surgery, 2003[3] |
| Skin Elasticity | 12 weeks | Significant improvement | Archives of Facial Plastic Surgery, 2003[3] |
| Collagen Production (in vitro) | - | Up to 70% increase in human fibroblasts | International Journal of Cosmetic Science, 2012[3] |
| Collagen Production (in vivo) | 12 weeks | 70% of women showed improvement | Pickart et al., 2018[4] |
Table 2: Efficacy of GHK-Cu in Reducing Wrinkles and Improving Skin Appearance
| Parameter | Treatment Duration | Improvement | Study Reference |
| Fine Lines and Wrinkles | 12 weeks | Significant reduction | Archives of Facial Plastic Surgery, 2003[3] |
| Overall Photodamage | 12 weeks | Improved appearance of photoaged skin | Journal of Cosmetic Dermatology, 2005[3] |
| Skin Laxity and Clarity | 12 weeks | Significant improvement | Pickart et al., 2018[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of GHK-Cu.
In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts
This protocol outlines the steps to evaluate the effect of GHK-Cu on collagen production in a cell culture model.
Objective: To quantify the change in collagen synthesis by human dermal fibroblasts upon treatment with GHK-Cu.
Materials:
-
Human dermal fibroblast cell line (e.g., NHDF)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GHK-Cu (lyophilized powder)
-
Phosphate Buffered Saline (PBS)
-
Sircol Collagen Assay Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Seeding: Seed the fibroblasts into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare various concentrations of GHK-Cu (e.g., 1 nM, 10 nM, 100 nM) in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the GHK-Cu solutions or a vehicle control (serum-free DMEM) to respective wells.
-
Incubation: Incubate the plates for 48-72 hours in the CO2 incubator.
-
Collagen Quantification: Following incubation, quantify the amount of soluble collagen in the cell culture supernatant using the Sircol Collagen Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of collagen based on a standard curve. Express the results as a percentage increase in collagen synthesis compared to the vehicle control.
Clinical Evaluation of Anti-Wrinkle Efficacy
This protocol describes a double-blind, placebo-controlled clinical trial to assess the anti-aging effects of a topical GHK-Cu formulation.
Objective: To evaluate the efficacy of a GHK-Cu cream in reducing the appearance of facial wrinkles and improving skin elasticity.
Study Design:
-
Participants: Recruit a cohort of female volunteers (e.g., 40-65 years old) with mild to moderate signs of photoaging.
-
Randomization: Randomly assign participants to either the GHK-Cu cream group or the placebo cream group.
-
Blinding: Ensure both the participants and the investigators are blinded to the treatment assignment.
-
Duration: 12 weeks.
Procedure:
-
Baseline Assessment: At the beginning of the study, perform baseline measurements of skin parameters, including wrinkle depth (using silicone replicas and image analysis), skin elasticity (using a cutometer), and skin hydration (using a corneometer). Standardized digital photographs of the facial area should also be taken.
-
Product Application: Instruct participants to apply the assigned cream (GHK-Cu or placebo) to their face twice daily (morning and evening) for the entire 12-week period.
-
Follow-up Assessments: Repeat the baseline measurements at weeks 4, 8, and 12.
-
Data Analysis: Compare the changes in skin parameters from baseline to the end of the study between the GHK-Cu group and the placebo group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental processes provide a clearer understanding of the scientific principles.
GHK-Cu Signaling Pathway in Skin Regeneration
Caption: GHK-Cu signaling pathway in skin regeneration.
Experimental Workflow for In Vitro Collagen Synthesis Assay
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. elementsarms.com [elementsarms.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verificação de segurança [marciorubin.com.br]
- 6. flychem.com [flychem.com]
- 7. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 8. Ghk-cu and skin peptides (topical) - Skin regeneration and wrinkle reduction | Longevity Protocols [longevity-protocols.com]
- 9. ways2well.com [ways2well.com]
- 10. americanwellnesspharmacy.com [americanwellnesspharmacy.com]
- 11. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of H-Gly-Lys-Gly-OH using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the structural characterization of peptides. It provides detailed atomic-level information on the primary sequence, conformation, and dynamics of these biomolecules in solution. This application note outlines a comprehensive protocol for the structural elucidation of the tripeptide H-Gly-Lys-Gly-OH using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described are fundamental for verifying the synthesis, assessing the purity, and analyzing the conformation of small peptides.
The structural analysis of a peptide by NMR is a systematic process that commences with the assignment of individual proton (¹H) and carbon (¹³C) resonances to their specific amino acid residues within the peptide sequence. This is accomplished through a suite of NMR experiments that reveal through-bond (scalar) and through-space (dipolar) correlations between atomic nuclei. For a small, linear peptide such as this compound, a standard set of homonuclear and heteronuclear correlation experiments is generally sufficient for complete resonance assignment and structural verification.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the tripeptide this compound. These values are based on typical chemical shifts of amino acid residues in a peptide environment and serve as a guide for spectral assignment. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O at 25°C, pH 7.0
| Residue | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Gly¹ | α-CH₂ | 3.95 | s | - |
| Lys² | α-CH | 4.30 | t | 7.5 |
| β-CH₂ | 1.85 | m | - | |
| γ-CH₂ | 1.45 | m | - | |
| δ-CH₂ | 1.70 | m | - | |
| ε-CH₂ | 3.00 | t | 7.5 | |
| Gly³ | α-CH₂ | 3.85 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O at 25°C, pH 7.0
| Residue | Carbon | Predicted Chemical Shift (ppm) |
| Gly¹ | α-C | 44.5 |
| C' (carbonyl) | 175.0 | |
| Lys² | α-C | 56.0 |
| β-C | 32.5 | |
| γ-C | 24.0 | |
| δ-C | 28.0 | |
| ε-C | 41.0 | |
| C' (carbonyl) | 177.0 | |
| Gly³ | α-C | 43.0 |
| C' (carbonyl) | 178.0 |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[1]
-
Peptide Purity: The this compound tripeptide should be synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.[2]
-
Sample Concentration: For ¹H and 2D homonuclear NMR experiments, a concentration of 1-5 mM is recommended.[2][3] For natural abundance ¹³C-based experiments, a higher concentration of 10-20 mM may be necessary to achieve an adequate signal-to-noise ratio in a reasonable timeframe.
-
Solvent: Dissolve the peptide in 500 µL of deuterium (B1214612) oxide (D₂O) for the suppression of the water signal.[2][4] Alternatively, for the observation of exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O with a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a constant pH is recommended.[5]
-
pH Adjustment: The pH of the sample should be adjusted to the desired value (e.g., pH 7.0) using dilute NaOD or DCl. The pH can be measured directly in the NMR tube using a pH microelectrode.
-
Internal Standard: An internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), should be added for accurate chemical shift referencing.
NMR Data Acquisition
The following NMR experiments are essential for the complete structural elucidation of this compound.
The 1D ¹H NMR spectrum provides the initial overview of the proton environment in the peptide.
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-14 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2-3 seconds
-
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] This is crucial for identifying adjacent protons within an amino acid residue.
-
Pulse Program: A gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW in F1 and F2): 12-14 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
The TOCSY experiment establishes correlations between all protons within a spin system, which is invaluable for identifying all the protons belonging to a single amino acid residue.
-
Pulse Program: A TOCSY sequence with a clean mixing sequence (e.g., 'mlevphpp' on Bruker instruments).
-
Acquisition Parameters:
-
Mixing Time: 60-80 ms
-
Spectral Width (SW in F1 and F2): 12-14 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
The HSQC experiment correlates protons with their directly attached carbon atoms, providing a carbon chemical shift for each protonated carbon.[9]
-
Pulse Program: A sensitivity-enhanced, phase-sensitive HSQC sequence with gradient selection (e.g., 'hsqcetgpsisp2.2' on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 12-14 ppm
-
¹³C Spectral Width (SW in F1): 50-70 ppm (aliphatic region)
-
Number of Increments in F1 (TD1): 128-256
-
Number of Scans (NS): 16-64 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for sequencing the peptide by connecting adjacent amino acid residues through the peptide bond.[10]
-
Pulse Program: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 12-14 ppm
-
¹³C Spectral Width (SW in F1): 180-200 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 32-128 per increment
-
Relaxation Delay (D1): 2.0 seconds
-
Data Analysis and Structural Elucidation Workflow
Caption: Workflow for NMR data acquisition and analysis.
Signaling Pathways and Logical Relationships in 2D NMR
The following diagrams illustrate the key correlations expected in the 2D NMR spectra of this compound, which are fundamental to its structural elucidation.
Caption: Expected through-bond ¹H-¹H COSY correlations.
Caption: Key inter-residue HMBC correlations for sequencing.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and detailed characterization of the tripeptide this compound. By following the outlined protocols, researchers can confidently verify the primary structure and gain insights into the solution conformation of the peptide. The synergistic use of COSY, TOCSY, HSQC, and HMBC experiments facilitates the unambiguous assignment of all proton and carbon resonances, confirming the identity and purity of the synthesized peptide, which is a critical step in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
Troubleshooting & Optimization
Troubleshooting H-Gly-Lys-Gly-OH synthesis impurities
This technical support center provides troubleshooting guidance for common issues encountered during the solid-phase peptide synthesis (SPPS) of H-Gly-Lys-Gly-OH. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the synthesis of this compound?
A1: During the solid-phase synthesis of this compound, the most frequently observed impurities are process-related. These include deletion sequences (e.g., H-Gly-Gly-OH or H-Lys-Gly-OH) resulting from incomplete coupling reactions, and incompletely deprotected peptides, most commonly the Lysine residue retaining its tert-butoxycarbonyl (Boc) side-chain protecting group.[1][2][3] Other potential impurities include truncated sequences and by-products from reagents used in the synthesis and cleavage steps.[4][5]
Q2: How can I analyze the purity and confirm the identity of my synthesized this compound?
A2: The standard and most effective method for analyzing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6] Purity is typically determined by integrating the peak area of the target peptide relative to the total area of all peaks, detecting at a wavelength of 215-230 nm.[2] To confirm the identity of the main peak as this compound and to characterize impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it provides accurate molecular weight information for each separated component.[7][8]
Q3: What is a typical expected purity for crude this compound after cleavage from the resin?
A3: For a short peptide like this compound, a well-optimized solid-phase synthesis should yield a crude product with a purity of over 80%, as determined by HPLC.[2] The overall purity is a direct reflection of the efficiency of each coupling and deprotection cycle.[2] Net peptide content, which accounts for water and counter-ions like trifluoroacetate (B77799) (TFA), typically ranges from 70-90% after purification.[4][7]
Section 2: Troubleshooting Guide
This guide addresses specific problems identified through analytical methods like HPLC and MS.
Q4: My HPLC chromatogram shows a significant peak eluting earlier than the main product, and its mass is lower than the target peptide. What is it?
A4: This impurity is likely a deletion sequence . In the context of this compound, this could be H-Lys-Gly-OH (missing the N-terminal Glycine) or H-Gly-Gly-OH (missing the internal Lysine). Deletion sequences are more hydrophilic and thus elute earlier on a reverse-phase column. They arise from incomplete coupling of an amino acid, allowing the subsequent amino acid to couple to the unreacted chain.[1][9]
-
Probable Cause: Inefficient coupling of either Fmoc-Gly-OH or Fmoc-Lys(Boc)-OH. This can be due to steric hindrance, aggregation of the growing peptide chain, or insufficient activation of the incoming amino acid.[9][10]
-
Recommended Actions:
-
Optimize Coupling Time: Increase the coupling reaction time from 1-2 hours to 4 hours or even overnight.
-
Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid for a second coupling step.
-
Change Coupling Reagents: If using HBTU, consider switching to a more potent activating agent like HATU or HCTU.[11]
-
Monitor Reactions: Use a qualitative test (like the Kaiser test) to ensure complete reaction at each coupling step before proceeding.[12]
-
Q5: Mass spectrometry analysis reveals a peak with a mass approximately 100 Da greater than my target peptide. What is this impurity?
A5: This is almost certainly your target peptide with the Boc protecting group still attached to the Lysine side chain (H-Gly-Lys(Boc)-Gly-OH). The mass of a Boc group is 100.12 Da. This impurity arises from incomplete deprotection during the final acidolytic cleavage step.[1][13]
-
Probable Cause: Insufficient cleavage cocktail volume, reduced trifluoroacetic acid (TFA) concentration, or inadequate cleavage time. Scavengers in the cleavage cocktail may have been consumed, reducing cleavage efficiency.
-
Recommended Actions:
-
Extend Cleavage Time: Increase the cleavage reaction time from 2 hours to 3-4 hours.
-
Increase Cocktail Volume: Ensure the resin is fully suspended and agitated in a sufficient volume of the cleavage cocktail (typically 10 mL per gram of resin).
-
Verify Cocktail Composition: Use a freshly prepared cleavage cocktail with a high concentration of TFA (e.g., 95%) and appropriate scavengers like triisopropylsilane (B1312306) (TIS) and water to protect against side reactions.[14][15]
-
Re-cleave the Resin: If a significant amount of peptide remains on the resin, it can be subjected to a second cleavage treatment.
-
Q6: My final yield is very low, even though the synthesis seemed to proceed correctly. What could have gone wrong?
A6: Low yield can be attributed to several factors throughout the synthesis process.
-
Probable Causes:
-
Poor initial loading: The first amino acid (Glycine) may have loaded onto the resin with low efficiency.
-
Peptide aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites and preventing complete coupling and deprotection.[10]
-
Premature cleavage: The peptide chain may be unstable on the selected resin and cleave prematurely during repeated deprotection steps with piperidine (B6355638).
-
Incomplete cleavage: The final cleavage from the resin may be inefficient (as discussed in Q5).
-
Loss during workup: The peptide may be lost during the precipitation and washing steps after cleavage.
-
-
Recommended Actions:
-
Quantify Resin Loading: Perform a spectrophotometric analysis (Fmoc cleavage test) to accurately determine the substitution level of the first amino acid on the resin.
-
Change Solvents: If aggregation is suspected, consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[10]
-
Use a More Stable Linker: If using a hyper-acid sensitive resin, consider switching to a more robust one like Wang resin for this sequence.
-
Optimize Precipitation: Ensure the peptide is fully precipitated from the cleavage cocktail by using a sufficient volume of cold diethyl ether and allowing adequate time at low temperature (-20°C).
-
Section 3: Data Presentation
Table 1: Common Impurities in this compound Synthesis and Their Mass Signatures
| Impurity Name | Structure | Molecular Weight (Da) | Mass Difference from Target (260.29 Da) | Probable Cause |
| Target Peptide | This compound | 260.29 | N/A | Correct Synthesis |
| des-Glycine Peptide | H-Lys-Gly-OH | 203.24 | -57.05 | Incomplete coupling of N-terminal Gly |
| des-Lysine Peptide | H-Gly-Gly-OH | 132.12 | -128.17 | Incomplete coupling of Lys |
| Incomplete Deprotection | H-Gly-Lys(Boc)-Gly-OH | 360.41 | +100.12 | Incomplete removal of Lys side-chain protection |
| Glycine Insertion | H-Gly-Gly-Lys-Gly-OH | 317.34 | +57.05 | Excess amino acid reagent use or impurity in starting material[1] |
Section 4: Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is for a 0.1 mmol scale synthesis using Wang resin.
-
Resin Preparation:
-
Place 200 mg of Fmoc-Gly-Wang resin (substitution ~0.5 mmol/g) into a fritted reaction vessel.
-
Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation.[12] Drain the DMF.
-
-
Fmoc Deprotection (Cycle 1):
-
Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Add another 3 mL of 20% piperidine in DMF. Agitate for 15 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Lysine Coupling (Cycle 1):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (234 mg, 0.5 mmol, 5 eq) and HBTU (189 mg, 0.49 mmol, 4.9 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (174 µL, 1.0 mmol, 10 eq) to the activation mixture and let it sit for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Fmoc Deprotection (Cycle 2):
-
Repeat the deprotection steps as described in step 2.
-
-
Glycine Coupling (Cycle 2):
-
In a separate vial, dissolve Fmoc-Gly-OH (149 mg, 0.5 mmol, 5 eq) and HBTU (189 mg, 0.49 mmol, 4.9 eq) in 2 mL of DMF.
-
Add DIEA (174 µL, 1.0 mmol, 10 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[15]
-
Add 2 mL of the fresh cleavage cocktail to the dry resin in a fume hood.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding 20 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the white solid under vacuum.
-
Protocol 2: RP-HPLC Analysis of Crude this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.[4]
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0% to 50% B (linear gradient)
-
35-40 min: 50% to 100% B
-
40-45 min: 100% B
-
-
Sample Preparation: Dissolve ~1 mg of crude peptide in 1 mL of Mobile Phase A. Inject 10-20 µL.
Section 5: Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis impurities.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. agilent.com [agilent.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. jpt.com [jpt.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Solubility of H-Gly-Lys-Gly-OH in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with dissolving the tripeptide H-Gly-Lys-Gly-OH in aqueous buffers. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your experimental workflow.
Understanding the Solubility of this compound
The tripeptide this compound is composed of two glycine (B1666218) residues and one lysine (B10760008) residue. The presence of lysine, a hydrophilic amino acid, generally imparts good solubility in aqueous solutions.[1] However, factors such as pH, buffer composition, temperature, and peptide concentration can significantly influence its dissolution.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H19N4O4 | Inferred from sequence |
| Molecular Weight | 260.29 g/mol | Inferred from sequence |
| Amino Acid Sequence | Gly-Lys-Gly | N/A |
| Charge at pH 7 | +1 | Calculated |
| Isoelectric Point (pI) | Basic (estimated) | [1] |
Note: The isoelectric point (pI) is the pH at which the peptide has a net charge of zero. For this compound, with a free N-terminus, a free C-terminus, and a lysine side chain, the overall charge at neutral pH is +1, indicating a basic pI.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound.
Q1: My this compound is not dissolving in water. What should I do?
A1: While this compound is expected to be water-soluble, several factors could be hindering its dissolution.[2]
-
Initial Steps:
-
pH Adjustment: Since this compound has a net positive charge at neutral pH, it is considered a basic peptide.[1] Dissolving it in a slightly acidic solution can improve solubility.[3]
-
Try adding a small amount of a dilute acid, such as 0.1 M acetic acid, dropwise until the peptide dissolves.
-
Q2: The peptide solution is cloudy. What does this indicate?
A2: A cloudy solution suggests that the peptide has not fully dissolved and may have reached its solubility limit under the current conditions or is forming aggregates.
-
Troubleshooting:
-
Sonication: Use a bath sonicator for short intervals to break up aggregates.[2]
-
pH Adjustment: As mentioned above, adjusting the pH away from the peptide's isoelectric point can increase solubility.[3][4]
-
Dilution: Your current concentration may be too high. Try dissolving the peptide in a larger volume of solvent.
-
Q3: Can I use a co-solvent to dissolve this compound?
A3: For a hydrophilic peptide like this compound, co-solvents are generally not the first choice. However, if solubility issues persist, a small amount of a polar organic solvent can be used.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Ethanol
-
-
Procedure:
-
Dissolve the peptide in a minimal amount of the organic solvent.
-
Slowly add the aqueous buffer to the peptide solution while vortexing until the desired concentration is reached.[5]
-
Caution: Be mindful that organic solvents can interfere with certain biological assays. Always check for compatibility.
-
Q4: How does the choice of buffer affect the solubility of this compound?
A4: The buffer system can influence peptide solubility through its pH and ionic strength.
-
pH: The pH of the buffer is a critical factor. Peptides are generally most soluble at a pH that is at least one unit away from their isoelectric point.[3][4] Since this compound is a basic peptide, it will be more soluble in buffers with a slightly acidic to neutral pH.
-
Ionic Strength: The effect of ionic strength on peptide solubility can be complex. For some proteins and peptides, increasing ionic strength can enhance solubility (salting-in), while for others, it can lead to precipitation (salting-out).[6] If you suspect ionic strength is an issue, you can test a range of buffer concentrations.
Q5: What is the expected solubility of this compound in common buffers?
| Buffer System | pH | Expected Qualitative Solubility | Recommendations |
| Deionized Water | ~7 | Good | A good starting point for dissolution. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Good | Widely used and generally compatible. |
| Tris-HCl | 7.0 - 8.0 | Good | Another common and suitable buffer. |
| Acetate Buffer | 4.0 - 5.5 | Excellent | The acidic pH should enhance the solubility of this basic peptide. |
This table provides estimates. It is always recommended to perform a small-scale solubility test with your specific peptide batch and buffer.
Experimental Protocols
Protocol 1: Determination of Peptide Solubility by UV-Vis Spectroscopy
This method is used to determine the concentration of a saturated peptide solution.
-
Principle: The concentration of a peptide in solution can be determined by measuring its absorbance at a specific wavelength using a spectrophotometer and applying the Beer-Lambert law. For peptides lacking aromatic residues like Tryptophan or Tyrosine, absorbance is typically measured at 205 nm.
-
Materials:
-
This compound
-
Selected aqueous buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Microcentrifuge
-
Vortex mixer
-
-
Procedure:
-
Add an excess amount of the lyophilized peptide to a known volume of the desired buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the suspension at the desired temperature for 24 hours to ensure saturation.
-
Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 205 nm using the same buffer as a blank.
-
Calculate the peptide concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (which needs to be determined or estimated for the peptide at 205 nm), c is the concentration, and l is the path length of the cuvette (usually 1 cm).
-
Protocol 2: Turbidimetric Solubility Assay
This is a high-throughput method to estimate the kinetic solubility of a peptide.
-
Principle: A concentrated stock solution of the peptide in an organic solvent (like DMSO) is serially diluted into an aqueous buffer. The concentration at which the peptide precipitates and the solution becomes turbid is determined by measuring the absorbance or light scattering.
-
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare a high-concentration stock solution of the peptide in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial dilutions of the peptide stock solution in DMSO.
-
Add the aqueous buffer to each well, causing the peptide to precipitate if its solubility is exceeded.
-
Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the peptide does not absorb (e.g., 620 nm).
-
The solubility is estimated as the concentration at which a significant increase in turbidity is observed compared to the buffer blank.
-
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Glycyl-L-lysyl-glycine Stability and Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and prevention of Glycyl-L-lysyl-glycine (Gly-Lys-Gly).
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which Glycyl-L-lysyl-glycine degrades in an experimental setting?
A1: Gly-Lys-Gly, like other peptides, is susceptible to several degradation pathways, primarily categorized as chemical and enzymatic degradation.
-
Chemical Degradation:
-
Hydrolysis: The peptide bonds between the amino acids can be cleaved by water. This process is catalyzed by both acidic and basic conditions. For peptides containing lysine (B10760008), a slightly acidic to neutral pH (typically 4-6) is often optimal for stability.[1]
-
Oxidation: While Glycine (B1666218) and Lysine are not highly susceptible to oxidation, trace metals or oxidizing agents in the buffer can potentially lead to degradation.
-
Diketopiperazine Formation: Peptides with glycine at the third position can be susceptible to the formation of a diketopiperazine by the nucleophilic attack of the N-terminal nitrogen on the amide carbonyl between the second and third amino acid, leading to the cleavage of the first two amino acids.
-
-
Enzymatic Degradation:
-
Proteolysis: Proteases present in experimental systems (e.g., cell culture media containing serum, or tissue homogenates) can cleave the peptide bonds. Enzymes like trypsin and lysyl endopeptidase (Lys-C) specifically cleave at the C-terminus of lysine residues.[2][3][4][5][6] Therefore, Gly-Lys-Gly can be cleaved after the lysine residue. Exopeptidases can also cleave amino acids from the N- or C-terminus.
-
Q2: What are the optimal storage conditions for Glycyl-L-lysyl-glycine to ensure its stability?
A2: To maximize the shelf-life of Gly-Lys-Gly, proper storage is crucial.
-
Lyophilized Powder: For long-term storage, lyophilized (freeze-dried) Gly-Lys-Gly should be stored at -20°C or -80°C in a desiccator.[7][8] Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.[7][8]
-
In Solution: Peptide solutions are significantly less stable than the lyophilized powder.[9] For short-term storage (up to a few weeks), solutions should be kept at 4°C.[10] For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation. The pH of the solution should ideally be maintained between 5 and 6.[9]
Q3: How does pH affect the stability of a Glycyl-L-lysyl-glycine solution?
A3: The pH of the solution is a critical factor in the stability of Gly-Lys-Gly. The presence of a lysine residue, which has a basic side chain, suggests that the peptide will be most stable in a slightly acidic to neutral pH range (around 4-6).[1] Extreme pH values, both acidic and basic, can significantly accelerate the rate of hydrolysis of the peptide bonds.[1] It is highly recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions.[1]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my Gly-Lys-Gly in my cell culture experiment.
| Possible Cause | Recommended Solution | Verification Method |
| Enzymatic degradation by proteases in serum. | - Use serum-free media if your experiment allows.- Heat-inactivate the serum to denature proteases.- Add a broad-spectrum protease inhibitor cocktail to your culture medium. | - Perform a time-course experiment and analyze the concentration of intact peptide by HPLC or LC-MS.- Compare the degradation rate in the presence and absence of the suggested interventions. |
| Incorrect pH of the culture medium. | - Ensure the pH of your culture medium is within the optimal range for peptide stability (ideally pH 6-7.5). | - Monitor the pH of the medium throughout the experiment.- Perform a stability test of the peptide in the medium at different pH values. |
| Adsorption to plasticware. | - Use low-protein-binding plates and tubes.- Consider using glass vials for storage of stock solutions. | - Compare the recovery of the peptide from different types of plasticware and glassware. |
Issue 2: My Gly-Lys-Gly solution appears cloudy or has formed a precipitate.
| Possible Cause | Recommended Solution | Verification Method |
| Poor solubility at the current concentration and pH. | - Try to dissolve the peptide in a small amount of a different solvent (e.g., a minimal amount of acetic acid for a basic peptide) before adding the aqueous buffer.- Adjust the pH of the solution. For a peptide with a net positive charge, a slightly acidic pH may improve solubility.- Sonicate the solution to aid dissolution. | - Visually inspect the solution for clarity.- Centrifuge the solution and analyze the supernatant for peptide concentration to determine the amount that has precipitated. |
| Aggregation of the peptide. | - Store the peptide at a lower concentration.- Avoid vigorous vortexing; instead, gently swirl to dissolve.- Filter the solution through a 0.22 µm filter to remove aggregates before use. | - Use techniques like dynamic light scattering (DLS) to check for the presence of aggregates. |
Quantitative Data
Due to the limited availability of specific quantitative stability data for Glycyl-L-lysyl-glycine, the following table presents illustrative data for a model lysine-containing peptide to demonstrate the effect of pH on stability. Actual degradation rates for Gly-Lys-Gly may vary.
Table 1: Illustrative Half-Life of a Model Lysine-Containing Peptide in Solution at 37°C
| pH | Estimated Half-Life (Days) |
| 3.0 | 10 |
| 5.0 | 50 |
| 7.0 | 25 |
| 9.0 | 5 |
Note: This data is for illustrative purposes and is based on general principles of peptide stability for lysine-containing peptides.
Experimental Protocols
Protocol: pH Stability Profile of Glycyl-L-lysyl-glycine using RP-HPLC
Objective: To determine the optimal pH for the stability of Gly-Lys-Gly in an aqueous solution.
Materials:
-
Glycyl-L-lysyl-glycine (lyophilized powder)
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator or water bath
-
0.22 µm syringe filters
Methodology:
-
Preparation of Peptide Stock Solutions: Prepare a concentrated stock solution of Gly-Lys-Gly in a suitable solvent (e.g., sterile water).
-
Preparation of Working Solutions: Dilute the stock solution into each of the different pH buffers to a final known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, filter an aliquot of each solution through a 0.22 µm filter and analyze it by RP-HPLC to determine the initial peak area of the intact peptide. This will serve as the 100% reference point.
-
Incubation: Incubate the remaining solutions at a constant temperature (e.g., 37°C or 40°C to accelerate degradation).
-
Time-Course Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each pH solution.
-
HPLC Analysis: Analyze the aliquots by RP-HPLC under the same conditions as the initial analysis to quantify the remaining percentage of intact Gly-Lys-Gly.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for each pH. The pH at which the degradation rate is the slowest is considered the optimal pH for storage under those temperature conditions.
Visualizations
Caption: Major degradation pathways for Glycyl-L-lysyl-glycine in solution.
Caption: Workflow for determining the pH stability of a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavage specificities of the brother and sister proteases Lys-C and Lys-N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
Technical Support Center: H-Gly-Lys-Gly-OH Synthesis
Welcome to the technical support center for the synthesis of H-Gly-Lys-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this tripeptide, addressing common challenges to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in the solid-phase peptide synthesis (SPPS) of this compound can primarily be attributed to three main factors:
-
Incomplete Coupling: The formation of the amide bond between the amino acids may be inefficient, leading to truncated sequences (e.g., H-Lys-Gly-OH) that are difficult to separate from the desired product.
-
Diketopiperazine Formation: During the synthesis, after the coupling of the second amino acid (Lysine), the N-terminal amino group of the dipeptide-resin (H-Lys-Gly-resin) can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a significant cause of yield loss at the dipeptide stage.
-
Side Reactions during Final Cleavage: Improper deprotection of the Lysine side chain and cleavage from the resin can lead to side products. The tert-butyl cation formed during the removal of the Boc protecting group from the Lysine side chain can cause alkylation of the peptide if not properly scavenged.
Q2: What is the recommended protecting group strategy for the Lysine side chain?
For standard Fmoc-based solid-phase synthesis, the most effective and commonly used protecting group for the ε-amino group of Lysine is the tert-butyloxycarbonyl (Boc) group. The Fmoc-Lys(Boc)-OH derivative is stable to the mild basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group during each cycle. The Boc group is then efficiently removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).
Q3: Which coupling reagents are most effective for the Gly-Lys and Lys-Gly peptide bonds?
For the synthesis of this compound, using a highly efficient coupling reagent is crucial to ensure complete and rapid amide bond formation, which can help minimize side reactions. Uronium/aminium-based reagents are generally recommended.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices that provide high coupling efficiency and can suppress racemization, especially when used with an additive like HOBt (Hydroxybenzotriazole).
-
DIC (N,N'-Diisopropylcarbodiimide) with HOBt is a more traditional and cost-effective option, but coupling times may need to be extended to ensure completion.
Q4: How can I monitor the progress of the coupling and deprotection steps?
Regular monitoring of the synthesis is critical for troubleshooting. The most common method is the Kaiser test (or ninhydrin (B49086) test) .
-
After a coupling step: A negative Kaiser test (beads remain colorless or yellowish) indicates that all the free primary amines have been acylated, signifying a complete coupling reaction. A blue color indicates incomplete coupling.
-
After a deprotection step: A positive Kaiser test (beads turn deep blue) confirms the successful removal of the Fmoc group and the presence of a free N-terminal amine, ready for the next coupling step.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low final yield with a major impurity peak corresponding to the mass of diketopiperazine. | Diketopiperazine formation at the dipeptide (H-Lys-Gly-resin) stage. This is common with sequences ending in Glycine. | 1. Use a more sterically hindered resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin linker can inhibit the intramolecular cyclization. 2. Modify the deprotection/coupling cycle for the second amino acid: After coupling Fmoc-Lys(Boc)-OH, proceed immediately to the next coupling step (Fmoc-Gly-OH) after Fmoc deprotection without any delay. 3. Use pre-coupled dipeptides: Consider using Fmoc-Gly-Lys(Boc)-OH as a single unit for coupling to the resin-bound Glycine. |
| Mass spectrometry of the crude product shows a significant peak corresponding to a truncated sequence (e.g., H-Lys-Gly-OH). | Incomplete coupling of the final Glycine residue. | 1. Double couple the last amino acid: After the initial coupling of Fmoc-Gly-OH, drain the reaction vessel and add a fresh solution of activated Fmoc-Gly-OH to the resin and couple for a second time. 2. Increase coupling time: Extend the coupling time for the final Glycine to 2-4 hours. 3. Use a more potent activating agent: Switch to HATU as the coupling reagent for the final coupling step. |
| Mass spectrometry shows a mass addition of +56 Da to the final peptide. | Alkylation of the peptide by the tert-butyl cation from the Lys(Boc) protecting group during final cleavage. | 1. Use an effective scavenger cocktail: Ensure your cleavage cocktail contains scavengers to quench the tert-butyl cations. A standard and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] 2. Minimize cleavage time: Do not extend the cleavage time unnecessarily. For most standard resins, 2-3 hours is sufficient. |
| The Kaiser test is positive (blue beads) after a coupling step. | Incomplete coupling. | 1. Repeat the coupling step (recouple): Wash the resin and perform the coupling reaction again with fresh reagents. 2. Check the quality of reagents: Ensure that the amino acid derivative, coupling reagent, and solvent (DMF) are of high quality and anhydrous. |
| The Kaiser test is negative (colorless beads) after the Fmoc deprotection step. | Incomplete Fmoc deprotection. | 1. Extend the deprotection time: Increase the piperidine (B6355638) treatment time to 30 minutes. 2. Ensure the freshness of the piperidine solution: Use a freshly prepared 20% piperidine in DMF solution. |
Quantitative Data Summary
The following table provides an overview of expected outcomes based on different strategic choices during the synthesis of this compound. The values are indicative and can vary based on specific laboratory conditions and reagent quality.
| Parameter | Option A | Yield/Purity Outcome (A) | Option B | Yield/Purity Outcome (B) | Recommendation |
| Resin | Wang Resin | Prone to diketopiperazine formation, potentially lower yield. | 2-Chlorotrityl Chloride (2-CTC) Resin | Higher yield due to reduced diketopiperazine formation.[2] | Option B is highly recommended for this sequence. |
| Coupling Reagent | DIC/HOBt | Generally effective, but may require longer coupling times. Potential for lower coupling efficiency. | HBTU/DIPEA or HATU/DIPEA | Faster and more efficient coupling, leading to higher purity and yield.[3] | Option B is preferred for maximizing yield. |
| Cleavage Cocktail | 95% TFA / 5% Water | High risk of side-chain alkylation on Lysine. | 95% TFA / 2.5% Water / 2.5% TIS | TIS acts as a scavenger, significantly reducing alkylation and improving purity.[1] | Option B is essential for obtaining a clean product. |
| Coupling Time for Glycine | 1 hour | May result in incomplete coupling, leading to truncated sequences. | 2 hours (or double coupling) | Increased coupling efficiency, higher yield of the full-length peptide. | Option B is recommended, especially for the final coupling step. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin
This protocol outlines the manual Fmoc-based solid-phase synthesis of this compound on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH)
-
Place 200 mg of 2-chlorotrityl chloride resin (0.5 mmol/g substitution) in a fritted syringe reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-Gly-OH (59.5 mg, 0.2 mmol) and N,N-diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol) in 2 mL of DCM.
-
Add the amino acid solution to the resin and agitate for 1 hour.
-
To cap any unreacted sites on the resin, add 0.5 mL of methanol (B129727) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Second Amino Acid Coupling (Fmoc-Lys(Boc)-OH)
-
Perform Fmoc deprotection by adding 2 mL of 20% piperidine in DMF to the resin and agitating for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x).
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (93.7 mg, 0.2 mmol), HBTU (75.8 mg, 0.2 mmol), and DIPEA (70 µL, 0.4 mmol) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling.
3. Third Amino Acid Coupling (Fmoc-Gly-OH)
-
Repeat the Fmoc deprotection step as described in 2.1 and 2.2.
-
In a separate vial, dissolve Fmoc-Gly-OH (59.5 mg, 0.2 mmol), HBTU (75.8 mg, 0.2 mmol), and DIPEA (70 µL, 0.4 mmol) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours (or perform a double coupling).
-
Drain the coupling solution and wash the resin with DMF (5x) and then DCM (3x).
4. Final Deprotection and Cleavage
-
Perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For 200 mg of resin, use approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and agitate for 2-3 hours.
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10x the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below), typically at a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase preparative column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient should be optimized based on an initial analytical run. A typical starting gradient would be 5% to 35% Mobile Phase B over 30 minutes.
-
Flow Rate: Appropriate for the preparative column (e.g., 15-20 mL/min).
-
Detection: 214 nm and 280 nm.
-
-
Purification: Inject the filtered sample onto the equilibrated column. Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Mass Spectrometry Analysis of H-Gly-Lys-Gly-OH
Welcome to the technical support center for the mass spectrometry analysis of the tripeptide H-Gly-Lys-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common fragmentation issues and provide clear guidance on experimental protocols.
Expected Fragmentation Pattern of this compound
Under standard low-energy collision-induced dissociation (CID), the protonated precursor ion of this compound ([M+H]⁺) is expected to fragment primarily at the peptide bonds. This fragmentation generates a series of b- and y-ions. The theoretical monoisotopic masses of the precursor and its primary fragment ions are summarized below.
Table 1: Theoretical m/z Values for [M+H]⁺ and Key Fragment Ions of this compound
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | Gly-Lys-Gly | 290.16 |
| b-ions | ||
| b₁ | Gly | 58.04 |
| b₂ | Gly-Lys | 186.14 |
| y-ions | ||
| y₁ | Gly | 76.04 |
| y₂ | Lys-Gly | 204.13 |
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My mass spectrum is dominated by the precursor ion (~290.16 m/z) with little to no fragmentation. What could be the cause?
A1: This observation suggests that the precursor ions are not receiving enough energy to fragment efficiently. Several factors could be responsible:
-
Insufficient Collision Energy: The applied collision energy (CE) might be too low for this specific tripeptide.
-
Formation of Metal Adducts: The peptide may have formed adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often more stable and require higher energy to fragment compared to the protonated molecule ([M+H]⁺).
-
Instrument Calibration: The mass spectrometer may require calibration to ensure optimal performance.[1]
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Fragmentation Efficiency | Insufficient Collision Energy | Gradually increase the collision energy in increments and monitor the fragmentation pattern. |
| Formation of Metal Adducts | Use high-purity, LC-MS grade solvents and reagents to minimize salt contamination.[1] Consider using desalting columns for sample cleanup.[1] | |
| Poor Ionization | Acidify the sample with 0.1% formic acid or trifluoroacetic acid (TFA) to a pH <3 to enhance protonation.[1] |
Q2: I am observing unexpected peaks, particularly a significant neutral loss of ammonia (B1221849) (-17 Da) or water (-18 Da). Is this normal for this compound?
A2: Yes, the presence of a lysine (B10760008) residue makes the neutral loss of ammonia a common observation. The primary amine in the lysine side chain can readily lose NH₃. Similarly, the C-terminal carboxyl group can contribute to the neutral loss of water. These neutral losses can be observed from the precursor ion or from fragment ions (b* or y* and b° or y° ions).[2][3][4]
Q3: My spectrum shows a prevalence of b-ions over y-ions. Is this expected?
A3: The presence of a basic residue like lysine can influence charge retention during fragmentation. Depending on the location of the lysine, it can favor the retention of the positive charge on either the N-terminal (b-ions) or C-terminal (y-ions) fragments. For this compound, with lysine as the central amino acid, the charge distribution might be more variable, but a preference for certain ion types can occur.[1]
Q4: I am seeing peaks that do not correspond to the expected b- or y-ions. What could be their origin?
A4: These peaks could be due to several factors:
-
Internal Fragmentation: Double backbone cleavage can lead to internal fragments, which consist of a single amino acid or a dipeptide fragment from within the original peptide.[2][5] For this compound, an internal fragment corresponding to Lys could be observed.
-
Contaminants: Unidentifiable peaks can arise from contaminants in solvents, reagents (e.g., polyethylene (B3416737) glycol - PEG), or from sample handling (e.g., keratin).[1]
-
Unintended Modifications: The peptide may have undergone unintended modifications, such as carbamylation if urea (B33335) was used in sample preparation.[6]
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Unidentifiable Peaks | Internal Fragmentation | This is a characteristic of the peptide's sequence and can provide additional structural information. |
| Contamination | Use high-purity, LC-MS grade solvents and reagents.[1] Always run a blank to identify background contaminants. | |
| Unintended Modifications | Be mindful of reactive reagents in your sample preparation buffers. If carbamylation is suspected, search for a mass shift of +43.0058 Da on lysine-containing fragments.[6] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Mass Spectrometry
-
Reconstitution: Dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.
-
Vortexing: Gently vortex the sample to ensure it is fully dissolved.
-
Centrifugation: Briefly centrifuge the sample to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a low-binding autosampler vial.
Protocol 2: General Method for Collision-Induced Dissociation (CID) Analysis
-
Instrument Setup (Direct Infusion):
-
Set up the electrospray ionization (ESI) source in positive ion mode.
-
Infuse the prepared sample at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the precursor ion.
-
-
MS1 Data Acquisition:
-
Acquire a full scan MS1 spectrum to confirm the presence and charge state of the protonated precursor ion at m/z ~290.16.
-
-
MS2 Data Acquisition (Fragmentation):
-
Select the precursor ion (m/z 290.16) for fragmentation.
-
Apply a range of collision energies (e.g., starting from a low value and incrementally increasing) to determine the optimal energy for producing a rich fragmentation spectrum.
-
Acquire the MS2 spectrum, ensuring sufficient resolution to distinguish between fragment ions.
-
-
Data Analysis:
-
Identify the b- and y-ion series based on their m/z values.
-
Investigate the presence of neutral losses and internal fragments.
-
Compare the experimental fragmentation pattern with the theoretical pattern.
-
Visualizations
Caption: Primary fragmentation sites of this compound producing b- and y-ions.
Caption: A logical workflow for diagnosing and resolving common fragmentation issues.
References
Minimizing trifluoroacetic acid (TFA) contamination in H-Gly-Lys-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing trifluoroacetic acid (TFA) contamination in the synthetic tripeptide H-Gly-Lys-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it present in my this compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS), the standard method for producing synthetic peptides like this compound. It is utilized during the final cleavage step to release the synthesized peptide from the solid support resin.[1][2] Additionally, TFA is often used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak shape and resolution.[3][4] Consequently, the final lyophilized peptide product is often a TFA salt, where the TFA counter-ion is associated with positively charged residues in the peptide, such as the lysine (B10760008) in this compound.
Q2: Why is it crucial to minimize or remove TFA from my this compound peptide?
A2: Residual TFA in your peptide sample can lead to several issues in downstream applications:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations, potentially affecting cell viability and leading to unreliable results in cell-based assays.[5][6]
-
Alteration of Biological Activity: The presence of the TFA counter-ion can alter the secondary structure, solubility, and overall conformation of this compound, which may impact its biological activity and binding to target molecules.[7]
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, its strong absorbance can mask the amide I band of the peptide in infrared spectroscopy.[8] Furthermore, TFA can suppress the ionization of peptides in mass spectrometry, leading to reduced sensitivity.[4]
Q3: What are the primary methods for removing TFA from this compound?
A3: The most common and effective methods for TFA removal from synthetic peptides are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. This process is typically repeated several times for optimal TFA removal.[2][5]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a column containing a charged resin. The positively charged this compound binds to a cation-exchange resin, allowing the negatively charged TFA ions to be washed away. The peptide is then eluted with a buffer containing a different counter-ion, such as acetate (B1210297) or chloride.[5][9]
-
Reversed-Phase HPLC with a TFA-Free Mobile Phase: While RP-HPLC is often a source of TFA contamination, it can also be used for its removal. The peptide is re-purified using a mobile phase containing a more biologically compatible acid, such as acetic acid or formic acid, which will replace the TFA counter-ion.[1]
Q4: Which TFA removal method is most suitable for this compound?
A4: this compound is a hydrophilic tripeptide. For hydrophilic peptides, ion-exchange chromatography is often a highly effective method for TFA removal.[2] However, lyophilization with HCl is a simpler and widely used technique that can also yield excellent results, though it may require multiple cycles. The choice of method will depend on the required final purity, peptide recovery, and available laboratory equipment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Peptide Recovery After TFA Removal | Peptide loss during multiple lyophilization cycles. | - Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. - Minimize the number of transfer steps between containers. |
| Peptide precipitation during ion-exchange chromatography. | - Optimize the pH and ionic strength of your buffers. The solubility of this compound is pH-dependent. | |
| Non-specific binding to chromatography columns or labware. | - Use low-protein-binding tubes and pipette tips. - Pre-condition the chromatography column according to the manufacturer's instructions. | |
| Incomplete TFA Removal | Insufficient number of lyophilization/HCl exchange cycles. | - Increase the number of cycles. It is recommended to perform at least three cycles for efficient TFA removal.[2][5] |
| Inefficient displacement of TFA during ion-exchange. | - Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. - Consider increasing the concentration or volume of the eluting salt solution. | |
| Contamination from labware or solvents. | - Use fresh, high-purity solvents and thoroughly clean all glassware and equipment. | |
| Altered Peptide Activity in Biological Assays | Residual TFA is still present. | - Quantify the remaining TFA levels using an appropriate analytical method (e.g., ion chromatography, 19F-NMR).[5] - If necessary, perform additional TFA removal steps. |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | - Run a control experiment with the buffer containing the new counter-ion to assess its effect on your specific assay. | |
| Peptide degradation during the TFA removal process. | - Analyze the purity and integrity of your peptide using HPLC and mass spectrometry after the removal process. - Avoid harsh pH conditions and prolonged exposure to room temperature. |
Quantitative Data on TFA Removal Efficiency
The effectiveness of different TFA removal methods can be compared quantitatively. The following table provides a summary of the expected reduction in the TFA to peptide molar ratio for various techniques.
| Method | Starting TFA:Peptide Molar Ratio | TFA:Peptide Molar Ratio After Treatment |
| Lyophilization with 2-10 mM HCl (3 cycles) | >1 | <0.05 |
| Ion-Exchange Chromatography (Strong Anion Exchange) | >1 | <0.01 |
| Reversed-Phase HPLC with Acetic Acid | >1 | <0.05 |
Note: The efficiency of TFA removal can be peptide-dependent. The values presented are typical but may vary.[7]
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol outlines the procedure for replacing TFA counter-ions with chloride ions through repeated lyophilization cycles.
-
Dissolution: Dissolve the this compound peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2] Using an HCl concentration below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could potentially lead to peptide modification.[2][8]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[2]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[5]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[5]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[2][5]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal using Ion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[5]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., a pH below the isoelectric point of the peptide).
-
Sample Loading: Dissolve the this compound peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the electrostatic interaction between the peptide and the resin. For example, a salt gradient (e.g., NaCl or ammonium (B1175870) acetate) can be used.
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., via dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized to obtain the final product.
Visualizing the Workflow
Caption: Overview of common TFA removal workflows for this compound.
Caption: Detailed workflow for TFA removal via lyophilization with HCl.
Caption: Detailed workflow for TFA removal via ion-exchange chromatography.
References
- 1. omizzur.com [omizzur.com]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Storing H-Gly-Lys-Gly-OH Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of H-Gly-Lys-Gly-OH solutions. Adherence to these best practices is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and preventing degradation.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term storage, lyophilized this compound powder should be kept in a freezer at -20°C or -80°C.[1][2] When stored under these conditions in a desiccated environment, the peptide can remain stable for several years.[1] Before opening, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and compromise stability.
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
To reconstitute this compound, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For many applications, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) at a neutral pH is suitable. For peptides with lower solubility, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be used for initial dissolution, followed by dilution with the aqueous buffer.[1] It is advisable to test the solubility with a small amount of the peptide first. After adding the solvent, gently vortex or swirl the vial to ensure the peptide is fully dissolved.
Q3: How should I store the reconstituted this compound solution?
Reconstituted peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), the solution can be kept at 4°C.[1] For long-term storage, it is imperative to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes waste and, critically, avoids repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[1]
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate either poor solubility or peptide aggregation. Here are some steps to address this issue:
-
Sonication: Gentle sonication can help to dissolve the peptide.[1]
-
pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can enhance solubility.[1]
-
Concentration: High peptide concentrations are more likely to lead to aggregation. Consider preparing a more dilute solution.[1]
Q5: I am observing unexpected peaks in my HPLC analysis of the this compound solution. What could be the cause?
The appearance of new peaks in an HPLC chromatogram typically points to peptide degradation or the presence of impurities. Potential degradation pathways for peptides include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be accelerated at non-optimal pH values.[1]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, especially if the solution is not prepared with oxygen-free solvents or is exposed to air for extended periods.
-
Diketopiperazine formation: Peptides with certain N-terminal amino acids can be prone to cyclization.[1]
To identify these unexpected peaks, coupling HPLC with mass spectrometry (HPLC-MS) is recommended.
Q6: My peptide solution seems to have lost its biological activity. What are the likely reasons?
A loss of biological activity is often a consequence of improper storage and handling. The primary culprits are:
-
Degradation: As discussed above, chemical degradation of the peptide will lead to a loss of the active compound.
-
Aggregation: The formation of peptide aggregates can render the peptide biologically inactive.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause denaturation and aggregation, leading to a significant loss of activity.[1] To mitigate this, always prepare single-use aliquots.
Quantitative Data on Peptide Stability
| Storage Condition | Percent of Intact Peptide Remaining (Illustrative) |
| 1 Week | |
| 4°C, pH 5.0 | 98% |
| 4°C, pH 7.0 | 99% |
| 4°C, pH 8.5 | 95% |
| -20°C, pH 7.0 | >99% |
| Room Temp (22°C), pH 7.0 | 90% |
Experimental Protocols
Protocol for a General Peptide Stability Study Using HPLC
This protocol outlines a general method for assessing the stability of this compound in solution.
-
Preparation of Peptide Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute the peptide in the desired buffer (e.g., PBS, pH 7.0) to a final concentration of 1 mg/mL.
-
Filter the stock solution through a 0.22 µm filter to ensure sterility and remove any particulates.
-
-
Incubation at Different Conditions:
-
Aliquot the stock solution into separate sterile vials.
-
Incubate the vials at various temperatures (e.g., 4°C, 22°C, and 37°C).
-
If investigating pH stability, prepare stock solutions in buffers of different pH values (e.g., pH 5.0, 7.0, and 8.5) and incubate at a set temperature.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each incubation condition.
-
If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Monitor the elution profile using a UV detector at a wavelength of approximately 214-220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining peptide relative to the initial time point (t=0).
-
Monitor the appearance and increase of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for unstable peptide solutions.
Caption: Workflow for a peptide stability study using HPLC.
References
Impact of freeze-thaw cycles on H-Gly-Lys-Gly-OH integrity
Welcome to the Technical Support Center for H-Gly-Lys-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of the tripeptide this compound during experimental workflows that may involve freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] Once reconstituted in a solution, it is best to prepare single-use aliquots to minimize the number of freeze-thaw cycles.[1][4][5] For short-term storage of a few days to weeks, the lyophilized peptide can be stored at 4°C.[3]
Q2: How many freeze-thaw cycles can this compound tolerate?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can accelerate peptide degradation.[1][2][4] While the exact tolerance of this compound to a specific number of cycles has not been empirically determined in the provided literature, a general guideline is to limit the cycles to a minimum. Ideally, a fresh aliquot should be used for each experiment. If repeated use from a single stock is unavoidable, it is crucial to perform stability studies to assess the impact on the peptide's integrity.
Q3: What are the potential degradation pathways for this compound during freeze-thaw cycles?
While this compound is a relatively simple tripeptide, it can still be susceptible to degradation during freeze-thaw cycles through the following pathways:
-
Hydrolysis: The peptide bonds between the amino acids can be cleaved by water, especially at non-optimal pH values.[4]
-
Aggregation: Peptides can self-associate to form larger aggregates, which can be exacerbated by the concentration effects that occur during the freezing process.[5]
-
Oxidation: Although Glycine and Lysine are not as susceptible to oxidation as residues like Methionine or Cysteine, the ε-amino group of Lysine can potentially undergo oxidative deamination.[6][7]
Q4: How does the buffer composition affect the stability of this compound during freezing?
The choice of buffer is critical as its components can concentrate and cause significant pH shifts upon freezing.[5] For instance, phosphate (B84403) buffers can exhibit a dramatic drop in pH during freezing, which can accelerate peptide hydrolysis.[5] It is advisable to use buffers with a lower propensity for pH changes upon freezing, such as those containing non-volatile salts, or to conduct stability studies with your specific buffer system.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions that have undergone freeze-thaw cycles.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (hydrolysis) or aggregation. | 1. Verify the integrity of a new, unfrozen aliquot of the peptide using HPLC. 2. If degradation is confirmed, minimize freeze-thaw cycles by preparing single-use aliquots. 3. Evaluate the pH of your buffer system, as extreme pH can catalyze hydrolysis.[4] |
| Precipitate formation upon thawing | Peptide aggregation or poor solubility at the working concentration. | 1. Centrifuge the sample to pellet the precipitate and analyze the supernatant for peptide concentration. 2. Assess for aggregation using Dynamic Light Scattering (DLS). 3. Consider adjusting the pH of the solution or using a different buffer system to improve solubility. |
| Inconsistent experimental results | Variability in peptide integrity due to an inconsistent number of freeze-thaw cycles between samples. | 1. Strictly control and document the number of freeze-thaw cycles for each sample. 2. Ideally, use a fresh aliquot for each experiment to ensure consistency. |
| Appearance of new peaks in HPLC chromatogram | Chemical modification or degradation of the peptide. | 1. Analyze the sample using Mass Spectrometry (MS) to identify the molecular weights of the new species. 2. Compare the mass spectra to potential degradation products (e.g., hydrolyzed fragments, oxidized forms). |
Troubleshooting Flowchart
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation in the complementarity-determining regions differentially influences the properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
H-Gly-Lys-Gly-OH vs. GHK-Cu: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the distinct biological activities of peptides is paramount. This guide provides an objective comparison of H-Gly-Lys-Gly-OH and the well-researched copper-peptide complex GHK-Cu. While GHK-Cu has been the subject of extensive scientific investigation, data on the biological effects of this compound is notably scarce, precluding a direct, comprehensive comparison. This document will present the robust body of evidence for GHK-Cu and the limited information available for this compound to highlight the current state of knowledge.
GHK-Cu: A Multi-faceted Regenerative Peptide
GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) is a naturally occurring tripeptide-copper complex found in human plasma, saliva, and urine.[1] Its concentration in the body declines with age, correlating with a decrease in regenerative capacity.[2] The biological actions of GHK-Cu are extensive and well-documented, centering on wound healing, anti-inflammatory effects, antioxidant activity, and the stimulation of extracellular matrix proteins.[2][3][4] The copper ion is crucial for many of its biological activities.[5]
Key Biological Activities of GHK-Cu
-
Wound Healing and Tissue Regeneration: GHK-Cu is a potent promoter of wound healing.[3] It has been shown to accelerate wound contraction, enhance the formation of new blood vessels (angiogenesis), and stimulate the production of collagen and other components of the extracellular matrix.[1][6]
-
Anti-Inflammatory Action: GHK-Cu demonstrates significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4][7]
-
Antioxidant Effects: The peptide complex acts as an antioxidant, protecting cells from the damaging effects of free radicals and reactive oxygen species.[2][8]
-
Extracellular Matrix (ECM) Synthesis: GHK-Cu stimulates fibroblasts to produce collagen and elastin (B1584352), key structural proteins that maintain the integrity and elasticity of the skin.[4][9]
-
Gene Expression Modulation: A significant aspect of GHK-Cu's activity is its ability to modulate the expression of a large number of human genes, often restoring a more youthful and healthy gene expression profile.[5][10]
Quantitative Performance Data for GHK-Cu
The following tables summarize key quantitative findings from experimental studies on GHK-Cu.
Table 1: Wound Healing and Tissue Regeneration
| Parameter | Experimental Model | GHK-Cu Concentration | Quantitative Result | Reference |
| Wound Closure | Ischemic wounds in rats | Not Specified | 64.5% reduction in wound size compared to 28.2% in the control group. | [1] |
| Collagen Production | Human fibroblasts (in vitro) | 1 nM | Peak stimulation of collagen synthesis. | [11] |
| Angiogenesis | Rabbit dermal wounds | Not Specified | Enhanced development of granular tissue and improved angiogenesis. | [1] |
Table 2: Anti-Inflammatory and Antioxidant Activity
| Parameter | Experimental Model | GHK-Cu Concentration | Quantitative Result | Reference |
| TNF-α Levels | Ischemic wounds in rats | Not Specified | Significantly decreased concentration of TNF-β (a major inflammatory cytokine). | [1] |
| Antioxidant Enzyme Levels | Rabbit dermal wounds | Not Specified | Elevated levels of antioxidant enzymes. | [1] |
| SOD-like Activity | In vitro assay | Not Specified | Approximately 1,200 units/mg. | [10] |
Table 3: Extracellular Matrix Synthesis and Anti-Aging Effects
| Parameter | Experimental Model | GHK-Cu Concentration | Quantitative Result | Reference |
| Collagen Production | Human clinical study (12 weeks) | Not Specified | 70% of treated women showed increased collagen production. | [2] |
| Elastin Production | Human dermal fibroblasts (in vitro) | 0.01-100 nM | Approximately 30% increase in α-elastin production. | [11] |
| Wrinkle Volume Reduction | Human clinical study (8 weeks) | Not Specified | 31.6% greater reduction compared to Matrixyl® 3000. | [2] |
| Wrinkle Depth Reduction | Human clinical study (8 weeks) | Not Specified | 32.8% reduction compared to control serum. | [11] |
Signaling Pathways of GHK-Cu
GHK-Cu exerts its biological effects by modulating key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways, which are critical for tissue repair and regeneration.[2][12]
Caption: GHK-Cu stimulates key signaling pathways to produce its regenerative effects.
Experimental Protocols for GHK-Cu
In Vitro Analysis of Collagen Synthesis:
-
Cells: Human dermal fibroblasts.
-
Method: Cells are cultured and treated with various concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) for a set period (e.g., 96 hours).
-
Analysis: The supernatant is collected, and soluble collagen is quantified using an assay such as the Sircol™ Soluble Collagen Assay. Results are compared to an untreated control group.[11]
Clinical Assessment of Anti-Wrinkle Effects:
-
Participants: Human volunteers with signs of photoaging.
-
Method: A topical formulation containing GHK-Cu is applied to the skin for a specified duration (e.g., 8-12 weeks).
-
Analysis: Changes in wrinkle volume and depth are measured using non-invasive techniques like silicone replicas and 3D image analysis. Comparisons are made against a placebo or another active ingredient.[2][11]
Caption: General experimental workflow for evaluating the biological activity of GHK-Cu.
This compound: An Uncharacterized Tripeptide
In stark contrast to GHK-Cu, this compound is a tripeptide for which there is a profound lack of publicly available data on its biological activity.
Available Information
The primary source of information for this compound comes from commercial suppliers for research chemicals. One supplier cites an in-vitro study with the following finding:
-
This compound, at a concentration range of 1 nM to 1 mM, was found to insignificantly influence the proliferation of human aortic endothelial cells .[13][14]
The peptide is also noted for its use in the synthesis of casein and soybean protein .[13][14]
No peer-reviewed studies detailing its effects on wound healing, inflammation, antioxidant activity, or gene expression were identified in a comprehensive literature search.
Comparative Summary and Conclusion
| Feature | GHK-Cu | This compound |
| Wound Healing | Extensively documented with in vivo and clinical data.[3] | No available data. |
| Anti-Inflammatory Activity | Demonstrated to reduce key pro-inflammatory cytokines.[4][7] | No available data. |
| Antioxidant Properties | Proven antioxidant and free radical scavenging activity.[2][8] | No available data. |
| ECM Synthesis | Potent stimulator of collagen and elastin production.[4][9] | No available data. |
| Gene Expression Modulation | Known to regulate a large number of human genes.[5][10] | No available data. |
| Published Research | Extensive body of peer-reviewed literature. | Virtually no peer-reviewed studies on biological activity. |
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. world-of-peptides.com [world-of-peptides.com]
- 8. New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
- 10. deltapeptides.com [deltapeptides.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. peptideslabuk.com [peptideslabuk.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of H-Gly-Lys-Gly-OH and Other Tripeptides in Cutaneous Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The intricate process of wound healing, a finely orchestrated cascade of cellular and molecular events, is a significant area of research in regenerative medicine. Tripeptides, due to their small size, high specificity, and potent biological activity, have emerged as promising therapeutic agents to accelerate and improve the quality of tissue repair.[1][2][3] This guide provides a comparative analysis of the tripeptide H-Gly-Lys-Gly-OH with other notable tripeptides investigated for their efficacy in wound healing, supported by experimental data and detailed methodologies.
Overview of Tripeptides in Wound Healing
Tripeptides modulate various stages of wound healing, including inflammation, cell proliferation and migration, angiogenesis, and extracellular matrix (ECM) remodeling.[1][2][3] Their mechanisms of action often involve interacting with specific cellular receptors and signaling pathways to influence the expression of growth factors and cytokines crucial for tissue regeneration.[1]
Comparative Analysis of Tripeptide Efficacy
While extensive research has been conducted on tripeptides such as GHK-Cu and KPV, there is a notable lack of direct experimental data on the wound-healing properties of This compound . Therefore, this comparison will focus on well-characterized tripeptides, with a discussion on the potential role of this compound based on the biological activities of its constituent amino acids, glycine (B1666218) and lysine.
Well-Characterized Tripeptides in Wound Healing
GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper)
GHK-Cu is one of the most extensively studied tripeptides in the context of wound healing and tissue regeneration.[4][5][6] Naturally found in human plasma, its concentration declines with age.[6] GHK-Cu exhibits a wide range of beneficial effects:
-
Stimulation of Extracellular Matrix Synthesis: It promotes the production of collagen, elastin (B1584352), and glycosaminoglycans, which are essential components of the dermal matrix.[5]
-
Angiogenesis: GHK-Cu stimulates the formation of new blood vessels, a critical process for supplying nutrients and oxygen to the wound bed.[1]
-
Anti-inflammatory and Antioxidant Effects: It can reduce inflammation and oxidative stress in the wound environment.[4]
-
Modulation of Metalloproteinases: GHK-Cu helps regulate the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), leading to organized tissue remodeling.[5]
KPV (Lysyl-L-Prolyl-L-Valine)
The tripeptide KPV, a derivative of α-melanocyte-stimulating hormone (α-MSH), is primarily recognized for its potent anti-inflammatory properties. It has been shown to be effective in mitigating inflammation in various wound models, including those with bacterial infections.[1]
Quantitative Data on Tripeptide Performance
The following tables summarize quantitative data from various studies on the efficacy of different tripeptides in promoting wound healing.
Table 1: In Vitro Wound Healing Assays
| Tripeptide | Cell Type | Assay | Concentration | Key Findings | Reference |
| GHK-Cu | Human Fibroblasts | Cell Proliferation | 10⁻⁹ M | Increased fibroblast proliferation | [5] |
| GHK-Cu | Human Fibroblasts | Collagen Synthesis | 10⁻⁹ M | Significant increase in collagen production | [5] |
| GHK-Cu | Mouse Dermal Fibroblasts | Scratch Assay | Not Specified | 92-96% wound closure after 24 hours | [1] |
| KPV | - | - | - | Data not available in a comparable format | - |
| This compound | - | - | - | No data available | - |
Table 2: In Vivo Wound Healing Studies
| Tripeptide | Animal Model | Wound Type | Treatment | Key Findings | Reference |
| GHK-Cu | Rabbit | Full-thickness | Topical | Increased wound contraction and re-epithelialization | [6] |
| GHK-D-Ala | Rat | Infected skin wound | Intracutaneous (0.5 µg/kg) | Reduced inflammation, increased fibroblasts and macrophages | [7][8][9][10] |
| Lys-Pro | Mouse | - | Single treatment | Restored diminished granulation tissue proliferation | [11] |
| This compound | - | - | - | No data available | - |
The Hypothesized Role of this compound in Wound Healing
In the absence of direct experimental evidence for this compound, its potential contribution to wound healing can be inferred from the known roles of its constituent amino acids:
-
Glycine: As the simplest amino acid, glycine is a fundamental component of collagen, the most abundant protein in the extracellular matrix.[12] Adequate glycine is essential for collagen synthesis and, consequently, for the tensile strength of healing wounds.
-
Lysine: This essential amino acid plays a crucial role in the cross-linking of collagen and elastin fibers, a process vital for the stability and strength of the newly formed tissue. Lysine is also a precursor for the synthesis of carnitine, which is involved in cellular energy metabolism.
Based on this, it can be hypothesized that the tripeptide this compound may contribute to wound healing by:
-
Providing essential building blocks for collagen synthesis.
-
Supporting the structural integrity of the extracellular matrix through collagen cross-linking.
However, without experimental validation, this remains speculative. The specific sequence of amino acids in a peptide dramatically influences its biological activity, and it is not always predictable based on its components alone.
Signaling Pathways in Tripeptide-Mediated Wound Healing
Tripeptides exert their effects by modulating key signaling pathways involved in the wound healing cascade.
Caption: Signaling pathways modulated by tripeptides in wound healing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Scratch (Wound Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.[13][14][15][16]
Protocol:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add a culture medium containing the tripeptide of interest at various concentrations. A control group with a vehicle-only medium should be included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the remaining cell-free area compared to the initial area.
Caption: Workflow for an in vitro scratch assay.
In Vivo Excisional Wound Healing Model
Animal models are essential for evaluating the efficacy of potential wound healing agents in a complex biological system.[17][18][19][20]
Protocol:
-
Animal Model: Use an appropriate animal model, such as mice or rats.
-
Wound Creation: Anesthetize the animal and create a full-thickness excisional wound on the dorsal side using a biopsy punch.
-
Treatment Application: Apply the tripeptide formulation topically to the wound. A control group should receive a placebo treatment.
-
Wound Closure Measurement: Measure the wound area at regular intervals using a digital caliper or by tracing the wound margins on a transparent sheet.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the wound tissue for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization and cellular infiltration, and with Masson's trichrome or Picrosirius red to evaluate collagen deposition.[21][22][23][24][25]
-
Tensile Strength Measurement: The tensile strength of the healed skin can be measured using a tensiometer to assess the mechanical strength of the repaired tissue.[26][27][28][29][30]
Caption: Workflow for an in vivo excisional wound healing model.
Conclusion
Tripeptides, particularly GHK-Cu, have demonstrated significant potential as therapeutic agents for accelerating and improving wound healing. They act through multiple mechanisms, including the stimulation of ECM synthesis, angiogenesis, and modulation of inflammation. While there is a compelling theoretical basis for the potential role of this compound in wound healing due to its amino acid composition, a lack of direct experimental data prevents a definitive comparison. Further research is warranted to investigate the efficacy and mechanisms of action of this compound to determine its potential as a novel wound healing agent. This will require rigorous in vitro and in vivo studies following established experimental protocols to generate the quantitative data necessary for a comprehensive evaluation.
References
- 1. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. tandfonline.com [tandfonline.com]
- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 7. Regenerative effects of Gly-His-Lys and Gly-His-Lys-D-Ala peptides in infected skin wounds | Semantic Scholar [semanticscholar.org]
- 8. Effects of Gly-His-Lys-D-Ala Peptide on Skin Wound Regeneration Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. The dipeptide Lys-Pro restores the diminished wound healing following treatment with anti-T-helper cell monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Video: Murine Model of Wound Healing [jove.com]
- 19. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A Preliminary Study on Quantitative Analysis of Collagen and Apoptosis Related Protein on 1064 nm Laser-Induced Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Rat skin wounds tensile strength measurements in the process of healing | Semantic Scholar [semanticscholar.org]
- 27. Tensile strength measurement: Significance and symbolism [wisdomlib.org]
- 28. tandfonline.com [tandfonline.com]
- 29. Wound healing. Tensile strength vs healing time for wounds closed under tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Wound healing in man: tensile strength of healing wounds in some patient groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming H-Gly-Lys-Gly-OH Sequence by Tandem Mass Spectrometry: A Comparative Guide
In the realm of proteomics and drug development, precise peptide sequencing is paramount for verifying the integrity of synthesized peptides and understanding their biological function. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering unparalleled accuracy in elucidating peptide sequences. This guide provides a comparative framework for confirming the sequence of the tripeptide H-Gly-Lys-Gly-OH using tandem mass spectrometry, focusing on data interpretation and experimental methodology.
Theoretical Fragmentation Analysis
Collision-induced dissociation (CID) is a commonly employed fragmentation method in tandem mass spectrometry. During CID, peptide precursor ions are accelerated and collided with an inert gas, leading to fragmentation at the peptide bonds. This process predominantly generates b- and y-type fragment ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.
The theoretical monoisotopic masses of the potential b and y ions for this compound are calculated based on the residue masses of the constituent amino acids (Glycine = 57.02 Da, Lysine = 128.09 Da).
Data Comparison: Theoretical vs. Experimental m/z
For a robust confirmation of the this compound sequence, the experimentally observed masses of the fragment ions from the tandem mass spectrometry analysis should closely match the theoretical values. The following table summarizes the expected m/z (mass-to-charge ratio) values for the singly charged b and y ions of the target peptide.
| Ion Type | Sequence | Theoretical m/z (Monoisotopic) | Observed m/z | Mass Accuracy (ppm) |
| b-ions | ||||
| b1 | Gly | 58.03 | Experimental Value | Calculated Value |
| b2 | Gly-Lys | 186.12 | Experimental Value | Calculated Value |
| y-ions | ||||
| y1 | Gly | 75.03 | Experimental Value | Calculated Value |
| y2 | Lys-Gly | 203.13 | Experimental Value | Calculated Value |
Note: The "Observed m/z" and "Mass Accuracy" columns would be populated with data from the actual experimental analysis.
Visualizing the Fragmentation Pathway
The fragmentation pattern of this compound in a tandem mass spectrometer can be visualized to better understand the origin of the resulting b and y ions.
Caption: Fragmentation of this compound.
Experimental Protocol: Peptide Sequencing by Tandem MS
The following protocol outlines a general procedure for the sequence confirmation of this compound using an electrospray ionization (ESI) tandem mass spectrometer.
1. Sample Preparation:
-
Dissolve the synthesized this compound peptide in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v), to a final concentration of 1-10 pmol/µL. The formic acid aids in the protonation of the peptide, which is necessary for ESI.
2. Mass Spectrometer Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of the target peptide and its fragments. This ensures high mass accuracy for both the precursor and fragment ions.
3. Infusion and Ionization:
-
Infuse the peptide solution into the ESI source at a constant flow rate (e.g., 1-5 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, protonated peptide ions ([M+H]⁺) are released into the gas phase.
4. MS1 Scan - Precursor Ion Selection:
-
Perform a full scan in the first mass analyzer (MS1) to identify the protonated molecular ion of this compound. The expected m/z for the singly charged precursor ([M+H]⁺) is approximately 290.16 Da.
-
Isolate the precursor ion of interest using a specific m/z window.
5. MS2 Scan - Collision-Induced Dissociation (CID):
-
Transfer the isolated precursor ions into the collision cell.
-
Introduce an inert collision gas (e.g., argon or nitrogen) into the collision cell.
-
Apply a collision energy to induce fragmentation of the precursor ions. The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.
6. Fragment Ion Analysis:
-
Analyze the resulting fragment ions in the second mass analyzer (MS2) to generate the tandem mass spectrum.
7. Data Analysis:
-
Compare the experimentally observed m/z values of the fragment ions with the theoretical values for the b and y ions of this compound.
-
The presence of a continuous series of b and/or y ions that confirms the amino acid sequence provides high confidence in the peptide's identity.
Experimental Workflow
The overall workflow for confirming the peptide sequence is a systematic process from sample preparation to data interpretation.
Caption: Experimental Workflow.
By adhering to a meticulous experimental protocol and performing a thorough analysis of the fragmentation data, researchers can confidently confirm the sequence of this compound and other synthetic peptides, ensuring the quality and reliability of their research materials.
D-Amino Acid Substitution in Gly-Lys-Gly Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The substitution of L-amino acids with their D-enantiomers in peptide-based therapeutics, particularly in short cationic sequences like Gly-Lys-Gly (GKG), represents a promising strategy to enhance their therapeutic potential. This guide provides a comprehensive comparison of the biological activities of D-amino acid substituted antimicrobial peptide (AMP) analogs, supported by experimental data from relevant studies. While direct studies on GKG analogs are limited, the principles and findings from analogous short cationic peptides offer valuable insights into the expected impact of such modifications.
Enhanced Proteolytic Stability and Altered Bioactivity
A primary driver for incorporating D-amino acids is to increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.[1] Natural proteases typically exhibit high specificity for L-amino acid residues, rendering peptides containing D-amino acids less susceptible to enzymatic cleavage.[1] This enhanced stability is a critical factor in developing viable peptide drugs.
Beyond stability, the introduction of D-amino acids can significantly modulate the biological activity of peptides, including their antimicrobial efficacy and cytotoxicity.
Comparative Analysis of Biological Activity
The following tables summarize quantitative data from studies on various antimicrobial peptides where L-amino acids have been substituted with their D-isomers. These examples serve as a predictive model for the behavior of D-amino acid substituted GKG analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of D-Amino Acid Substituted Peptides against Various Bacterial Strains
| Peptide/Analog | Sequence | E. coli (µM) | S. aureus (µM) | P. aeruginosa (µM) | Reference |
| Polybia-MPI | IDWKKLLDAAKQIL-NH₂ | 16 | 8 | 32 | [2] |
| d-lys-MPI | IDW(dK)(dK)LLDAA(dK)QIL-NH₂ | >64 | >64 | >64 | [2] |
| D-MPI | (all D-amino acids) | 8 | 4 | 16 | [2] |
| CM15 | KWKLFKKIGAVLKVL-NH₂ | 2 | 4 | 16 | [3][4] |
| D³,¹³-CM15 | KW(dK)LFKKIGAVL(dK)VL-NH₂ | 4 | 4 | 32 | [3][4] |
| D³,⁷,¹³-CM15 | KW(dK)LFK(dK)IGAVL(dK)VL-NH₂ | 8 | 8 | 32 | [3][4] |
| Gramicidin S14 (GS14) | (cyclo-VKLFP)₂ | >128 | 4 | 128 | [5][6] |
| GS14K(d)4 | VKL(dK)P... | 8 | 2 | 16 | [5][6] |
Note: MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 2: Cytotoxicity and Hemolytic Activity of D-Amino Acid Substituted Peptides
| Peptide/Analog | Hemolytic Activity (% lysis at 64 µM) | Cytotoxicity (IC₅₀ in µM against RAW264.7 cells) | Therapeutic Index (E. coli MIC / IC₅₀) | Reference |
| Polybia-MPI | ~10% | Not Reported | Not Reported | [2] |
| D-MPI | <5% | Not Reported | Not Reported | [2] |
| CM15 | ~75% | ~25 | 12.5 | [3][4] |
| D³,¹³-CM15 | <10% | >100 | >25 | [3][4] |
| D³,⁷,¹³-CM15 | <5% | >100 | >12.5 | [3][4] |
| Gramicidin S14 (GS14) | ~100% | Not Reported | Not Reported | [5][6] |
| GS14K(d)4 | <10% | Not Reported | Not Reported | [5][6] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. The therapeutic index is a quantitative measurement of the relative safety of a drug.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many cationic antimicrobial peptides, including those with D-amino acid substitutions, involves the disruption of the bacterial cell membrane.[2] This interaction is largely driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The incorporation of D-amino acids can influence the peptide's secondary structure, often leading to a disruption of α-helical or β-sheet conformations.[3][4] While a well-defined structure can be crucial for the lytic activity of some peptides, others can function through a less structured, "carpet-like" mechanism, where the peptides accumulate on the membrane surface and cause disruption. The retention of antimicrobial activity in many D-amino acid-substituted analogs suggests that a specific chiral recognition at the membrane level is not always necessary for their function.[2]
Below is a generalized workflow for the initial interaction and membrane disruption by a D-amino acid substituted cationic peptide.
Caption: Generalized mechanism of membrane disruption by cationic AMPs.
Experimental Protocols
Synthesis of D-Amino Acid Substituted Peptides
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing these analogs.
Caption: Workflow for Solid-Phase Peptide Synthesis of D-amino acid analogs.
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amidation).
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either L- or D-form) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, and then add it to the resin to form a peptide bond.
-
Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (approximately 5 x 10⁵ colony-forming units (CFU)/mL).
-
Peptide Dilution: Prepare serial twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity Assay: MTT Assay
Objective: To assess the effect of the peptides on the viability of mammalian cells.
-
Cell Culture: Seed mammalian cells (e.g., human embryonic kidney cells HEK-293 or macrophage cell line RAW264.7) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the peptide and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined as the peptide concentration that causes a 50% reduction in cell viability.
Hemolytic Assay
Objective: To evaluate the lytic activity of the peptides against red blood cells (RBCs).
-
RBC Preparation: Obtain fresh human or animal blood and wash the erythrocytes with a buffered saline solution (e.g., PBS) to remove plasma and other components. Resuspend the packed RBCs to a final concentration of 2-5% (v/v).
-
Peptide Incubation: In a microtiter plate or microcentrifuge tubes, mix the RBC suspension with various concentrations of the peptide.
-
Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a lytic agent like Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 415 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Conclusion
The incorporation of D-amino acids into short cationic peptides like Gly-Lys-Gly is a powerful tool for enhancing their drug-like properties. The available data on analogous peptides strongly suggest that such substitutions can lead to:
-
Increased Proteolytic Stability: A significant advantage for in vivo applications.
-
Maintained or Moderately Altered Antimicrobial Activity: The effect on potency can vary depending on the number and position of the substitutions.
-
Significantly Reduced Cytotoxicity and Hemolytic Activity: This leads to an improved therapeutic index and a better safety profile.
Further research focusing specifically on D-amino acid substituted GKG analogs is warranted to precisely quantify these effects and to optimize the peptide sequence for specific therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these promising therapeutic candidates.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
Comparative Analysis of H-Gly-Lys-Gly-OH Cytotoxicity on Fibroblast Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of the tripeptide H-Gly-Lys-Gly-OH on fibroblast cells. Due to the limited direct experimental data on the cytotoxicity of this compound, this guide draws comparisons with the well-researched, structurally similar tripeptide Gly-His-Lys (GHK) and known cytotoxic peptides to provide a comprehensive overview for research and drug development applications.
Executive Summary
Direct cytotoxic effects of this compound on fibroblast cells are not extensively documented in publicly available literature. However, based on the known biological activities of similar short peptides, particularly Gly-His-Lys (GHK), it is hypothesized that this compound exhibits low to negligible cytotoxicity towards fibroblast cells. In contrast, certain peptides, such as the bee venom peptide Melittin (B549807), demonstrate significant cytotoxicity. This guide presents available data and outlines standard experimental protocols for researchers to conduct their own assessments.
Comparative Cytotoxicity Data
The following table summarizes the known cytotoxic effects of this compound, its analogue GHK, and a known cytotoxic peptide, Melittin, on fibroblast cells.
| Peptide | Sequence | Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | Gly-Lys-Gly | Human Fibroblasts | Not available | - | Data not available; presumed to be low. | |
| Gly-His-Lys (GHK) | Gly-His-Lys | Human Dermal Fibroblasts | Proliferation | - | Stimulates fibroblast proliferation. | |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ | Human Primary Fibroblasts | MTT | IC50 | 6.45 µg/mL | [1][2][3] |
| Melectin | GFLSLLKSVAKGLAKVLF-NH2 | Human Fibroblasts | MTT | ~30% cytotoxicity at 32 µM | [4] | |
| JTS-1 Peptide | Not specified | Human Tenon Fibroblasts | MTT | Viability | >80% viability at 10 µM | [5] |
| Cyclic PDGF-BB analogue (P1) | 77IVRKK81-C-73RKIE76 | Human Fibroblasts | Apoptosis | - | Induces apoptosis at 100 µM. | [6] |
| Soluble Fibronectin Peptides | RGD, CS-1, FN-C/H-V | Lung Fibroblasts | Apoptosis | - | Induce apoptosis. | [7] |
Note: The cytotoxicity of this compound is inferred based on the properties of similar peptides. Direct experimental validation is recommended.
Experimental Protocols
For researchers aiming to directly assess the cytotoxicity of this compound, the following are standard, detailed protocols for the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed fibroblast cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound and control peptides in cell culture medium. Replace the existing medium with the peptide-containing medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10][11]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[8][9][10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][11]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12][13][14][15]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[13] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15] Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included.[13][14]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing peptide cytotoxicity.
Caption: Workflow for assessing peptide cytotoxicity on fibroblast cells.
Signaling Pathways in Fibroblasts
The following diagrams illustrate key signaling pathways in fibroblasts that can be modulated by external stimuli such as peptides. While not directly indicative of cytotoxicity, these pathways are crucial for understanding the overall cellular response.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is central to fibroblast function, regulating processes like proliferation, differentiation, and extracellular matrix production.
References
- 1. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cyclic peptide analogue of loop III of PDGF-BB causes apoptosis in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of lung fibroblast apoptosis by soluble fibronectin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of H-Gly-Lys-Gly-OH, Casein, and Soy Protein Hydrolysates for Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the tripeptide H-Gly-Lys-Gly-OH against commercially significant casein and soy protein hydrolysates. This analysis is based on available experimental data for antioxidant, angiotensin-converting enzyme (ACE) inhibitory, and anti-inflammatory properties.
While extensive research has documented the bioactive potential of peptides derived from casein and soy proteins, specific experimental data on the biological activities of the tripeptide this compound remains limited in publicly accessible literature. This guide therefore presents a comprehensive overview of the current scientific findings for casein and soy protein hydrolysates, alongside the available information for this compound to provide a contextual comparison.
Quantitative Comparison of Bioactivities
The following table summarizes the reported quantitative data for the antioxidant, ACE inhibitory, and anti-inflammatory activities of casein and soy protein hydrolysates. Due to the lack of available data, this compound is not included in this direct comparison table.
| Biological Activity | Parameter | Casein Hydrolysate | Soy Protein Hydrolysate |
| Antioxidant Activity | DPPH Radical Scavenging (IC₅₀) | 0.99 - 72.7 mM TEAC | 0.158 - 124.38 mg/mL |
| ACE Inhibitory Activity | IC₅₀ | 4 µM - 18 µM | 0.048 - 0.592 mg/mL |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition | Significant reduction in LPS-induced NO production | Up to 35% inhibition of NO production |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ value indicates a higher potency. TEAC stands for Trolox Equivalent Antioxidant Capacity. The wide range of reported values reflects variations in hydrolysis methods, specific peptide fractions, and experimental conditions.
This compound: Current State of Research
Scientific literature currently lacks specific quantitative data on the antioxidant, ACE inhibitory, and anti-inflammatory activities of the tripeptide this compound. One study has indicated that this compound can be utilized in the synthesis of casein and soy protein. Another study found that it did not significantly influence the proliferation of human aortic endothelial cells[1].
While direct data is unavailable, the constituent amino acids of this compound, glycine (B1666218) and lysine, possess known biological activities. Glycine has been shown to have anti-inflammatory and cytoprotective properties[2][3][4]. Lysine derivatives have been investigated for their ACE inhibitory potential[5][6]. Furthermore, a structurally similar tripeptide, Gly-His-Lys (GHK), has demonstrated antioxidant and anti-inflammatory effects[7][8][9][10]. However, it is crucial to emphasize that these are not direct measures of this compound's bioactivity and further experimental validation is required.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Mix various concentrations of the peptide or hydrolysate solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a substance to inhibit the activity of ACE, an enzyme that plays a key role in regulating blood pressure.
Protocol:
-
The substrate for ACE, Hippuryl-Histidyl-Leucine (HHL), is used.
-
Pre-incubate the ACE enzyme with various concentrations of the peptide or hydrolysate solution.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
The product of the reaction, hippuric acid (HA), is extracted with a solvent like ethyl acetate.
-
The amount of HA is quantified by measuring the absorbance at 228 nm using a spectrophotometer or by using high-performance liquid chromatography (HPLC).
-
The percentage of ACE inhibition is calculated, and the IC₅₀ value is determined.
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the peptide or hydrolysate for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (a potent inflammatory agent) to induce NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: MAPK signaling pathway modulation by bioactive peptides.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion
Casein and soy protein hydrolysates are well-established sources of bioactive peptides with demonstrable antioxidant, ACE inhibitory, and anti-inflammatory properties. The quantitative data and established protocols provide a solid foundation for their application in the development of functional foods and nutraceuticals. In contrast, the tripeptide this compound remains a subject for future investigation. While its constituent amino acids and similar peptides exhibit interesting biological activities, dedicated experimental studies are necessary to elucidate its specific bio-functional profile and potential for therapeutic applications. This guide highlights the need for further research to unlock the potential of novel small peptides like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Anti-GHK Antibody Specificity: A Focus on Cross-Reactivity with H-Gly-Lys-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of anti-GHK antibodies, with a particular focus on potential cross-reactivity with the scrambled peptide sequence H-Gly-Lys-Gly-OH. Understanding antibody specificity is paramount in the development of reliable immunoassays and targeted therapeutic agents. This document outlines the expected binding affinities, detailed experimental protocols for verification, and the relevant biological pathways of the GHK peptide.
Executive Summary
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with a well-documented role in wound healing, tissue regeneration, and anti-inflammatory responses.[1][2] Its biological activity is intrinsically linked to its specific amino acid sequence and its ability to chelate copper ions.[2][3] Consequently, antibodies developed against GHK are expected to exhibit high specificity for the native GHK sequence.
This guide presents a hypothetical comparative analysis of an anti-GHK antibody's binding affinity for GHK versus a structurally related but scrambled peptide, this compound. While direct experimental data for this specific comparison is not publicly available, the principles of antibody-antigen recognition strongly suggest that a high-quality monoclonal antibody will demonstrate negligible cross-reactivity with the scrambled peptide. The structural integrity of the epitope, which is altered in the scrambled sequence, is critical for specific antibody binding.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities of a monoclonal anti-GHK antibody to GHK and the scrambled peptide this compound, as would be determined by Surface Plasmon Resonance (SPR).
| Analyte | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Affinity (KD) (M) | % Cross-Reactivity |
| GHK (Gly-His-Lys) | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.5 x 10⁻⁹ | 100% |
| This compound | Not Determinable | Not Determinable | > 10⁻⁴ | < 0.01% |
Note: This data is illustrative and represents the expected outcome for a highly specific anti-GHK antibody. Actual results may vary based on the specific antibody clone and experimental conditions.
Experimental Protocols
To empirically determine the cross-reactivity of an anti-GHK antibody, two primary methods are recommended: Enzyme-Linked Immunosorbent Assay (ELISA) for a qualitative or semi-quantitative assessment, and Surface Plasmon Resonance (SPR) for precise kinetic analysis.
Competitive ELISA Protocol
This protocol is designed to assess the degree to which this compound competes with GHK for binding to the anti-GHK antibody.[4]
-
Antigen Coating: A 96-well microplate is coated with a GHK-carrier protein conjugate (e.g., GHK-BSA) at a concentration of 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[5]
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[5]
-
Competitive Reaction: The anti-GHK antibody is pre-incubated with varying concentrations of the competitor peptides (GHK as a positive control, and this compound) for 2 hours at room temperature.
-
Incubation: The antibody-peptide mixtures are then added to the coated and blocked microplate wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added, and the reaction is allowed to develop in the dark.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB). A decrease in signal in the presence of the competitor peptide indicates binding.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[6]
-
Antibody Immobilization: The anti-GHK antibody is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).
-
Analyte Injection: Varying concentrations of the peptides (GHK and this compound) are injected over the sensor surface at a constant flow rate.[7]
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the peptides to the immobilized antibody are monitored in real-time by detecting changes in the refractive index at the sensor surface.[6]
-
Regeneration: The sensor surface is regenerated between analyte injections using a suitable regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove the bound peptide.
-
Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
GHK Signaling Pathway
The GHK peptide is known to modulate various cellular signaling pathways, primarily those involved in tissue repair and regeneration.[8][9] It can influence the expression of growth factors and extracellular matrix components.
Caption: Simplified signaling pathway of GHK-Cu in tissue regeneration.
Conclusion
For the successful development of GHK-related research tools and therapeutics, the use of highly specific antibodies is crucial. While this guide presents a hypothetical scenario, it is based on established principles of immunochemistry. The provided experimental protocols offer a robust framework for validating the specificity of any anti-GHK antibody and ensuring minimal cross-reactivity with structurally similar but biologically inactive peptides like this compound. Researchers are strongly encouraged to perform these validation experiments to guarantee the accuracy and reliability of their results.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. immunoreagents.com [immunoreagents.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 9. peptideslabuk.com [peptideslabuk.com]
Unveiling the Science of Collagen Promotion: A Comparative Analysis of H-Gly-Lys-Gly-OH and Leading Bioactive Peptides
For Immediate Release
In the dynamic landscape of dermatological research and cosmetic science, the quest for effective collagen-promoting agents is paramount. This guide offers a comprehensive benchmark analysis of the tripeptide H-Gly-Lys-Gly-OH against established collagen-promoting peptides: GHK-Cu (Copper Tripeptide), Matrixyl™ (Palmitoyl Pentapeptide-4), and Argireline™ (Acetyl Hexapeptide-8). This report is tailored for researchers, scientists, and drug development professionals, providing a data-driven comparison to inform future research and development.
Our investigation reveals a significant disparity in the available scientific evidence. While GHK-Cu, Matrixyl™, and Argireline™ are supported by a substantial body of research demonstrating their efficacy in stimulating collagen synthesis and improving skin metrics, this compound currently lacks direct evidence for similar activity. This guide presents the existing data for the benchmark peptides to establish a clear reference for performance in the field of collagen promotion.
Quantitative Data Summary
The following tables summarize the performance of the benchmark peptides based on in vitro and in vivo studies. No comparable data for this compound in the context of collagen promotion was identified in our comprehensive literature review.
Table 1: In Vitro Collagen Synthesis
| Peptide | Cell Type | Concentration | Increase in Collagen Synthesis | Citation |
| GHK-Cu | Human Dermal Fibroblasts | 1 nM - 100 nM | Significant increase in collagen and elastin (B1584352) production. | [1] |
| Matrixyl™ (Palmitoyl Pentapeptide-4) | Human Dermal Fibroblasts | Not Specified | Stimulates production of collagen types I, III, and IV. | [2][3] |
| Argireline™ (Acetyl Hexapeptide-8) | Not Specified | Not Specified | Can help increase collagen production. | [4] |
| This compound | No data available | No data available | No data available |
Table 2: Clinical Study Outcomes
| Peptide | Study Duration | Key Outcomes | Citation |
| GHK-Cu | 12 weeks | Improved skin density and thickness, reduced laxity and wrinkles. 70% of women showed improved collagen production. | [5] |
| Matrixyl™ (Palmitoyl Pentapeptide-4) | 8 weeks | Significant improvements in facial wrinkles. | [6] |
| Argireline™ (Acetyl Hexapeptide-8) | 4 weeks | Reduction in the look of wrinkles by up to 48%. | [4] |
| This compound | No data available | No data available |
Signaling Pathways and Mechanisms of Action
The established collagen-promoting peptides operate through distinct signaling pathways to exert their effects on dermal fibroblasts.
GHK-Cu is a carrier peptide that delivers copper, an essential cofactor for lysyl oxidase, an enzyme crucial for collagen and elastin cross-linking. It is also known to modulate the expression of numerous genes involved in tissue remodeling.
Matrixyl™ functions as a signal peptide, mimicking a fragment of pro-collagen I. This "matrikine" signals fibroblasts to synthesize new collagen and other extracellular matrix components.
Argireline™ is primarily known as a neurotransmitter inhibitor, reducing the formation of expression wrinkles by interfering with muscle contraction. Some studies suggest it may also have a secondary role in promoting collagen synthesis.
The mechanism of action for This compound in relation to collagen synthesis is currently unknown due to a lack of specific research in this area.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of collagen-promoting peptides.
In Vitro Collagen Synthesis Assay
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Peptide Treatment: Cells are seeded in culture plates and, after reaching a certain confluency, are treated with various concentrations of the test peptide (e.g., 1 nM to 100 nM) or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for peptide-induced changes in protein synthesis.
-
Collagen Quantification: The amount of newly synthesized collagen is measured using techniques such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Specific antibodies are used to detect and quantify collagen types (e.g., Collagen I, III).
-
Western Blotting: Proteins in the cell lysate are separated by size, and collagen is detected using specific antibodies.
-
Sircol™ Soluble Collagen Assay: A dye-binding method to quantify soluble collagen in the culture medium.
-
-
Data Analysis: The results from peptide-treated cells are compared to the control group to determine the percentage increase in collagen synthesis. Statistical analysis (e.g., t-test, ANOVA) is performed to assess significance.
Human Clinical Trial for Anti-Wrinkle Efficacy
-
Subject Recruitment: A cohort of volunteers with visible signs of skin aging (e.g., wrinkles, fine lines) is recruited. Inclusion and exclusion criteria are strictly defined.
-
Product Formulation: The test peptide is incorporated into a suitable cosmetic base (e.g., cream, serum). A placebo formulation without the active peptide is also prepared.
-
Study Design: A randomized, double-blind, placebo-controlled design is typically employed. Subjects are randomly assigned to either the active or placebo group.
-
Application Protocol: Subjects are instructed to apply the assigned product to a specific area (e.g., facial skin) for a defined period (e.g., 4-12 weeks).
-
Efficacy Assessment: Skin parameters are measured at baseline and at specified intervals throughout the study using non-invasive techniques such as:
-
Silicone Replicas and Image Analysis: To measure wrinkle depth and volume.
-
Cutometer®: To assess skin elasticity and firmness.
-
Corneometer®: To measure skin hydration.
-
Expert Visual Grading: Dermatologists assess changes in skin appearance based on standardized scales.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in skin parameters between the active and placebo groups to determine the efficacy of the peptide.
Conclusion
This comparative guide underscores the importance of robust scientific evidence in substantiating the claims of cosmetic and therapeutic ingredients. GHK-Cu, Matrixyl™, and Argireline™ have well-documented mechanisms of action and a history of positive results in both laboratory and clinical settings for promoting collagen and improving skin appearance. In contrast, this compound lacks the necessary scientific validation to be considered a collagen-promoting peptide at this time. Future research, including in vitro and in vivo studies, would be required to determine if this compound possesses any efficacy in this regard. For researchers and developers in the field, the established peptides serve as a gold standard for benchmarking the performance of new candidates.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopelle.com [biopelle.com]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrixyl™ | Palmitoyl Pentapeptide-4 | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tripeptide Gly-Lys-Gly (GKG) and the well-characterized bioactive peptide Gly-His-Lys (GHK). While research on GKG is limited, its structural similarity to GHK allows for insightful comparisons and predictions of its potential biological activities. This document summarizes the known structure-activity relationships of GHK and related peptides, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to inform future research and drug development efforts.
Introduction: The Significance of Small Peptides in Biological Processes
Small peptides play crucial roles in a myriad of physiological processes, acting as signaling molecules, enzyme modulators, and precursors to larger proteins. Their specificity and potency make them attractive candidates for therapeutic development. The tripeptide Gly-His-Lys (GHK) is a naturally occurring peptide found in human plasma that has garnered significant attention for its diverse biological activities, including wound healing, anti-inflammatory effects, and tissue regeneration.[1][2] In contrast, Gly-Lys-Gly (GKG), a structural analog of GHK, remains largely uncharacterized. This guide aims to bridge this knowledge gap by comparing the established structure-activity relationship (SAR) of GHK with the predicted properties of GKG, providing a framework for future investigation.
Comparative Analysis of GKG and GHK
The primary difference between GKG and GHK lies in the central amino acid residue: Lysine in GKG versus Histidine in GHK. This single amino acid substitution is predicted to significantly influence the peptide's physicochemical properties and, consequently, its biological activity.
Key Structural Differences and Predicted Impact:
-
Metal Chelation: The imidazole (B134444) ring of the Histidine residue in GHK is crucial for its ability to chelate copper (Cu2+) ions, forming the GHK-Cu complex.[3] This complex is often more biologically active than the free peptide.[1] The Lysine residue in GKG lacks this specific copper-binding motif, suggesting that GKG will not form a similar stable complex with copper. This is a critical distinction, as many of GHK's activities are attributed to the GHK-Cu complex.
-
Charge and Polarity: Both Lysine and Histidine are basic amino acids. However, the side chain of Lysine is a primary amine, which is protonated at physiological pH, conferring a positive charge. Histidine's imidazole side chain has a pKa near physiological pH, allowing it to exist in both protonated (positively charged) and neutral forms. This difference in charge distribution could affect receptor binding and cellular uptake.
-
Hydrogen Bonding Potential: The side chains of both Lysine and Histidine can participate in hydrogen bonding, which is essential for molecular recognition and binding to biological targets. The nature and geometry of these interactions will differ, potentially leading to different biological targets and activities.
Structure-Activity Relationship of GHK and Analogs
Extensive research on GHK has provided valuable insights into its SAR. Modifications at each position of the tripeptide have been shown to alter its biological activity.
Table 1: Summary of Structure-Activity Relationship Studies on GHK and Analogs
| Modification Position | Amino Acid Substitution/Modification | Effect on Biological Activity | Reference(s) |
| Position 1 (Glycine) | Substitution with other amino acids | Generally leads to a decrease in activity, highlighting the importance of the small, flexible Glycine residue. | [4] |
| Position 2 (Histidine) | Substitution with Glycine (GGK) | The resulting peptide, Gly-Gly-His (GGH), exhibits anti-inflammatory properties by decreasing TNF-α-dependent IL-6 secretion, though a direct comparison of potency with GHK is not always provided. This suggests that the C-terminal residue plays a significant role in this activity. | [5] |
| Substitution with other residues | Substitution of Histidine generally reduces or abolishes copper-binding and associated activities. | [6] | |
| Position 3 (Lysine) | Substitution with D-Lysine | Replacement of L-Lysine with its D-isomer significantly weakens the analgesic effect of GHK in mice. | [7] |
| C-terminal modification (e.g., amidation) | Can increase stability and alter bioavailability. | [4] | |
| N- and C-terminal | Addition of D-alanine | Attachment of D-alanine to either the N- or C-terminus of GHK leveled its anxiolytic action. | [] |
Comparison of Biological Activities
Based on the SAR of GHK, we can infer and compare the potential biological activities of GKG. The primary activities of GHK are wound healing, anti-inflammatory effects, and stimulation of extracellular matrix (ECM) production.
Table 2: Comparison of Known and Predicted Biological Activities of GHK and GKG
| Biological Activity | Gly-His-Lys (GHK) | Gly-Lys-Gly (GKG) (Predicted) |
| Wound Healing | Promotes wound contraction, angiogenesis, and re-epithelialization.[2][9] | Potentially lower activity due to the absence of copper chelation, which is important for many of GHK's wound healing effects. However, the basic nature of Lysine might still contribute to cell migration and proliferation. |
| Collagen Synthesis | Stimulates collagen synthesis in fibroblasts at nanomolar concentrations.[9][10] | Likely to have a reduced or different effect on collagen synthesis compared to GHK, as this is often linked to the GHK-Cu complex and its influence on signaling pathways like TGF-β. |
| Anti-inflammatory | Reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[3][5] | May possess some anti-inflammatory activity, as the related peptide GGH also shows this effect. The positively charged Lysine could interact with negatively charged cell surface molecules involved in inflammatory signaling. |
Quantitative Data for GHK Activity:
While specific IC50 or EC50 values are not consistently reported across all studies, the effective concentrations for GHK's biological activities are typically in the nanomolar to low micromolar range. For instance, GHK stimulates collagen synthesis in fibroblast cultures at concentrations as low as 10⁻¹¹ M, with a maximal effect at 10⁻⁹ M.[9] In vitro studies have documented a 40-70% reduction in pro-inflammatory cytokine production with GHK-Cu concentrations of 1-5 μM.[3]
Signaling Pathways
The biological effects of GHK are mediated through its interaction with various cellular signaling pathways. A key pathway implicated in its wound healing and collagen-promoting effects is the Transforming Growth Factor-beta (TGF-β) pathway.
Caption: TGF-β signaling pathway activated by GHK-Cu.
The TGF-β signaling pathway plays a critical role in wound healing by regulating cell proliferation, differentiation, and extracellular matrix production.[11][12][13] GHK-Cu is known to stimulate this pathway, leading to increased collagen synthesis and tissue repair.[2]
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of peptides on cell migration, a crucial process in wound healing.[14][15][16]
Protocol:
-
Cell Seeding: Plate fibroblasts (e.g., human dermal fibroblasts) in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Peptide Treatment: Add fresh culture medium containing different concentrations of the test peptides (GKG, GHK, and a vehicle control) to the wells.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated and compared between different treatment groups.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Collagen Synthesis Assay (Sircol Assay)
The Sircol assay is a quantitative dye-binding method for the analysis of soluble collagens.[17][18][19]
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts in 24-well plates. Once they reach sub-confluence, replace the medium with serum-free medium containing the test peptides (GKG, GHK) at various concentrations and a vehicle control. Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Precipitation: Add the Sircol Dye Reagent to the supernatant samples. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen, causing it to precipitate.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet to remove unbound dye.
-
Dye Release: Add an alkali reagent to release the bound dye from the collagen.
-
Quantification: Measure the absorbance of the released dye using a spectrophotometer at 556 nm.
-
Standard Curve: Generate a standard curve using known concentrations of collagen to determine the amount of collagen in the samples.
Anti-Inflammatory Assay (LPS-induced TNF-α Secretion)
This assay measures the ability of the peptides to inhibit the release of the pro-inflammatory cytokine TNF-α from cells stimulated with lipopolysaccharide (LPS).[20][21][22]
Protocol:
-
Cell Seeding: Plate human dermal fibroblasts or macrophages in a 96-well plate and allow them to adhere overnight.
-
Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the test peptides (GKG, GHK) or a vehicle control for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells (excluding the negative control wells) to a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each peptide concentration compared to the LPS-only control.
Conclusion and Future Directions
While Gly-His-Lys (GHK) is a well-established bioactive peptide with therapeutic potential, its structural analog Gly-Lys-Gly (GKG) remains a relatively unexplored molecule. Based on the extensive structure-activity relationship data for GHK, it is predicted that GKG will exhibit different, and likely reduced, biological activities, primarily due to its inability to chelate copper.
The substitution of the central Histidine with Lysine is expected to significantly impact wound healing and collagen synthesis capabilities. However, GKG may retain some anti-inflammatory properties. The experimental protocols provided in this guide offer a clear path for the direct, quantitative comparison of GKG and GHK.
Future research should focus on:
-
Direct Comparative Studies: Performing the described in vitro assays to directly compare the efficacy of GKG and GHK in cell migration, collagen synthesis, and anti-inflammatory responses.
-
Receptor Binding Studies: Identifying the cellular receptors or binding partners for both GKG and GHK to elucidate their mechanisms of action.
-
In Vivo Studies: If in vitro studies show promising activity for GKG, progressing to in vivo models of wound healing and inflammation will be crucial to assess its therapeutic potential.
By systematically investigating the biological activities of GKG and comparing them to the known profile of GHK, researchers can unlock the potential of this novel tripeptide and contribute to the development of new therapeutic agents.
References
- 1. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. deltapeptides.com [deltapeptides.com]
- 4. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 14. clyte.tech [clyte.tech]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. biovendor.com [biovendor.com]
- 18. accuratechemical.com [accuratechemical.com]
- 19. interchim.fr [interchim.fr]
- 20. Differential TNF secretion by wound fibroblasts compared to normal fibroblasts in response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human lung fibroblasts inhibit tumor necrosis factor-alpha production by LPS-activated monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis methods for H-Gly-Lys-Gly-OH
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of peptides is a cornerstone of successful research and therapeutic development. The tripeptide H-Gly-Lys-Gly-OH, a simple yet important molecule, serves as an excellent case study for comparing the primary methods of peptide synthesis. This guide provides an objective, data-driven comparison of Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis for the production of this compound, complete with detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your needs.
At a Glance: Comparative Analysis of Synthesis Methods
The choice of synthesis method for this compound depends on a variety of factors, including the desired scale of production, purity requirements, and available resources. The following table summarizes the key quantitative and qualitative differences between the three primary methods.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Typical Yield | 70-90% | 60-80% | 85-95% |
| Crude Purity | >85%[1] | Variable, typically 90-98% after purification at each step[2] | >99% |
| Reaction Time | 1-2 days | 3-5 days | 12-24 hours |
| Scalability | Milligram to gram scale | Gram to kilogram scale[3][4] | Limited by enzyme cost and stability |
| Cost-Effectiveness | High for small-scale and research purposes | More cost-effective for large-scale production[3] | High enzyme cost can be a limiting factor |
| Environmental Impact | High solvent and reagent consumption | Lower solvent consumption compared to SPPS[4] | Green and sustainable, uses aqueous media |
In-Depth Methodologies and Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
SPPS is the most widely used method for peptide synthesis in research settings due to its ease of automation and high purity of the crude product.[1] The Fmoc/tBu strategy is the most common approach, utilizing a base-labile Nα-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[5]
-
Resin Preparation: Swell Fmoc-Gly-Wang resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from glycine (B1666218). Wash the resin thoroughly with DMF.
-
Lysine (B10760008) Coupling: In a separate vessel, activate Fmoc-Lys(Boc)-OH (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from lysine.
-
Glycine Coupling: Activate Fmoc-Gly-OH (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF and couple to the resin-bound dipeptide for 2 hours. Wash the resin with DMF.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid-Phase Peptide Synthesis (LPPS)
LPPS is a classical method that is well-suited for the large-scale synthesis of shorter peptides.[3][4] This method involves the stepwise addition of amino acids in a homogenous solution, with purification of the intermediate peptide at each step.
-
C-terminal Protection: Protect the C-terminal glycine as a methyl ester (H-Gly-OMe).
-
First Coupling: Couple Boc-Lys(Z)-OH to H-Gly-OMe using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable organic solvent (e.g., DCM or DMF). Purify the resulting dipeptide, Boc-Lys(Z)-Gly-OMe, by extraction and crystallization.
-
N-terminal Deprotection: Remove the Boc protecting group from the dipeptide using TFA in DCM. Neutralize the resulting salt to obtain H-Lys(Z)-Gly-OMe.
-
Second Coupling: Couple Boc-Gly-OH to the deprotected dipeptide using DCC/HOBt. Purify the protected tripeptide, Boc-Gly-Lys(Z)-Gly-OMe.
-
Final Deprotection: Remove the Boc group with TFA. Saponify the methyl ester using a base like NaOH to yield the free carboxylate. Finally, remove the Z-group from the lysine side chain by catalytic hydrogenation (H₂/Pd-C) to obtain the final product, this compound.
-
Purification: Purify the final peptide by crystallization or chromatography.
Enzymatic Synthesis
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild, aqueous conditions with minimal side reactions.[6] For the synthesis of this compound, a ligase enzyme can be employed.
-
Enzyme and Substrate Preparation: Dissolve a suitable ligase (e.g., a variant of subtiligase or omniligase) in a buffered aqueous solution (e.g., Tris-HCl, pH 8.0). Prepare solutions of the N-terminal fragment (H-Gly-Lys-OEt) and the C-terminal amino acid (Gly).
-
Enzymatic Ligation: Add the enzyme to the mixture of the two substrate fragments. Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation. The enzyme will catalyze the formation of the peptide bond between the lysine of the dipeptide ester and the amino group of the second glycine.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC to determine the formation of the product and the consumption of the substrates.
-
Enzyme Removal and Product Purification: Once the reaction reaches completion, the enzyme can be removed by ultrafiltration or by using an immobilized enzyme. The final tripeptide is then purified from the reaction mixture using chromatography.
Conclusion
The synthesis of this compound can be successfully achieved by Solid-Phase Peptide Synthesis, Liquid-Phase Peptide Synthesis, and Enzymatic Synthesis, each with its own set of advantages and disadvantages.
-
SPPS is the method of choice for rapid, small-scale synthesis and for generating peptides with high crude purity, making it ideal for research and early-stage development.
-
LPPS excels in large-scale production where cost-effectiveness is a primary concern, although it is more labor-intensive.[3][4]
-
Enzymatic Synthesis represents the most environmentally friendly approach, offering high specificity and purity, but its broader application is currently limited by the cost and availability of suitable enzymes.
The selection of the optimal synthesis strategy will ultimately be guided by the specific requirements of the project, including the desired quantity and purity of the peptide, as well as considerations of time, cost, and environmental impact.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling H-Gly-Lys-Gly-OH
Personal Protective Equipment (PPE)
When handling H-Gly-Lys-Gly-OH, appropriate personal protective equipment is mandatory to minimize exposure and prevent contamination.
Standard PPE includes:
-
Protective Eyewear: Safety glasses or goggles should be worn to shield against accidental splashes.
-
Lab Coat or Gown: A protective outer layer is necessary to protect clothing and skin.
-
Gloves: Chemical-resistant gloves, such as nitrile or latex, are required to prevent skin contact.[1] It is crucial to change gloves between handling different peptides to avoid cross-contamination.[1]
-
Closed-Toe Footwear: This is a standard requirement for all laboratory environments to protect against spills and falling objects.[1]
Optional PPE for handling the solid form:
-
Face Mask or Respirator: Recommended when working with the fine powder to prevent inhalation.[1]
-
Powder Hood or Fume Cabinet: Handling the solid peptide in a well-ventilated area or a fume hood is advised to minimize the risk of inhaling dust particles.[2]
Handling and First Aid Procedures
Proper handling techniques are essential for both personal safety and maintaining the integrity of the peptide.
Handling:
-
Avoid the formation of dust when working with the solid peptide.[3][4][5][6]
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[3][5][7]
-
In case of skin contact: Wash off with soap and plenty of water.[7] If irritation persists, seek medical attention.[4]
-
If inhaled: Move the person into fresh air.[4][7] If breathing is difficult, give oxygen and consult a physician.[7]
-
If swallowed: Rinse the mouth with water and consult a physician.[4][7] Never give anything by mouth to an unconscious person.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial for environmental responsibility and laboratory safety.
Waste Segregation and Collection:
-
This compound waste should be classified as chemical waste.[2]
-
Do not mix peptide waste with other waste streams such as solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[8]
-
Collect solid waste, including unused peptide and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled waste container.[2][8] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[8]
Storage and Disposal:
-
Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste disposal service.[2]
Data Presentation
While specific quantitative safety data for this compound is not available, the following table summarizes general recommendations for handling similar non-hazardous peptides.
| Parameter | Recommendation | Source |
| Exposure Controls | Handle in a well-ventilated area or under a fume hood. | [2] |
| Eye Protection | Safety glasses or goggles. | [1][2] |
| Skin Protection | Lab coat and chemical-resistant gloves (nitrile or latex). | [1][2] |
| Respiratory Protection | Face mask or respirator for fine powders. | [1] |
| First Aid: Eye Contact | Rinse with water for at least 15 minutes. | [3][5][7] |
| First Aid: Skin Contact | Wash with soap and water. | [7] |
| Disposal Method | Treat as chemical waste; contact institutional EHS. | [2] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 2. benchchem.com [benchchem.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. peptide.co.jp [peptide.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. H-LYS-GLY-GLU-OH Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. H-LYS-GLY-OH HCL - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
